GA001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H24BrN3O |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
3-bromo-N-[2-phenyl-1-(3-phenylpropyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C29H24BrN3O/c30-24-15-7-14-23(19-24)29(34)31-25-16-17-27-26(20-25)32-28(22-12-5-2-6-13-22)33(27)18-8-11-21-9-3-1-4-10-21/h1-7,9-10,12-17,19-20H,8,11,18H2,(H,31,34) |
InChI Key |
MXQMKBAGQIBACC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Photosensitive Protein GA001
Disclaimer: Publicly available scientific literature and databases do not contain information on a photosensitive protein designated "GA001." This name may refer to a novel, yet-to-be-published discovery, an internal project codename, or a misidentification.
The following guide has been constructed based on a well-characterized photosensitive protein, Channelrhodopsin-2 (ChR2), to serve as a template and demonstrate the requested format and depth of information. All data, protocols, and pathways are based on established knowledge of ChR2 and are presented to fulfill the user's structural and content requirements.
Introduction to Channelrhodopsin-2 (ChR2)
Channelrhodopsin-2 (ChR2) is a light-gated ion channel originally isolated from the green alga Chlamydomonas reinhardtii. It functions as a photoreceptor, allowing the alga to sense and respond to light. In the field of neuroscience, ChR2 has been widely adopted as a powerful optogenetic tool. When expressed in neurons, it allows for precise temporal and spatial control of neuronal activity using light. Upon illumination with blue light, ChR2 undergoes a conformational change, opening a channel permeable to cations, primarily Na+ and H+, leading to membrane depolarization and neuronal firing.
Quantitative Data Summary
The following tables summarize key quantitative properties of Channelrhodopsin-2.
Table 1: Spectroscopic and Kinetic Properties of ChR2
| Property | Value | Conditions |
| Absorption Maximum (λmax) | ~470 nm | Dark state |
| Peak Inward Current | Variable (pA to nA) | Dependent on expression level, light power, and membrane potential |
| Channel Opening Time (τon) | 2 - 4 ms | Following light pulse |
| Channel Closing Time (τoff) | 10 - 20 ms | Following light pulse cessation |
| Ion Selectivity | Cations (H+ > Na+ > K+ > Ca2+) | Standard physiological solutions |
| Single-Channel Conductance | ~50 fS | Physiological conditions |
Table 2: Optogenetic Activation Parameters for ChR2
| Parameter | Typical Range | Notes |
| Activation Wavelength | 440 - 480 nm | Blue light |
| Light Power Density | 1 - 10 mW/mm² | At the target tissue |
| Pulse Duration | 1 - 100 ms | For single-spike induction |
| Frequency for Spike Trains | 5 - 40 Hz | Higher frequencies can lead to reduced fidelity |
Key Experimental Protocols
Protocol: Lentiviral Production for In Vitro ChR2 Expression
This protocol outlines the steps for producing lentivirus to transduce a neuronal cell line (e.g., HEK293T or primary neurons) with a ChR2-encoding gene.
-
Plasmid Preparation:
-
Co-transfect HEK293T cells with three plasmids:
-
The transfer plasmid containing the ChR2 gene fused to a fluorescent reporter (e.g., eYFP) under a neuron-specific promoter (e.g., CaMKIIα).
-
A packaging plasmid (e.g., psPAX2).
-
An envelope plasmid (e.g., pMD2.G).
-
-
Use a transfection reagent like Lipofectamine 2000 or PEI.
-
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the plasmid-transfection reagent complex in serum-free media (e.g., Opti-MEM) according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for 4-6 hours at 37°C, 5% CO2.
-
Replace the transfection medium with fresh growth medium.
-
-
Virus Collection:
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Centrifuge the supernatant at 3000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the virus using ultracentrifugation or a precipitation solution (e.g., Lenti-X Concentrator).
-
Resuspend the viral pellet in a small volume of PBS or DMEM.
-
-
Titration:
-
Determine the viral titer by transducing a target cell line with serial dilutions of the concentrated virus and counting the number of fluorescent cells.
-
Protocol: Electrophysiological Recording of ChR2-Mediated Photocurrents
This protocol describes how to perform whole-cell patch-clamp recordings to measure light-evoked currents in ChR2-expressing cells.
-
Cell Preparation:
-
Use cells (e.g., cultured neurons or brain slices) previously transduced with the ChR2-lentivirus.
-
Identify successfully transduced cells by their fluorescence (e.g., eYFP).
-
-
Patch-Clamp Setup:
-
Position the culture dish or slice chamber on the stage of an upright or inverted microscope equipped with fluorescence and DIC optics.
-
Use a patch-clamp amplifier, digitizer, and data acquisition software.
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution.
-
-
Recording Procedure:
-
Approach a fluorescent cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -70 mV.
-
-
Light Stimulation:
-
Deliver blue light (e.g., 473 nm) through the microscope objective using a light source (e.g., LED, laser) coupled to the light path.
-
Control the timing and duration of light pulses using a shutter or by modulating the light source directly.
-
-
Data Acquisition:
-
Record the membrane current while delivering light pulses of varying duration and intensity.
-
Observe and measure the inward current that is time-locked to the light stimulation.
-
Signaling Pathways and Workflows
The Molecular Basis of GA001 in Vision Restoration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GA001, a novel gene therapy developed by GenAns Biotech, represents a promising advancement in the field of vision restoration for patients afflicted with retinitis pigmentosa (RP). This technical guide provides an in-depth overview of the molecular basis of this compound, its mechanism of action, and the available data from preclinical and clinical studies. This compound is an adeno-associated virus (AAV)-based optogenetic therapy designed to be gene-agnostic, offering potential treatment for a broad range of RP patients irrespective of the underlying genetic mutation. The therapy has received clearance from the U.S. Food and Drug Administration (FDA) for a Phase II clinical trial and has shown promising interim results in an Investigator-Initiated Trial (IIT) in China.[1]
The core of this compound's technology is the delivery of a novel, highly sensitive photosensitive protein, chicken opsin 5 (cOpn5), to the surviving retinal ganglion cells (RGCs) in the degenerated retina.[2] This process aims to convert these cells into novel photoreceptors, thereby restoring light sensitivity to the retina and enabling the transmission of visual signals to the brain.
Molecular Mechanism of Action: The cOpn5-Gq Signaling Cascade
The therapeutic effect of this compound is predicated on the unique properties of chicken opsin 5 (cOpn5), a Gq-coupled receptor. Unlike the Gt-coupled opsins found in native rod and cone photoreceptors, cOpn5 initiates a distinct phototransduction cascade upon activation by light, specifically in the blue-green spectrum.[2]
Upon light stimulation, cOpn5, expressed on the membrane of retinal ganglion cells, undergoes a conformational change, activating the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates Phospholipase C (PLC), a membrane-bound enzyme. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the depolarization of the retinal ganglion cell, generating an action potential that travels down the optic nerve to the brain's visual centers. This signaling cascade effectively transforms the RGCs into light-sensing cells, capable of initiating a neural response to visual stimuli.
Signaling Pathway Diagram
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: GA001 Target Patient Population Inclusion Criteria
This technical guide provides a detailed overview of the target patient population for this compound, an investigational adeno-associated virus (AAV)-based optogenetic gene therapy developed by GenAns Biotech. This compound is designed for the treatment of advanced retinitis pigmentosa (RP) and has received clearance from the U.S. Food and Drug Administration (FDA) for a Phase II clinical study.[1] The information herein is compiled from publicly available clinical trial data and corporate disclosures, intended to inform researchers, scientists, and drug development professionals on the specific criteria for patient inclusion in clinical studies of this novel therapeutic.
Introduction to this compound and its Mechanism of Action
This compound is a gene-agnostic therapy aimed at restoring visual function in patients with advanced retinitis pigmentosa, regardless of the underlying genetic mutation.[2] RP is a group of inherited retinal dystrophies characterized by the progressive loss of photoreceptor cells (rods and cones), leading to severe vision loss. In late-stage RP, while photoreceptors are largely lost, inner retinal neurons, such as retinal ganglion cells (RGCs), often remain viable.
The therapeutic strategy of this compound is to confer light sensitivity to these surviving RGCs. This is achieved by using a non-replicating AAV vector to deliver a gene encoding a novel, highly sensitive photosensitive protein directly into the RGCs via intravitreal injection.[1] Expression of this protein allows the RGCs to be directly activated by light, bypassing the defunct photoreceptor layer and transmitting visual signals to the brain, thereby restoring light-sensing capabilities.[1]
Signaling Pathway Diagram
The diagram below illustrates the intended mechanism of action for this compound in the context of a retina affected by advanced RP.
Caption: this compound mechanism of action in advanced retinitis pigmentosa.
Target Patient Population and Inclusion Criteria
The target patient population for this compound consists of individuals with a confirmed diagnosis of advanced-stage retinitis pigmentosa. The inclusion criteria are designed to select for patients who have lost photoreceptor function but retain sufficient inner retinal integrity to potentially benefit from the optogenetic therapy.
The following criteria were specified for the Investigator-Initiated Trial (IIT) of this compound (Protocol this compound-2023-IIT).[3]
Summary of Quantitative Inclusion Criteria
The table below summarizes the key quantitative criteria for patient enrollment.
| Parameter | Inclusion Criterion | Rationale |
| Age | 18 to 80 years, inclusive | To enroll an adult population, avoiding developmental considerations in pediatrics and limiting age-related comorbidities in the very elderly. |
| Diagnosis | Confirmed advanced retinitis pigmentosa | To ensure the study population has the target indication. |
| Best-Corrected Visual Acuity (BCVA) | Worse than 1.9 LogMAR in the study eye | To enroll patients with severe to profound vision loss, consistent with advanced disease where photoreceptors are non-functional. |
| Fertility | Agreement to use effective contraception (for fertile participants) | To prevent potential risks to a developing fetus, as the effects of the therapy on reproduction are unknown. |
Detailed Inclusion Criteria
-
Diagnosis: Must have a confirmed diagnosis of advanced retinitis pigmentosa.[3]
-
Age: Must be between 18 and 80 years of age, any gender.[3]
-
Visual Function: The best-corrected visual acuity (BCVA) in the study eye must be worse than 1.9 LogMAR as measured by the ETDRS visual acuity test.[3] This corresponds to vision that is worse than "counting fingers."
-
Retinal Structure: The investigator must confirm the presence of the retinal inner nuclear and nerve fiber layers.[3] This is a critical criterion to ensure that the target RGCs and their axons are sufficiently preserved.
-
General Health: Participants must have normal laboratory test values and normal liver function.[3]
-
Informed Consent: Must be capable of understanding the study and willing to provide voluntary written informed consent.[3]
-
Contraception: Male or female participants with reproductive potential must agree to use an effective method of contraception from the time of consent through at least six months after administration of the study drug.[3]
Experimental Protocols for Patient Selection
To ensure that patients meet the stringent inclusion criteria, a series of experimental and clinical assessments are required.
Ophthalmic Examination and Diagnosis
-
Protocol: A comprehensive ophthalmic examination is conducted, including medical history, fundoscopy, and other standard-of-care diagnostic procedures for RP. The diagnosis of "advanced" RP is based on the functional and structural state of the retina.
-
Purpose: To confirm the clinical diagnosis of retinitis pigmentosa and rule out other causes of vision loss.
Visual Acuity Testing
-
Protocol: Best-corrected visual acuity is measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart at a standardized distance. The protocol requires a result of >1.9 LogMAR.
-
Purpose: To quantify the degree of vision loss and ensure it meets the threshold for advanced disease, indicating a lack of photoreceptor-mediated vision.
Retinal Structure Assessment
-
Protocol: Spectral-Domain Optical Coherence Tomography (SD-OCT) is performed to visualize the cross-sectional anatomy of the retina. The protocol requires the investigator to identify and confirm the presence and relative integrity of the inner retinal layers, specifically the inner nuclear layer, ganglion cell layer, and the nerve fiber layer.[3]
-
Purpose: This is the key anatomical inclusion criterion. It verifies that the target cells for the gene therapy (RGCs) and their connections to the optic nerve are structurally intact, which is a prerequisite for the therapy's mechanism of action.
Electrophysiological Testing
-
Protocol: Visual Evoked Potential (VEP) testing may be used as an alternative or supplement to OCT.[3] An abnormal VEP in the context of preserved inner retinal layers can support the diagnosis of advanced RP with photoreceptor loss but a viable optic nerve pathway.
-
Purpose: To functionally assess the integrity of the visual pathway from the retina to the visual cortex.
General Health Screening
-
Protocol: Standard clinical laboratory tests are conducted on blood and urine samples. This includes complete blood counts, blood chemistry panels, and liver function tests (e.g., ALT, AST).
-
Purpose: To ensure the patient is in good general health and to exclude individuals with underlying conditions that could interfere with the study or pose additional risks.
Patient Selection Workflow Diagram
The following diagram outlines the logical workflow for screening and enrolling patients into a this compound clinical trial based on the specified criteria.
Caption: Logical workflow for this compound clinical trial patient screening.
References
The Advent of Optogenetics: A New Dawn for Retinal Disease Treatment
An In-depth Technical Guide on the History and Core Methodologies
The landscape of therapeutic interventions for inherited retinal diseases (IRDs) has been dramatically reshaped by the emergence of optogenetics. This revolutionary approach offers hope for restoring vision in patients with advanced retinal degeneration, where photoreceptor cells have been irretrievably lost. By introducing light-sensitive proteins into surviving retinal cells, optogenetics aims to create a new layer of artificial photoreceptors, thereby bypassing the damaged native ones. This technical guide provides a comprehensive overview of the history, key experimental methodologies, and clinical progress of optogenetics in the treatment of retinal diseases, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Concept to Clinic
The conceptual foundations of optogenetics were laid in the early 2000s, with the discovery and characterization of microbial opsins, such as Channelrhodopsin-2 (ChR2), light-gated ion channels found in green algae.[1][2] Neuroscientists quickly recognized the potential of these proteins as tools to control the activity of neurons with unprecedented precision using light.[1]
The application of optogenetics to retinal diseases was a logical and compelling next step. In many IRDs, such as Retinitis Pigmentosa (RP) and age-related macular degeneration (AMD), the light-sensing photoreceptor cells (rods and cones) degenerate, while the downstream retinal neurons, including bipolar cells and retinal ganglion cells (RGCs), remain largely intact and connected to the brain.[3][4] The core idea was to make these surviving inner retinal neurons light-sensitive, effectively turning them into novel photoreceptors.[5][6][7]
The first proof-of-concept studies in animal models of retinal degeneration in the mid-to-late 2000s demonstrated the feasibility of this approach, restoring light responses and visually guided behaviors.[8] These successes paved the way for the translation of optogenetic therapies into the clinic. The first human clinical trial for an optogenetic therapy for blindness was initiated by RetroSense Therapeutics (now part of Allergan) in 2016, evaluating the safety of RST-001 (an AAV2 vector carrying the ChR2 gene) in patients with RP.[9][10] Since then, several other companies, including GenSight Biologics, Nanoscope Therapeutics, and Bionic Sight, have advanced their own optogenetic candidates into clinical trials, targeting various retinal diseases and employing a range of opsins and delivery strategies.[11]
Core Principles and Key Components
Optogenetic therapy for retinal diseases involves the delivery of a gene encoding a light-sensitive protein (an opsin) to specific target cells in the retina. This is typically achieved using a viral vector, most commonly an adeno-associated virus (AAV), which is injected into the eye.[5][12]
Cellular Targets
The choice of cellular target is a critical aspect of optogenetic therapy design. The two primary cell types targeted are:
-
Retinal Ganglion Cells (RGCs): As the final output neurons of the retina, RGCs are a readily accessible target for intravitreal injections.[3][13] Targeting RGCs is the most direct approach to sending a light-induced signal to the brain. However, this strategy bypasses the intricate signal processing that normally occurs in the inner retina.[3]
-
Bipolar Cells: These cells are upstream of RGCs and are a key site of retinal signal processing.[4] Targeting bipolar cells aims to recapitulate a more naturalistic visual signal by engaging more of the remaining retinal circuitry.[9][14]
Light-Sensitive Proteins (Opsins)
A variety of opsins have been explored for use in retinal optogenetic therapies, each with distinct properties:
-
Channelrhodopsins (e.g., ChR2, ChrimsonR): These are light-gated ion channels that, upon illumination, allow the influx of cations, leading to cell depolarization and firing.[15][16][17] ChR2 is activated by blue light, while ChrimsonR is a red-shifted channelrhodopsin, which is advantageous due to the deeper tissue penetration and potentially lower phototoxicity of red light.[6][17][18]
-
Halorhodopsins (e.g., NpHR): These are light-driven chloride pumps that hyperpolarize neurons upon activation by yellow light, leading to inhibition of neuronal activity.[16]
-
Multi-Characteristic Opsins (MCOs): These are engineered opsins designed to have enhanced light sensitivity and a broad spectral activation range, allowing them to function in ambient light conditions without the need for light-intensifying devices.[9][19][20]
Gene Delivery Vectors
Adeno-associated viruses (AAVs) are the vector of choice for retinal gene therapy due to their excellent safety profile, low immunogenicity, and ability to efficiently transduce various retinal cell types.[13][21][22] Different AAV serotypes exhibit different tropisms for retinal cells. For instance, AAV2 is effective at transducing RGCs, while engineered capsids like AAV2.7m8 have been developed to enhance transduction of inner retinal neurons following intravitreal injection.[11][22]
Experimental Protocols
AAV Vector Production
The production of recombinant AAV (rAAV) vectors for gene therapy is a multi-step process:
-
Plasmid Construction: Three plasmids are typically used:
-
AAV Vector Plasmid: Contains the gene of interest (the opsin) flanked by the AAV inverted terminal repeats (ITRs). It also includes a promoter to drive gene expression in the target cells.
-
AAV Helper Plasmid (pHelper): Provides the adenoviral genes (E2A, E4, and VA) necessary for AAV replication.
-
AAV Rep-Cap Plasmid (pAAV-RC): Contains the AAV rep gene (for replication) and the cap gene (for the viral capsid proteins).
-
-
Cell Culture and Transfection: AAV-293 cells (a derivative of HEK293 cells) are cultured and then co-transfected with the three plasmids. This provides all the necessary components for the production of rAAV particles.[23]
-
Vector Harvest and Purification: The rAAV particles are harvested from the cells and the culture medium. This is followed by a purification process, which typically involves techniques like iodixanol (B1672021) gradient ultracentrifugation or chromatography to separate the full, gene-containing viral particles from empty capsids and other cellular debris.
-
Titer Determination: The concentration of the purified rAAV vector stock is determined by quantifying the number of viral genomes (vg) per milliliter, usually through quantitative PCR (qPCR).
Ocular Injection Techniques
-
Intravitreal Injection: This is a common and minimally invasive procedure where the AAV vector is injected directly into the vitreous cavity of the eye.[21] This route is often used to target RGCs and other inner retinal neurons.[13]
-
Subretinal Injection: This technique involves injecting the AAV vector into the space between the photoreceptors and the retinal pigment epithelium (RPE). This method is more invasive but can achieve high transduction efficiency of photoreceptors and RPE cells.
Functional Assessment
-
Electroretinography (ERG): This is a non-invasive test that measures the electrical responses of the various cell types in the retina to a light stimulus. It is used to assess the overall function of the retina.
-
Visually Evoked Potentials (VEP): VEPs are electrical signals recorded from the scalp over the visual cortex in response to visual stimuli. They provide an objective measure of the function of the entire visual pathway from the retina to the brain.[9]
-
Behavioral Tests: In animal models, various behavioral tests are used to assess visual function, such as the optomotor response (tracking of moving gratings) and the visual water maze (using visual cues to find a hidden platform).[14][24] In human clinical trials, visual acuity is assessed using standardized eye charts (e.g., ETDRS), and functional vision is evaluated through tasks like object recognition, mobility tests, and patient-reported outcomes.[25][26]
Clinical Trials: Quantitative Data Summary
Several optogenetic therapies have entered clinical trials, with promising early results. The following tables summarize the publicly available quantitative data from some of these trials.
| Therapy | Company | Target | Opsin | Vector | Trial Phase | Dose Levels | Key Quantitative Findings | References |
| GS030 | GenSight Biologics | RGCs | ChrimsonR | AAV2.7m8 | I/II (PIONEER) | 5e10 vg/eye, 1.5e11 vg/eye, 5e11 vg/eye | Improved ability to locate and count objects at the highest dose. | [3][6][27][28][29] |
| MCO-010 | Nanoscope Therapeutics | Bipolar Cells | Multi-Characteristic Opsin | AAV2 | IIb/III (RESTORE/REMAIN) | 0.9E11 gc/eye, 1.2E11 gc/eye | Statistically significant improvement in BCVA (average of ~0.3 LogMAR gain) maintained for up to 3 years. | [26][30][31][32][33][34] |
| BS01 | Bionic Sight | RGCs | Enhanced Channelrhodopsin | AAV | I/II | Low, Medium, High | 20-fold increase in light sensitivity at low dose; 100-fold increase at medium dose. Improvements in visual acuity (average of nearly 5 lines on ETDRS chart in high-dose group). | [1][5][12][25][35] |
| RST-001 | Allergan/RetroSense | RGCs | Channelrhodopsin-2 | AAV2 | I/IIa | Dose-escalation | Well-tolerated with no serious adverse events reported. | [10][11][36][37] |
Signaling Pathways and Experimental Workflows
Channelrhodopsin-2 (ChR2) Signaling Pathway
ChrimsonR Signaling Pathway
Experimental Workflow for Preclinical Optogenetic Therapy
Future Directions and Challenges
Optogenetics has emerged as a powerful and promising therapeutic strategy for vision restoration in patients with end-stage retinal diseases.[4][28] The ongoing clinical trials are providing valuable data on the safety and efficacy of this approach. However, several challenges remain. The quality of the restored vision, including aspects like spatial resolution, contrast sensitivity, and color perception, needs to be further improved. The long-term safety and stability of opsin expression in the human retina also require continued investigation.
Future research will likely focus on the development of novel opsins with enhanced light sensitivity and faster kinetics, the optimization of AAV vectors for more specific and efficient gene delivery, and the refinement of light stimulation strategies, including the potential for device-free therapies that can function in ambient light.[19] As the field continues to evolve, optogenetics holds the potential to become a standard-of-care, mutation-agnostic treatment for a wide range of retinal degenerative diseases, offering hope to millions of patients worldwide.[34][38]
References
- 1. FDA Grants RMAT Status to Bionic Sight's BS01 Gene Therapy [synapse.patsnap.com]
- 2. Channelrhodopsin - Wikipedia [en.wikipedia.org]
- 3. gensight-biologics.com [gensight-biologics.com]
- 4. Optogenetic approaches to therapy for inherited retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgtlive.com [cgtlive.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. The functional characteristics of optogenetic gene therapy for vision restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Characteristic Opsin Therapy to Functionalize Retina, Attenuate Retinal Degeneration, and Restore Vision in Mouse Models of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allergan Acquires Gene Therapy Company RetroSense Therapeutics Adding First-In-Class Technology to Company's Innovative Eye Care Pipeline [prnewswire.com]
- 11. Advances in Ophthalmic Optogenetics: Approaches and Applications [mdpi.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 14. Multi-Characteristic Opsin Therapy to Functionalize Retina, Attenuate Retinal Degeneration, and Restore Vision in Mouse Models of Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of the red light-activated channelrhodopsin Chrimson - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. nanostherapeutics.com [nanostherapeutics.com]
- 20. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 21. Adeno-Associated Virus Vectors in Retinal Gene Therapy: Challenges, Innovations, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vector Considerations for Ocular Gene Therapy | Retinal Physician [retinalphysician.com]
- 23. bosterbio.com [bosterbio.com]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Bionic Sight’s BS01 Gene Therapy Receives RMAT Designation from the FDA - BioSpace [biospace.com]
- 26. cgtlive.com [cgtlive.com]
- 27. gensight-biologics.com [gensight-biologics.com]
- 28. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. ophthalmologytimes.com [ophthalmologytimes.com]
- 31. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 32. nanostherapeutics.com [nanostherapeutics.com]
- 33. Nanoscope Therapeutics Announces Durable 3-Year Vision Improvements from REMAIN Study of MCO-010 in Retinitis Pigmentosa [prnewswire.com]
- 34. modernretina.com [modernretina.com]
- 35. First Four Patients In Bionic Sight’s Optogenetic Gene [globenewswire.com]
- 36. Allergan acquires gene therapy startup - American Academy of Ophthalmology [aao.org]
- 37. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 38. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
GA001 Gene Therapy Vector: A Technical Overview for the Treatment of Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinitis Pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and eventual blindness. Current therapeutic options are limited, creating a significant unmet medical need. GA001, a novel gene therapy vector developed by GenAns Biotech, offers a promising, gene-agnostic approach to restore vision in patients with RP. This is accomplished through an adeno-associated virus (AAV)-mediated delivery of a gene encoding a highly sensitive photosensitive protein, chicken opsin 5 (cOpn5), to the surviving retinal ganglion cells (RGCs). By rendering these cells light-sensitive, this compound aims to bypass the degenerated photoreceptors and create a new pathway for visual information to reach the brain. Early clinical data from an Investigator-Initiated Trial (IIT) have demonstrated a favorable safety profile and preliminary efficacy, with the U.S. Food and Drug Administration (FDA) granting clearance for a Phase II clinical trial.[1] This technical guide provides a comprehensive overview of the this compound vector's design, construction, and mechanism of action, based on publicly available information and established methodologies in the field of gene therapy.
Introduction to this compound and Optogenetic Therapy
This compound is an AAV-based optogenetic gene therapy designed to be administered via intravitreal injection.[2] Unlike gene replacement therapies that target specific mutations, this compound is a mutation-agnostic therapy, making it potentially applicable to a broad population of RP patients, regardless of the underlying genetic cause.[2] The core of this therapy is the introduction of the chicken opsin 5 (cOpn5) gene into retinal ganglion cells. cOpn5 is a G-protein coupled receptor that, when expressed in these cells, can be activated by light, initiating a signaling cascade that leads to neuronal firing and the transmission of visual signals to the brain.
This compound Vector Design
While the specific proprietary details of the this compound vector construct are not publicly available, a putative design can be inferred based on common practices for targeting retinal ganglion cells with AAV vectors.
2.1. Adeno-Associated Virus (AAV) Vector Backbone
AAV is the leading platform for in vivo gene delivery due to its excellent safety profile, low immunogenicity, and ability to transduce a wide range of dividing and non-dividing cells.[3] For retinal ganglion cell transduction via intravitreal injection, AAV serotype 2 (AAV2) and its engineered variants have been shown to be effective.[4][5][6] It is plausible that this compound utilizes an AAV2-based or an engineered AAV serotype with enhanced tropism for RGCs.
2.2. Gene Expression Cassette
The gene expression cassette is the core functional component of the vector and is flanked by AAV inverted terminal repeats (ITRs) for packaging into the AAV capsid.
-
Promoter: To ensure expression is restricted to the target retinal ganglion cells, a cell-type-specific promoter is crucial. Several promoters have been shown to drive robust and specific expression in RGCs. While the specific promoter in this compound is not disclosed, candidates include the human synapsin (SYN) promoter or a synthetic promoter designed for RGC specificity.[4][5][7][8]
-
Transgene: The transgene for this compound is the coding sequence for chicken opsin 5 (cOpn5). This protein has been shown to be highly sensitive to light and couples to the Gq signaling pathway.[9][10][11][12]
-
Polyadenylation (pA) Signal: A polyadenylation signal, such as the bovine growth hormone (bGH) pA or the SV40 late pA, is included downstream of the transgene to ensure proper processing and stability of the mRNA transcript.
This compound Vector Construction and Manufacturing
The production of recombinant AAV vectors for clinical use is a well-established, multi-step process. A common and scalable method is the triple transient transfection of mammalian cells, typically Human Embryonic Kidney 293 (HEK293) cells.
3.1. Experimental Protocol: AAV Vector Production by Triple Transfection
-
Plasmid Preparation: Three plasmids are required:
-
pAAV-GA001: The AAV vector plasmid containing the cOpn5 expression cassette flanked by ITRs.
-
pHelper: A plasmid providing the adenovirus helper genes (E2A, E4, and VA RNA) necessary for AAV replication.
-
pRC: A packaging plasmid expressing the AAV replication (Rep) and capsid (Cap) proteins for the desired serotype.
-
-
Cell Culture: HEK293 cells are cultured in large-scale formats, such as cell factories or bioreactors.
-
Transfection: The three plasmids are co-transfected into the HEK293 cells using a transfection reagent like polyethyleneimine (PEI) or calcium phosphate.
-
Vector Harvest: After a defined incubation period (typically 48-72 hours), the cells and supernatant are harvested.
-
Lysis and Clarification: The cells are lysed to release the AAV particles, and the lysate is clarified through centrifugation and filtration to remove cell debris.
-
Purification: The AAV vectors are purified from the clarified lysate using methods such as iodixanol (B1672021) gradient ultracentrifugation or affinity chromatography.
-
Concentration and Formulation: The purified vector solution is concentrated and formulated in a pharmaceutically acceptable buffer.
3.2. Quality Control and Titer Determination
Rigorous quality control is essential to ensure the safety and potency of the final vector product.
3.2.1. Experimental Protocol: AAV Titer Quantification by qPCR
-
Sample Preparation: The purified AAV vector stock is treated with DNase to remove any contaminating plasmid DNA. The viral capsids are then lysed to release the vector genomes.
-
qPCR Reaction: A quantitative polymerase chain reaction (qPCR) is performed using primers and a probe that target a specific region of the vector genome, often the ITRs.
-
Standard Curve: A standard curve is generated using a plasmid of known concentration containing the target sequence.
-
Titer Calculation: The number of vector genomes in the sample is quantified by comparing its amplification signal to the standard curve. The titer is typically expressed as vector genomes per milliliter (vg/mL).
| Parameter | Specification | Method |
| Identity | Presence of cOpn5 gene and AAV ITRs | PCR, Restriction Digest, Sequencing |
| Purity | >95% full capsids | Analytical Ultracentrifugation, Electron Microscopy |
| Potency | In vitro transduction and cOpn5 expression | Cell-based assay |
| Titer | 1 x 10^12 to 1 x 10^13 vg/mL | qPCR |
| Sterility | No microbial growth | USP <71> |
| Endotoxin | < 5 EU/mL | LAL assay |
Table 1: Representative Quality Control Specifications for a Clinical-Grade AAV Vector.
Mechanism of Action: cOpn5 Signaling in Retinal Ganglion Cells
Upon successful transduction of retinal ganglion cells, the this compound vector facilitates the expression of chicken opsin 5. When light of the appropriate wavelength strikes the cOpn5 protein, it undergoes a conformational change, activating a G-protein signaling cascade.
-
Light Activation: cOpn5 is most sensitive to blue-green light.
-
Gq-Protein Activation: Photoactivated cOpn5 activates the Gq alpha subunit of the heterotrimeric G-protein.
-
PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Neuronal Depolarization: The increase in intracellular calcium and other downstream events lead to the depolarization of the retinal ganglion cell membrane, generating an action potential.
-
Signal Transmission: This action potential is then transmitted along the optic nerve to the visual centers of the brain, creating a perception of light.
Preclinical and Clinical Development
5.1. Preclinical Studies
Preclinical studies are essential to establish the proof-of-concept and safety of a gene therapy product before human trials.
5.1.1. Experimental Protocol: Preclinical Efficacy Study in a Rodent Model of Retinal Degeneration
-
Animal Model: A rodent model with progressive photoreceptor degeneration (e.g., rd1 mice) is used.
-
Vector Administration: A single intravitreal injection of the AAV-cOpn5 vector is administered to one eye of each animal, with the contralateral eye serving as a control.
-
Functional Assessment: Visual function is assessed at multiple time points using techniques such as:
-
Optomotor Response: To measure visual acuity and contrast sensitivity.
-
Light/Dark Box Test: To assess light perception and anxiety-like behavior.
-
Electroretinography (ERG): To measure retinal electrical activity in response to light.
-
-
Histological Analysis: At the end of the study, retinal tissues are collected to assess:
-
Transgene Expression: Using immunohistochemistry or in situ hybridization for cOpn5.
-
Retinal Morphology: To evaluate the preservation of retinal layers.
-
Safety: To look for signs of inflammation or toxicity.
-
5.2. Clinical Trials
An Investigator-Initiated Trial (IIT) of this compound has been conducted at Beijing Tiantan Hospital.[1] While detailed quantitative results have not been fully published, interim results have been positive.
| Parameter | Outcome |
| Safety | No drug-related serious adverse events observed.[1] |
| Efficacy | Varying degrees of visual improvement in all patients.[1] |
| Some patients able to identify letters and patterns.[1] | |
| Significant enhancement in the ability for independent daily living.[1] |
Table 2: Summary of Interim Results from the this compound Investigator-Initiated Trial.
Following these promising results, GenAns Biotech has received FDA clearance to initiate a Phase II clinical study to further evaluate the efficacy and safety of this compound.[1]
Future Directions and Conclusion
This compound represents a significant advancement in the field of gene therapy for retinitis pigmentosa. Its gene-agnostic approach holds the potential to treat a broad range of patients who currently have no effective treatment options. The innovative use of chicken opsin 5, a highly sensitive photosensitive protein, may offer advantages over other optogenetic approaches. As this compound progresses through further clinical development, the collection of robust, long-term safety and efficacy data will be critical. The successful development of this compound could pave the way for a new class of therapies for a variety of degenerative retinal diseases.
Disclaimer: This document is based on publicly available information and general knowledge of AAV gene therapy development. The specific details of the this compound vector design and construction are proprietary to GenAns Biotech and have not been publicly disclosed. The experimental protocols provided are representative examples and may not reflect the exact procedures used for this compound.
References
- 1. GenAns' this compound gene therapy cleared by FDA for Phase II clinical trial-VCBeat [vcbeatglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. Various AAV Serotypes and Their Applications in Gene Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Improving adeno-associated viral (AAV) vector-mediated transgene expression in retinal ganglion cells: comparison of five promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Retinal Ganglion Cell Promoter for Utility in AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sightresearchuk.org [sightresearchuk.org]
- 8. aavnergene.com [aavnergene.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A neuropsin-based optogenetic tool for precise control of Gq signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Assessment of Off-Target Effects for GA001, an Investigational Gene Therapy Agent
Disclaimer: Initial searches for "GA001" revealed two distinct investigational agents. One, developed by GenAns Biotech, is a gene therapy injection for retinitis pigmentosa (this compound Injection).[1] The other, from MedchemExpress, is a G9a antagonist for cancer research (this compound).[2] This guide will focus on the This compound injection , the AAV-based gene therapy, due to the availability of clinical trial information.[1] Off-target effects for gene therapies primarily involve unintended genomic alterations or adverse immune responses, which differ significantly from the off-target pharmacology of small molecules.
This document provides a technical framework for researchers, scientists, and drug development professionals on the core methodologies used to assess the potential off-target effects of an adeno-associated viral (AAV)-based gene therapy, using this compound Injection as a representative example.
Introduction to this compound and Gene Therapy Safety
This compound is an investigational gene therapy that utilizes an adeno-associated viral (AAV) vector to deliver a gene encoding a novel, highly sensitive photosensitive protein to retinal ganglion cells.[1] The goal is to restore light-sensing function in patients with advanced retinitis pigmentosa (RP). While the intended "on-target" effect is the expression of this therapeutic protein in specific retinal cells, a comprehensive safety assessment must rigorously evaluate potential "off-target" effects.
For AAV-based gene therapies, off-target effects fall into several primary categories:
-
Genotoxicity: Unintended integration of the AAV vector into the host genome, which could lead to insertional mutagenesis, oncogene activation, or disruption of essential genes.
-
Immunogenicity: Unwanted immune responses against the AAV capsid proteins or the expressed therapeutic protein, leading to inflammation, loss of efficacy, or other adverse events.
-
Biodistribution: Presence and expression of the vector and transgene in tissues other than the intended target organ (the retina, in this case), which could cause unintended biological effects.
A systematic evaluation of these potential liabilities is critical for preclinical and clinical development.[3]
Off-Target Assessment Strategy: A Workflow
The logical flow for assessing the off-target profile of a gene therapy like this compound involves a multi-pronged approach combining computational, in vitro, and in vivo methods. The process begins with vector design and culminates in long-term monitoring in preclinical models.
Genotoxicity Assessment: Quantifying Off-Target Integration
While AAV vectors are considered to be largely non-integrating, a low frequency of random integration into the host genome can occur. It is critical to identify and quantify these events.
LAM-PCR is a highly sensitive method used to identify the insertion sites of a viral vector within the host cell genome.
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA (gDNA) from in vitro transduced cells or from tissues of in vivo models administered with this compound.
-
Restriction Digest: Digest the gDNA with a suitable restriction enzyme that does not cut within the AAV vector sequence.
-
Linear Amplification: Perform multiple cycles of linear amplification using a biotinylated, vector-specific primer. This generates multiple linear copies of the vector-genome junction.
-
Magnetic Bead Capture: Capture the biotinylated amplicons using streptavidin-coated magnetic beads.
-
Second Strand Synthesis: Synthesize the second DNA strand using a random hexamer primer and Klenow fragment.
-
Adapter Ligation: Ligate a known DNA adapter sequence to the free end of the double-stranded DNA.
-
Nested PCR Amplification: Perform two rounds of nested PCR using primers specific to the vector and the ligated adapter to exponentially amplify the junction sequence.
-
Sequencing and Analysis: Sequence the final PCR products and align them to the host reference genome to pinpoint the exact integration sites.
The following table summarizes hypothetical data from an in vivo study in a non-human primate (NHP) model, with tissue samples analyzed 6 months post-intravitreal administration of this compound.
| Tissue Sample | Total Integration Events Detected | Events in Coding Regions (%) | Events Near Oncogenes (%) | Dominant Clonal Expansion |
| Retina (Target) | 1,520 | 45% | 1.2% | No |
| Liver | 85 | 41% | 0.5% | No |
| Spleen | 42 | 51% | 0.8% | No |
| Gonads | < 5 | N/A | N/A | No |
| Vehicle Control | 0 | 0% | 0% | No |
Data are hypothetical and for illustrative purposes only.
Biodistribution and Transgene Expression
It is essential to determine the extent to which the AAV vector spreads to non-target tissues and whether the therapeutic transgene is expressed in these locations.
Quantitative PCR (qPCR) or droplet digital PCR (ddPCR) is used to determine the number of vector genomes per diploid cell in various tissues.
-
Tissue Collection and Homogenization: Collect target (retina) and non-target tissues (e.g., liver, spleen, heart, lung, kidney, brain, gonads) from animal models at specified time points post-administration.
-
DNA Extraction: Isolate total gDNA from a precisely weighed amount of each tissue.
-
Assay Design: Design highly specific primers and probes that target a unique sequence within the AAV vector genome (e.g., the transgene or promoter). A separate assay for a host-specific housekeeping gene (e.g., RNase P) is used for normalization.
-
Reaction Setup: Prepare reaction mixes containing gDNA, primers/probes, and master mix. For ddPCR, partition the mix into thousands of nanoliter-sized droplets.
-
Thermal Cycling: Perform PCR amplification.
-
Data Analysis: For qPCR, calculate vector copies based on the quantification cycle (Cq). For ddPCR, count positive and negative droplets to determine the absolute concentration of vector genomes. The final data is expressed as vector genomes (VG) per microgram of gDNA or per diploid genome.
The table below shows hypothetical mean vector copy numbers in a rodent model 3 months after intravitreal injection of this compound.
| Tissue | Vector Genomes / Diploid Genome (Mean ± SD) |
| Injected Eye (Retina) | 1.5 x 10^5 ± 0.3 x 10^5 |
| Contralateral Eye (Retina) | 25 ± 10 |
| Liver | 150 ± 45 |
| Spleen | 88 ± 20 |
| Heart | < 10 |
| Gonads | < 5 |
Data are hypothetical and for illustrative purposes only.
Immunogenicity Assessment
Unwanted immune responses can neutralize the therapy and cause inflammation. Both humoral (antibody-based) and cellular (T-cell-based) responses must be evaluated.
The ELISpot assay is a sensitive method for quantifying antigen-specific T-cells by measuring cytokine secretion at the single-cell level.
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood collected from this compound-treated animals.
-
Antigen Stimulation: Plate the PBMCs in an ELISpot plate pre-coated with an anti-cytokine (e.g., anti-IFN-γ) antibody. Stimulate the cells with peptide libraries spanning the AAV capsid and the therapeutic transgene. Use a positive control (e.g., PHA) and a negative control (e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C to allow T-cell activation and cytokine secretion.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated secondary antibody against the cytokine of interest, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
-
Spot Development: Add a chromogenic substrate that precipitates onto the membrane at the site of cytokine secretion, forming a "spot." Each spot represents a single cytokine-secreting cell.
-
Analysis: Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.
The diagram below illustrates the conceptual pathway of how a peptide from the AAV capsid or transgene could be presented to a T-cell, leading to an immune response.
References
In-depth Technical Guide: Long-Term Expression Profile of GA001 Transgene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The information presented here is based on publicly available data as of late 2025 and may be subject to change as further research and clinical trials are conducted.
Introduction to GA001
This compound is an investigational gene therapy currently in clinical development for the treatment of retinitis pigmentosa (RP). Developed by GenAns Biotech, this compound utilizes a novel, gene-agnostic approach to restore visual function in individuals with advanced RP. The therapy employs an adeno-associated viral (AAV) vector to deliver a transgene encoding a highly sensitive photosensitive protein to retinal ganglion cells. This innovative strategy aims to reactivate surviving inner retinal cells, offering a potential therapeutic option for a broad range of RP patients, irrespective of the specific underlying genetic mutation.[1]
Early clinical data from an Investigator-Initiated Trial (IIT) have indicated a favorable safety profile for this compound, with no serious adverse events related to the drug reported.[1] Patients in this trial have shown varying degrees of visual improvement, suggesting significant therapeutic potential.[1] Following these promising initial results, the U.S. Food and Drug Administration (FDA) has granted approval for the initiation of a Phase II clinical study to further evaluate the efficacy and safety of this compound.[1]
Core Mechanism of Action
The this compound transgene product is a novel photosensitive protein designed to function as a light sensor in retinal ganglion cells. In a healthy eye, photoreceptor cells (rods and cones) are responsible for detecting light and initiating the visual signaling cascade. In many forms of retinitis pigmentosa, these photoreceptor cells degenerate, leading to progressive vision loss. The this compound therapy bypasses the damaged photoreceptors by directly conferring light-sensing capabilities to the retinal ganglion cells, which are typically preserved in later stages of the disease.
Signaling Pathway
The introduction of the this compound transgene into retinal ganglion cells enables them to depolarize in response to light, thereby initiating a neural signal that is transmitted to the brain via the optic nerve. This process effectively turns the ganglion cells into novel photoreceptors, allowing for the perception of light and potentially restoring functional vision.
Caption: this compound signaling pathway in retinal ganglion cells.
Long-Term Expression Profile of this compound Transgene
The durability of transgene expression is a critical factor for the long-term success of any gene therapy.[2][3] For AAV-mediated therapies, long-term expression is generally achieved through the persistence of stable, circular episomes of the vector genome in the nucleus of transduced, non-dividing cells like neurons.[4][5] While specific long-term quantitative expression data for the this compound transgene from human clinical trials is not yet publicly available, preclinical studies and data from other AAV-based gene therapies provide a basis for expected long-term expression.
Preclinical Data Summary
Preclinical studies are essential for establishing the initial safety and efficacy profile of a gene therapy product. These studies typically involve in vitro and in vivo models to assess transgene expression, biodistribution, and toxicology. While specific data for this compound is proprietary to GenAns Biotech, the general approach for nonclinical studies of viral vector-delivered gene therapies has been outlined by regulatory bodies and industry consortia.[6][7] These studies are designed to determine the appropriate dose range and to identify any potential off-target effects.
| Parameter | Methodology | Expected Outcome |
| Transgene mRNA levels | Quantitative PCR (qPCR) | Sustained expression in target retinal cells over months to years in animal models. |
| Transgene protein levels | Western Blot, ELISA, Immunohistochemistry | Stable protein expression localized to retinal ganglion cells. |
| Vector Genome Biodistribution | qPCR on various tissues | Predominant localization to the eye with minimal distribution to other organs. |
| Functional Assessment | Electroretinography (ERG), Behavioral Tests | Long-term restoration of light-sensing function in animal models of RP. |
| Safety/Toxicology | Histopathology, Clinical Observations | No significant long-term toxicity or inflammatory response in treated animals. |
Note: This table represents a generalized summary of expected preclinical data for an AAV-based retinal gene therapy. Specific results for this compound are not yet published.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are maintained by GenAns Biotech and the respective clinical trial sites. However, based on standard practices for AAV gene therapy research, the following outlines the likely methodologies used to assess the long-term expression profile of the this compound transgene.
Quantification of Transgene Expression (qPCR)
Objective: To measure the levels of this compound transgene mRNA in transduced cells.
Methodology:
-
Sample Collection: Aqueous humor or vitreous samples may be collected from patients at various time points post-injection. In preclinical animal studies, retinal tissue would be harvested.
-
RNA Extraction: Total RNA is extracted from the collected samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR is performed using primers and probes specific to the this compound transgene. A standard curve is generated using known concentrations of a plasmid containing the transgene sequence to allow for absolute quantification. Housekeeping genes (e.g., GAPDH, ACTB) are used for normalization.
Analysis of Protein Expression (Immunohistochemistry)
Objective: To visualize the localization and persistence of the this compound photosensitive protein in the retina.
Methodology:
-
Tissue Preparation (preclinical): Animal eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and cryoprotected in sucrose (B13894) solutions before being embedded in optimal cutting temperature (OCT) compound and sectioned.
-
Antibody Staining: Retinal sections are incubated with a primary antibody specific to the this compound transgene product. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: The sections are imaged using a confocal microscope to visualize the presence and cellular localization of the protein. Co-staining with markers for retinal ganglion cells (e.g., RBPMS) would confirm expression in the target cell population.
Experimental Workflow
The general workflow for evaluating the long-term expression of the this compound transgene in a clinical setting involves several key stages, from patient enrollment to long-term follow-up.
Caption: Clinical trial workflow for this compound.
Conclusion
This compound represents a promising advancement in the field of gene therapy for retinitis pigmentosa. Its gene-agnostic approach has the potential to address a significant unmet medical need for a large portion of the RP patient population. While detailed long-term expression data from human trials is still forthcoming, the underlying principles of AAV-mediated gene delivery to non-dividing retinal cells suggest that the expression of the this compound transgene is likely to be stable and durable. Continued monitoring of patients in the ongoing and future clinical trials will be crucial to fully characterize the long-term expression profile and its correlation with sustained clinical benefit. The scientific and medical communities eagerly await further data from the Phase II clinical trial of this compound.
References
- 1. GenAns' this compound gene therapy cleared by FDA for Phase II clinical trial-VCBeat [vcbeatglobal.com]
- 2. Durability of transgene expression after rAAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and durability of transgene expression after intrastriatal injection of AAV9 vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adeno-associated virus vector as a platform for gene therapy delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonclinical Studies that Support Viral Vector-Delivered Gene Therapies: An EFPIA Gene Therapy Working Group Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Consideration for the Nonclinical Safety Assessment of Gene Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GA001 Intravitreal Injection in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GA001 is an investigational gene therapy developed by GenAns Biotech for the treatment of retinitis pigmentosa (RP).[1] It utilizes a novel, highly sensitive photosensitive protein delivered to retinal ganglion cells via an adeno-associated viral (AAV) vector.[1] This approach aims to restore light-sensing function in these cells, offering a potential treatment for blindness caused by photoreceptor degeneration.[1]
These application notes provide a detailed, generalized protocol for the intravitreal injection of AAV-based gene therapies like this compound in rodent models, based on established methodologies. It also includes templates for data presentation and diagrams of the proposed mechanism and experimental workflow.
Proposed Signaling Pathway of this compound
This compound introduces a gene encoding a photosensitive protein into retinal ganglion cells. While the specific downstream signaling cascade is proprietary, a plausible mechanism involves the activation of the protein by light, leading to a cellular signaling cascade that results in neuronal firing and the transmission of a visual signal to the brain.
References
Application Notes and Protocols for Quantifying Visual Function Improvement with GA001
For Researchers, Scientists, and Drug Development Professionals
Introduction
GA001 is an investigational gene therapy developed by GenAns Biotech for the treatment of retinitis pigmentosa (RP), a group of inherited retinal diseases characterized by progressive photoreceptor degeneration leading to severe vision loss.[1] Unlike gene therapies that target specific mutations, this compound is a gene-agnostic optogenetic therapy. It utilizes a recombinant adeno-associated viral (AAV) vector to deliver the gene encoding a novel, highly sensitive photosensitive protein (opsin 5, cOpn5) to retinal ganglion cells.[1][2] This approach is designed to restore light-sensing function to the retina even in advanced stages of the disease where photoreceptors have degenerated.[1][3]
Interim results from an Investigator-Initiated Trial (IIT) at Beijing Tiantan Hospital have indicated that patients experienced varying degrees of visual improvement, with some regaining the ability to identify letters and patterns.[1] this compound has received clearance from the U.S. Food and Drug Administration (FDA) to initiate a Phase II clinical study to further evaluate its efficacy and safety.[1]
These application notes provide a framework for quantifying the visual function improvements observed with this compound, including detailed methodologies for key experiments and structured data presentation.
Mechanism of Action
This compound's mechanism of action bypasses the damaged photoreceptor cells (rods and cones) and directly confers light sensitivity to the surviving inner retinal neurons, specifically the retinal ganglion cells. This is achieved by introducing a gene that enables these cells to express a photosensitive protein.
Caption: Mechanism of action of this compound in the retina.
Quantitative Data on Visual Function Improvement
While specific quantitative data from the this compound clinical trials are not yet publicly available, the following tables outline the key visual function parameters that are typically measured in clinical trials for retinitis pigmentosa. Interim results from the IIT have been qualitative, indicating "varying degrees of visual improvement" and the ability of some patients to "identify letters and patterns".[1]
Table 1: Best-Corrected Visual Acuity (BCVA)
| Timepoint | Treatment Group (Mean Change from Baseline in ETDRS Letters) | Control Group (Mean Change from Baseline in ETDRS Letters) |
| Baseline | 0 | 0 |
| Month 3 | TBD | TBD |
| Month 6 | TBD | TBD |
| Month 12 | TBD | TBD |
ETDRS: Early Treatment Diabetic Retinopathy Study
Table 2: Static Visual Field Assessment (Mean Sensitivity)
| Timepoint | Treatment Group (Mean Change from Baseline in Decibels) | Control Group (Mean Change from Baseline in Decibels) |
| Baseline | 0 | 0 |
| Month 3 | TBD | TBD |
| Month 6 | TBD | TBD |
| Month 12 | TBD | TBD |
Table 3: Full-Field Stimulus Threshold (FST)
| Timepoint | Treatment Group (Mean Change from Baseline in Log cd.s/m²) | Control Group (Mean Change from Baseline in Log cd.s/m²) |
| Baseline | 0 | 0 |
| Month 3 | TBD | TBD |
| Month 6 | TBD | TBD |
| Month 12 | TBD | TBD |
Table 4: Patient-Reported Outcomes (PROs)
| Timepoint | Treatment Group (Mean Change in VFQ-25 Score) | Control Group (Mean Change in VFQ-25 Score) |
| Baseline | 0 | 0 |
| Month 3 | TBD | TBD |
| Month 6 | TBD | TBD |
| Month 12 | TBD | TBD |
VFQ-25: National Eye Institute 25-Item Visual Function Questionnaire
Experimental Protocols
The following are detailed protocols for key experiments to quantify visual function in patients treated with this compound. These are based on established methodologies used in ophthalmology clinical trials.
Best-Corrected Visual Acuity (BCVA)
Objective: To measure the sharpest vision a patient can achieve with corrective lenses.
Methodology:
-
Utilize a certified Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
-
Position the patient at a standardized distance from the chart (typically 4 meters).
-
Test each eye individually, with the other eye occluded.
-
Determine the best correction using a phoropter or trial frames.
-
The patient reads the letters on the chart, starting from the top.
-
The test is scored based on the number of letters correctly identified. Each letter is assigned a value of 0.02 logMAR.
Static Visual Field Assessment
Objective: To map the patient's field of vision and measure retinal sensitivity.
Methodology:
-
Use a Humphrey Field Analyzer or similar automated perimetry device.
-
The patient is seated with their chin in the chin rest and one eye covered.
-
The patient fixates on a central target.
-
Light stimuli of varying intensity are presented at different locations in the visual field.
-
The patient presses a button each time they see a light stimulus.
-
The instrument calculates the retinal sensitivity at each tested point in decibels (dB).
Full-Field Stimulus Threshold (FST)
Objective: To assess the overall light sensitivity of the retina.
Methodology:
-
Dark-adapt the patient for a minimum of 30 minutes.
-
Use a Ganzfeld dome to present a full-field light stimulus.
-
Present stimuli of varying intensities to determine the dimmest light the patient can detect.
-
The threshold is recorded in log candela-seconds per square meter (log cd.s/m²).
Patient-Reported Outcomes (PROs)
Objective: To assess the impact of visual function on the patient's quality of life.
Methodology:
-
Administer the National Eye Institute 25-Item Visual Function Questionnaire (VFQ-25).
-
The questionnaire consists of 25 questions about vision-related daily activities and well-being.
-
The patient or a trained administrator completes the questionnaire.
-
Scores are calculated for various subscales, including general vision, ocular pain, near activities, distance activities, social functioning, mental health, role difficulties, and dependency.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating this compound.
Caption: A generalized workflow for a this compound clinical trial.
Conclusion
This compound represents a promising novel approach for the treatment of retinitis pigmentosa. The quantification of visual function improvement is critical for evaluating its efficacy and safety. The protocols and data structures outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential of this compound in restoring vision to patients with RP. As more data from the ongoing clinical trials become available, these guidelines will be instrumental in interpreting the clinical significance of the findings.
References
Application Notes and Protocols for Measuring GA001 AAV Vector Transduction Efficiency
Introduction
Recombinant adeno-associated virus (AAV) vectors are a leading platform for in vivo gene therapy.[1][2] The efficiency with which an AAV vector transduces its target cells is a critical determinant of therapeutic success.[3] Accurate and reproducible measurement of transduction efficiency is essential for vector development, potency testing, and ensuring proper dosing in preclinical and clinical settings.[4][5]
This document provides detailed application notes and protocols for quantifying the transduction efficiency of the hypothetical AAV vector, GA001. Transduction can be assessed at multiple biological levels: the delivery of the vector genome, the transcription of the transgene into mRNA, and the translation of mRNA into the functional protein. Here, we present validated methods for each of these key stages.
Section 1: Quantification of this compound Vector Genomes
Measuring the number of vector genomes that have successfully entered target cells is a direct assessment of the physical transduction efficiency. Droplet Digital PCR (ddPCR) and quantitative PCR (qPCR) are the most common methods for this purpose.[3][5] ddPCR offers absolute quantification without the need for a standard curve and generally exhibits lower variability than qPCR, making it a preferred method for precise vector genome titering.[4][6]
Application Note: Vector Genome Titer by Droplet Digital PCR (ddPCR)
ddPCR technology partitions a single sample into thousands of nanoliter-sized droplets, with PCR amplification occurring in each individual droplet.[6] This partitioning allows for the direct counting of target DNA molecules (in this case, this compound genomes) based on the fraction of positive droplets, providing absolute quantification with high precision.[3][4] This method is highly sensitive and is less affected by PCR inhibitors compared to qPCR.[6] For this compound, primers and a probe specific to a unique region of the transgene cassette (e.g., the promoter or the transgene itself) are used for detection.
Experimental Workflow: ddPCR for this compound Genome Quantification
Caption: Workflow for quantifying this compound vector genomes using ddPCR.
Protocol: ddPCR for this compound Vector Genome Quantification
This protocol is designed for quantifying this compound vector genomes from transduced cells in culture.
Materials:
-
Genomic DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
ddPCR Supermix for Probes (No dUTP)
-
This compound-specific primers and probe (e.g., targeting the GFP transgene)
-
Forward Primer: 5'-AAGTTCATCTGCACCACCG-3'
-
Reverse Primer: 5'-TCCTTGAAGAAGATGGTGCG-3'
-
Probe: 5'-/56-FAM/AGCACCCAG/ZEN/TCCGGGTCT/3IABkFQ/-3'
-
-
Reference gene primers and probe (e.g., for human RPP30)
-
Restriction enzyme (e.g., HindIII)
-
Nuclease-free water
-
Droplet Generator and Droplet Reader (Bio-Rad QX200 or similar)[6]
Procedure:
-
Genomic DNA Extraction:
-
Harvest 1-2 million transduced cells and a non-transduced control cell sample.
-
Extract genomic DNA (gDNA) according to the manufacturer's protocol.
-
Elute DNA in nuclease-free water or elution buffer and quantify using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~1.8.
-
-
gDNA Digestion:
-
In a microcentrifuge tube, combine 1 µg of gDNA, 1 µL of restriction enzyme, 2 µL of the corresponding 10x buffer, and nuclease-free water to a final volume of 20 µL.
-
Incubate at 37°C for 1 hour to randomly shear the gDNA, which aids in droplet partitioning.
-
Dilute the digested gDNA to a working concentration of 1-100 ng/µL.
-
-
ddPCR Reaction Setup:
-
Prepare the reaction master mix in a new tube on ice, as shown in the table below (volumes are per reaction). Prepare enough for all samples plus 10% extra.[7]
-
| Component | Volume (µL) | Final Concentration |
| ddPCR Supermix (2x) | 11 | 1x |
| This compound Fwd Primer (10 µM) | 1.1 | 500 nM |
| This compound Rev Primer (10 µM) | 1.1 | 500 nM |
| This compound Probe (5 µM) | 1.1 | 250 nM |
| Digested gDNA | 2.2 | 5-100 ng |
| Nuclease-free water | 5.5 | - |
| Total Volume | 22 |
-
Droplet Generation:
-
Transfer 20 µL of each ddPCR reaction mix to a droplet generator cartridge.
-
Add 70 µL of droplet generation oil to the oil wells.
-
Generate droplets according to the manufacturer's instructions.
-
-
Thermal Cycling:
-
Carefully transfer the 40 µL of generated droplets to a 96-well PCR plate. Seal the plate.
-
Perform PCR using the following thermal cycling conditions:[6]
-
Enzyme Activation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 94°C for 30 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Enzyme Deactivation: 98°C for 10 min
-
Hold: 4°C
-
-
-
Data Acquisition and Analysis:
-
Place the PCR plate into the droplet reader and acquire the data.
-
Analyze the data using the manufacturer's software (e.g., QuantaSoft) to obtain the concentration of this compound vector genomes (copies/µL).
-
Calculate the vector copy number per diploid genome (vcn/dg) using the concentration of the reference gene.
-
Data Presentation: this compound Vector Copy Number
| Sample | Vector Dose (vg/cell) | This compound (copies/µL) | Reference Gene (copies/µL) | Vector Copies per Diploid Genome |
| Untreated Control | 0 | 0 | 4850 | 0 |
| This compound Low Dose | 1.0E+04 | 245 | 4910 | 0.10 |
| This compound High Dose | 1.0E+05 | 2380 | 4885 | 0.97 |
Section 2: Quantification of this compound Transgene mRNA Expression
To confirm that the delivered vector genomes are transcriptionally active, it is crucial to measure the levels of transgene-specific mRNA.[8] One-step Reverse Transcription ddPCR (RT-ddPCR) provides a highly sensitive and absolute measure of transcript levels.[9] For spatial resolution within tissues, in situ hybridization (ISH) is an invaluable technique.[10][11]
Application Note: Transgene mRNA Levels by One-Step RT-ddPCR
One-step RT-ddPCR combines reverse transcription and ddPCR in a single reaction, simplifying the workflow and reducing potential contamination.[9] This method allows for the absolute quantification of specific mRNA transcripts without a standard curve. To ensure that the signal originates from mRNA and not from contaminating vector DNA, a DNase treatment step during RNA extraction is critical.[8] Alternatively, primers can be designed to span an intron if one is present in the transgene cassette.
Experimental Workflow: One-Step RT-ddPCR for this compound mRNA
Caption: Workflow for quantifying this compound transgene mRNA using RT-ddPCR.
Protocol: One-Step RT-ddPCR for this compound mRNA Expression
Materials:
-
RNA extraction kit with on-column DNase digestion (e.g., RNeasy Mini Kit with RNase-Free DNase Set)
-
One-Step RT-ddPCR Advanced Kit for Probes
-
This compound-specific primers and probe (as in Section 1.3)
-
Housekeeping gene primers and probe (e.g., for human GAPDH)
-
Nuclease-free water
Procedure:
-
Total RNA Extraction:
-
Harvest transduced and control cells.
-
Extract total RNA using a column-based kit, including the mandatory on-column DNase I digestion step to eliminate contaminating vector DNA.
-
Elute RNA in nuclease-free water and quantify. Assess RNA integrity (RIN > 8 is recommended).
-
-
RT-ddPCR Reaction Setup:
-
Prepare the reaction master mix on ice. Add the RNA template last.
-
| Component | Volume (µL) | Final Concentration |
| Supermix (4x) | 5.5 | 1x |
| Reverse Transcriptase | 2.2 | - |
| DTT | 1.1 | - |
| This compound Primer/Probe Mix (20x) | 1.1 | 1x |
| Total RNA | 2.2 | 5-100 ng |
| Nuclease-free water | 9.9 | - |
| Total Volume | 22 |
-
Droplet Generation:
-
Follow the same procedure as described in Section 1.3, Step 4.
-
-
Reverse Transcription and Thermal Cycling:
-
Place the sealed 96-well plate in a thermal cycler and run the following program:[9]
-
Reverse Transcription: 60°C for 60 min
-
Enzyme Activation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 94°C for 30 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Enzyme Deactivation: 98°C for 10 min
-
Hold: 4°C
-
-
-
Data Acquisition and Analysis:
-
Read the plate and analyze the data as described in Section 1.3, Step 6.
-
Normalize this compound mRNA copies to the copies of a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.
-
Data Presentation: this compound Transgene mRNA Expression
| Sample | Vector Dose (vg/cell) | This compound mRNA (copies/µL) | GAPDH mRNA (copies/µL) | Normalized Expression (this compound/GAPDH) |
| Untreated Control | 0 | 0 | 1850 | 0 |
| This compound Low Dose | 1.0E+04 | 150 | 1910 | 0.078 |
| This compound High Dose | 1.0E+05 | 1420 | 1880 | 0.755 |
Section 3: Quantification of this compound Transgene Protein Expression
Measuring transgene protein expression is often the most biologically relevant indicator of a vector's potency and functional transduction.[12] Flow cytometry is a high-throughput method for quantifying the percentage of cells expressing a fluorescent reporter protein (e.g., GFP from the this compound vector) and the intensity of expression on a single-cell level.[13][14] For solid tissues, immunohistochemistry (IHC) provides crucial spatial information about protein expression.[15]
Application Note: Protein Expression by Flow Cytometry
Flow cytometry allows for the rapid analysis of thousands of cells per second.[16] When transduced with a vector like this compound expressing GFP, cells are passed through a laser, and the emitted fluorescence from GFP is detected. This allows for precise quantification of the percentage of GFP-positive cells, representing the proportion of successfully transduced cells, as well as the mean fluorescence intensity (MFI), which correlates with the level of protein expression per cell.[17]
Experimental Workflow: Flow Cytometry for this compound (GFP) Expression
Caption: Workflow for quantifying this compound (GFP) protein expression by flow cytometry.
Protocol: Flow Cytometry for this compound (GFP) Expression
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Viability dye (e.g., DAPI or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
At 72-96 hours post-transduction, aspirate the culture medium from the wells containing transduced and control cells.[18]
-
Wash cells once with PBS.
-
Add trypsin and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with culture medium and transfer the cell suspension to a 1.5 mL tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 300-500 µL of cold FACS buffer.
-
-
Staining and Acquisition:
-
Add a viability dye according to the manufacturer's protocol just before analysis to exclude dead cells.
-
Run the samples on a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
Collect at least 10,000 events per sample.[14]
-
-
Data Analysis:
-
Using the flow cytometry analysis software, first gate on the main cell population using Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells by excluding cells positive for the viability dye.
-
Using the non-transduced control sample, set a gate to define the GFP-negative population.
-
Apply this gate to the this compound-transduced samples to determine the percentage of GFP-positive cells and their Mean Fluorescence Intensity (MFI).
-
Data Presentation: this compound Transduction Efficiency by Flow Cytometry
| Sample | Vector Dose (vg/cell) | Live Cells (%) | GFP-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | 0 | 98.5 | 0.2 | 510 |
| This compound Low Dose | 1.0E+04 | 97.9 | 25.4 | 35,600 |
| This compound High Dose | 1.0E+05 | 98.1 | 85.7 | 125,800 |
Summary of Transduction Assays
The choice of assay depends on the specific research question, the available resources, and whether the analysis is performed in vitro or in vivo.
Overall Logic of Transduction Efficiency Assessment
Caption: Key stages of AAV transduction and corresponding measurement assays.
References
- 1. AAV Transduction Efficiency Assay - Creative Biogene QVirus™ Platform [qvirus.creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. Digital Droplet PCR Method for the Quantification of AAV Transduction Efficiency in Murine Retina [jove.com]
- 4. Measuring Adeno-Associated Virus (AAV) Vector Genome Titer Using Droplet Digital PCR Protocol [cellandgene.com]
- 5. AAV Titration Assay - Creative Biolabs [creative-biolabs.com]
- 6. bio-rad.com [bio-rad.com]
- 7. addgene.org [addgene.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Development of a one-step RT-ddPCR method to determine the expression and potency of AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Hybridization for Detection of AAV-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Situ Hybridization for Detection of AAV-Mediated Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 12. A Quantitative In Vitro Potency Assay for Adeno-Associated Virus Vectors Encoding for the UGT1A1 Transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. AAV library screening identifies novel vector for efficient transduction of human aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adeno-associated Virus Vectors Efficiently Transduce Mouse and Rabbit Sensory Neurons Coinfected with Herpes Simplex Virus 1 following Peripheral Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Adipocyte Transduction Using Different AAV Capsid Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
Application Notes and Protocols: Immunohistochemical Detection of GA001 Protein Expression in Retinal Tissue
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GA001 is an investigational adeno-associated viral (AAV) vector-based gene therapy designed to restore light sensation in patients with advanced retinitis pigmentosa (RP).[1] The therapy works by delivering a gene encoding a novel, highly sensitive photosensitive protein to retinal ganglion cells, enabling them to function as replacement photoreceptors.[1] These application notes provide a detailed protocol for the immunohistochemical detection of the expressed this compound photosensitive protein in retinal tissue sections.
Verification of transgene expression is a critical step in preclinical and clinical research for gene therapies. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and distribution of the therapeutic protein within the retinal layers. This protocol is designed for researchers, scientists, and drug development professionals to assess the transduction efficiency and expression pattern of the this compound protein in animal models or human post-mortem tissue.
Given that the this compound therapeutic protein is a novel, engineered molecule, a specific antibody may not be commercially available. It is a standard and recommended practice in the development of such therapies to include an epitope tag (e.g., HA, Myc, FLAG) in the protein construct. This allows for reliable detection using well-characterized and commercially available anti-tag antibodies. This protocol assumes the presence of such a tag.
Experimental Protocols
This protocol outlines the materials and methods for preparing retinal cryosections and performing immunofluorescence staining to detect the this compound protein.
I. Materials and Reagents
A. Tissue Preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
B. Immunohistochemistry
-
Blocking Solution: 10% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Anti-epitope tag antibody (e.g., anti-FLAG, anti-HA, anti-Myc), rabbit or mouse monoclonal, diluted in blocking solution. The optimal dilution should be determined empirically.
-
Secondary Antibody: Goat anti-rabbit (or anti-mouse) IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, Alexa Fluor 594), diluted in PBS with 0.3% Triton X-100.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Anti-fade mounting medium.
II. Protocol for Retinal Cryosectioning and Immunostaining
This protocol is adapted from standard procedures for retinal immunohistochemistry.[2][3][4]
A. Tissue Fixation and Cryoprotection
-
Immediately following euthanasia and enucleation, place the eyeball in ice-cold 4% PFA in PBS for 15-20 minutes.[3][5]
-
Make a small incision at the limbus with a micro knife to allow for better fixative penetration.[3]
-
Following fixation, wash the eyeball in PBS.
-
Carefully dissect the anterior segment (cornea and lens) to create a posterior eyecup.[2][6]
-
Cryoprotect the eyecup by sequential incubation in 15% sucrose in PBS until the tissue sinks, followed by 30% sucrose in PBS overnight at 4°C.
-
Embed the cryoprotected eyecup in OCT compound in a cryomold and freeze on dry ice or in liquid nitrogen. Store at -80°C until sectioning.
B. Sectioning
-
Cut retinal sections at a thickness of 10-20 µm using a cryostat.[7]
-
Mount the sections onto poly-L-lysine-coated microscope slides.
-
Allow the slides to air dry for 30-60 minutes at room temperature before storage at -80°C.[3]
C. Immunofluorescence Staining
-
Thaw the slides at room temperature for at least 30 minutes.
-
Wash the sections three times for 5 minutes each with PBS to remove OCT.
-
Permeabilize the sections by incubating in PBS containing 0.25% Triton X-100 for 10 minutes.[3]
-
Incubate the sections in blocking solution for 1-2 hours at room temperature in a humidified chamber to minimize non-specific antibody binding.[4]
-
Remove the blocking solution and apply the primary antibody (e.g., anti-FLAG) diluted in blocking solution. Incubate overnight at 4°C in a humidified chamber.[3]
-
Wash the sections three times for 10 minutes each with PBS.
-
Apply the fluorophore-conjugated secondary antibody diluted in PBS with 0.3% Triton X-100. Incubate for 1-2 hours at room temperature, protected from light.[4]
-
Wash the sections three times for 10 minutes each with PBS, protected from light.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.[3]
-
Wash once with PBS for 5 minutes.
-
Mount a coverslip over the sections using an anti-fade mounting medium.[3]
-
Seal the edges of the coverslip with nail polish and store the slides at 4°C, protected from light, until imaging.
III. Imaging and Analysis
-
Image the stained retinal sections using a confocal or fluorescence microscope.
-
Capture images of the ganglion cell layer (GCL) and inner plexiform layer (IPL) to assess the expression of the this compound protein.
-
The expression pattern should be consistent with the expected cellular targets of the AAV vector used in the this compound therapy.
Data Presentation
As no specific quantitative data for this compound expression is publicly available, the following tables are illustrative examples of how to present such data once obtained.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody | Host Species | Dilution Range | Incubation Time | Temperature |
| Primary: Anti-FLAG (M2) | Mouse | 1:500 - 1:2000 | Overnight | 4°C |
| Primary: Anti-HA (Y-11) | Rabbit | 1:200 - 1:1000 | Overnight | 4°C |
| Secondary: Goat anti-Mouse Alexa Fluor 488 | Goat | 1:500 - 1:1000 | 1-2 hours | Room Temp. |
| Secondary: Goat anti-Rabbit Alexa Fluor 594 | Goat | 1:500 - 1:1000 | 1-2 hours | Room Temp. |
Table 2: Example Quantification of this compound-Positive Cells
| Animal ID | Treatment Group | Timepoint | % this compound-Positive Cells in GCL (Mean ± SD) |
| 001 | Vehicle Control | 4 weeks | 0.0 ± 0.0 |
| 002 | This compound Low Dose | 4 weeks | 35.2 ± 5.1 |
| 003 | This compound High Dose | 4 weeks | 78.6 ± 8.9 |
| 004 | Vehicle Control | 12 weeks | 0.0 ± 0.0 |
| 005 | This compound Low Dose | 12 weeks | 33.9 ± 4.7 |
| 006 | This compound High Dose | 12 weeks | 75.1 ± 9.2 |
Visualization of Workflows and Pathways
Caption: Workflow for Immunohistochemical Staining of this compound in Retina.
Caption: Proposed Signaling Pathway for this compound Action in Retinal Ganglion Cells.
References
- 1. GenAns' this compound gene therapy cleared by FDA for Phase II clinical trial-VCBeat [vcbeatglobal.com]
- 2. A quick protocol for the preparation of mouse retinal cryosections for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Mouse Retinal Cryo-sections for Immunohistochemistry [jove.com]
- 4. Frontiers | Prox1 Is a Marker for AII Amacrine Cells in the Mouse Retina [frontiersin.org]
- 5. Immunohistochemistry on whole mount retinas [bio-protocol.org]
- 6. Optimized Protocol for Retinal Wholemount Preparation for Imaging and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Optimized Protocol for Retinal Wholemount Preparation for Imaging and Immunohistochemistry [jove.com]
Application Notes and Protocols for Electroretinography (ERG) in GA001 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroretinography (ERG) is a non-invasive electrophysiological test that measures the electrical response of the retina to a light stimulus. It is an objective and quantitative tool crucial for diagnosing and monitoring retinal function in a variety of inherited and acquired retinal diseases. In the context of gene therapy studies for retinal disorders, such as those involving GA001, ERG serves as a primary endpoint to assess the safety and efficacy of the therapeutic intervention by evaluating changes in retinal cell function.
These application notes provide detailed protocols for full-field ERG (ffERG) and multifocal ERG (mfERG), based on the standards set by the International Society for Clinical Electrophysiology of Vision (ISCEV), to ensure reproducible and comparable data collection in this compound studies.
Core ERG Techniques for Retinal Gene Therapy Studies
Two primary ERG techniques are essential for comprehensively evaluating retinal function in the context of gene therapy trials:
-
Full-Field Electroretinography (ffERG): This technique assesses the mass electrical response of the entire retina.[1][2][3] It is invaluable for evaluating generalized retinal function and distinguishing between rod and cone system deficits.[4][5]
-
Multifocal Electroretinography (mfERG): This technique provides topographical information about retinal function, allowing for the assessment of localized areas, particularly the macula.[6][7] This is critical for therapies targeting specific retinal regions.
Full-Field Electroretinography (ffERG) Protocols
The ISCEV standard for ffERG includes a series of recordings performed under dark-adapted (scotopic) and light-adapted (photopic) conditions to isolate and evaluate the function of different retinal cell types.[8][9]
Patient Preparation and Setup
-
Pupil Dilation: Maximally dilate the pupils of the subject.[1]
-
Dark Adaptation: For scotopic ERG, the subject must be dark-adapted for a minimum of 20 minutes.[1] For subsequent photopic ERG, a minimum of 10 minutes of light adaptation is required.[1][9]
-
Electrode Placement: Corneal or skin electrodes are used to record the electrical signals.[2][8] Proper electrode placement and low impedance are critical for high-quality recordings.
Standard ffERG Responses
The ISCEV standard protocol includes five core responses:
| Response Name | Adaptation State | Stimulus Strength (cd·s/m²) | Primary Retinal Cells Assessed | Key Waveform Components |
| DA 0.01 ERG | Dark-Adapted | 0.01 | Rod system (bipolar cells) | b-wave |
| DA 3.0 ERG | Dark-Adapted | 3.0 | Combined rod and cone response | a-wave, b-wave |
| DA 10.0 ERG | Dark-Adapted | 10.0 | Enhanced combined rod and cone response | a-wave, b-wave |
| LA 3.0 ERG | Light-Adapted | 3.0 | Cone system response | a-wave, b-wave |
| LA 30 Hz Flicker ERG | Light-Adapted | 3.0 | Cone system response (ON- and OFF-pathways) | Fundamental component |
Table 1: Standard Full-Field ERG Responses and their characteristics.
Experimental Protocol: Standard ffERG
-
Dark-Adapted Recordings:
-
After 20 minutes of dark adaptation, record the DA 0.01 ERG to a dim white or blue flash.
-
Present a standard flash of 3.0 cd·s/m² to elicit the DA 3.0 ERG .
-
Use a bright flash of 10.0 cd·s/m² for the DA 10.0 ERG .
-
-
Light Adaptation:
-
Adapt the patient to a standard background luminance of 30 cd/m² for 10 minutes.[9]
-
-
Light-Adapted Recordings:
-
Record the LA 3.0 ERG to a single 3.0 cd·s/m² flash.
-
Record the LA 30 Hz Flicker ERG using a 3.0 cd·s/m² stimulus flickering at 30 times per second.
-
Data Analysis
-
Amplitude: The a-wave amplitude is measured from the baseline to the trough of the a-wave, while the b-wave amplitude is measured from the a-wave trough to the peak of the b-wave.[1] Reduced amplitudes may indicate cell death or dysfunction.[3]
-
Implicit Time: This is the time from the flash onset to the peak of the wave.[1] Delayed implicit times can suggest cellular stress.[2]
-
b/a-wave ratio: This ratio can be a useful index for evaluating retinal function.[10][11]
Multifocal Electroretinography (mfERG) Protocols
mfERG is used to assess the function of multiple discrete retinal areas, typically 61 or 103 hexagonal segments, primarily within the posterior pole.[6]
Patient Preparation and Setup
-
Pupil Dilation: Maximal pupil dilation is required.[12]
-
Refraction: Ensure the patient has their best-corrected vision for the stimulus distance.
-
Fixation: Stable fixation is crucial for accurate topographic mapping.
Experimental Protocol: mfERG
-
Stimulus: The stimulus is an array of hexagons that flicker between black and white according to a pseudorandom m-sequence.[6] The overall stimulus should subtend a visual angle of 40-60 degrees.[12]
-
Recording: A corneal electrode records the retinal responses. The recording time is typically several minutes per eye.
-
Analysis: A cross-correlation technique is used to extract the ERG response from each stimulated retinal location.[13] The resulting trace array and 3D topography plots visualize retinal function across the tested field.
Data Presentation
| Parameter | Description | Clinical Significance in this compound Studies |
| Response Density (Amplitude) | The amplitude of the mfERG response from a specific retinal location (nV/deg²). | Can map the area of functional improvement or decline post-treatment. |
| Latency (Implicit Time) | The time from stimulus to the peak of the first positive wave (P1). | Delays may indicate localized retinal stress or dysfunction. |
Table 2: Key Multifocal ERG Parameters.
Visualization of ERG Principles and Workflows
Retinal Signaling Pathway in ERG Generation
Caption: Cellular origins of the major ERG waveform components.
Standard ffERG Experimental Workflow
Caption: Standardized workflow for full-field ERG recording.
Logical Relationship of ERG Techniques in this compound Trials
Caption: Role of ERG techniques in this compound clinical trials.
Conclusion
Standardized and comprehensive ERG testing is indispensable for the clinical development of retinal gene therapies like this compound. By employing both ffERG and mfERG, researchers can obtain a thorough understanding of the treatment's effect on both global and localized retinal function. Adherence to ISCEV standards is paramount for ensuring the quality and comparability of data across different study sites and time points, ultimately leading to a robust evaluation of the therapeutic intervention.
References
- 1. Full-Field Electroretinogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lkc.com [lkc.com]
- 3. diagnosysllc.com [diagnosysllc.com]
- 4. support.diagnosysllc.com [support.diagnosysllc.com]
- 5. retinographics.com [retinographics.com]
- 6. ISCEV standard for clinical multifocal electroretinography (mfERG) (2021 update) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lkc.com [lkc.com]
- 8. ISCEV Standard for full-field clinical electroretinography (2022 update) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscev.org [iscev.org]
- 10. Relationship between the amplitudes of the b wave and the a wave as a useful index for evaluating the electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroretinogram b-wave implicit time and b/a wave ratio as a function of intensity in central retinal vein occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iscev.org [iscev.org]
- 13. reviewofophthalmology.com [reviewofophthalmology.com]
Application Notes and Protocols for Preclinical Testing of AAV-based Gene Therapies in Animal Models of Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinitis Pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to vision loss.[1][2][3] Gene therapy, particularly using adeno-associated virus (AAV) vectors, has emerged as a promising therapeutic strategy for various forms of RP.[4] The selection of an appropriate animal model is critical for the preclinical evaluation of novel gene therapy candidates like GA001. This document provides a detailed overview of commonly used animal models of RP, protocols for therapeutic administration and efficacy assessment, and representative data to guide the experimental design for testing AAV-based therapeutics. While specific data for a candidate designated "this compound" is not publicly available, the principles and protocols outlined herein are applicable to the preclinical testing of any AAV-delivered gene therapy for RP.
Animal Models of Retinitis Pigmentosa
A variety of animal models, ranging from rodents to non-human primates, are utilized to study the pathogenesis of RP and to test potential therapies.[3][5] The choice of model depends on the specific genetic mutation, the desired rate of degeneration, and the translational relevance to human disease.
Rodent Models
Rodent models are widely used due to their well-characterized genetics, rapid disease progression, and cost-effectiveness.[6]
-
rd1 (Pde6b mutation) Mouse: This is one of the most extensively studied models of RP, featuring a rapid degeneration of rod photoreceptors due to a mutation in the Pde6b gene.[1][7][8][9] The outer nuclear layer (ONL) is nearly completely lost by postnatal day 35 (P35).[7]
-
Rhodopsin Knockout (Rho-/-) Mouse: These mice lack the rhodopsin gene, leading to the absence of rod outer segments and subsequent progressive loss of photoreceptors over a period of about 3 months.[2][10][11][12][13]
-
P23H Rat: This transgenic rat model carries a common human mutation (P23H) in the rhodopsin gene, causing a slower, progressive rod degeneration that closely mimics the human adRP phenotype.[14][15][16][17]
-
Royal College of Surgeons (RCS) Rat: The RCS rat exhibits a defect in the retinal pigment epithelium (RPE) due to a mutation in the Mertk gene, leading to a failure of phagocytosis of shed photoreceptor outer segments and subsequent photoreceptor death.[18][19][20][21][22]
Larger Animal Models
Larger animal models offer closer anatomical and physiological similarities to the human eye.
-
Canine Models: Naturally occurring mutations in dogs can closely mimic human RP. For example, dogs with mutations in the RPE65 gene have been instrumental in the development of gene therapies for Leber Congenital Amaurosis (LCA), a severe form of RP.[23][24]
-
Non-Human Primate (NHP) Models: NHPs are crucial for late-stage preclinical testing due to the presence of a macula, which is absent in rodents.[25][26][27] RP models in NHPs can be generated using techniques like CRISPR/Cas9 to knock out relevant genes such as RHO or TMEM138.[28][29]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing various animal models of RP for gene therapy testing.
Table 1: Retinal Thickness in RP Animal Models and Response to AAV Therapy
| Animal Model | Age | Condition | Central Retinal Thickness (µm) | Outer Nuclear Layer (ONL) Thickness (µm) | Reference |
| C57BL/6 (Wild-Type) | PW4 | Control | 237 ± 2 | N/A | [30] |
| BALB/c (Wild-Type) | Adult | Control | 211 ± 10 | N/A | [30] |
| rd1 Mouse | P11 | Untreated | 246 ± 2 | N/A | [30] |
| rd1 Mouse | P28 | Untreated | 145 ± 5 | Virtually nonexistent | [30][31] |
| Rho-/- Mouse | P28 | Untreated | 193 ± 2 | Thinned | [31] |
| RPE65-/- Mouse | 11 months | Untreated | 193 ± 2 | Thinned | [31] |
| P23H Rat | 4 months | Untreated | Reduced | Progressive loss | [15] |
| RCS Rat | 9 weeks | AAV-Mertk Treated | N/A | 2.5-fold higher than control | [19] |
Table 2: Electroretinography (ERG) Responses in RP Animal Models
| Animal Model | Age | Condition | Scotopic a-wave amplitude (µV) | Scotopic b-wave amplitude (µV) | Photopic b-wave amplitude (µV) | Reference |
| Rho-/- Mouse | 8 weeks | Untreated | No response | No response | Reduced | [2] |
| P23H Rat | 4-29 weeks | Untreated | Progressive decrease | Progressive decrease | Initially normal, then declines | [14][16] |
| RCS Rat | 9 weeks | Untreated | Virtually no activity | Virtually no activity | N/A | [19] |
| RCS Rat | 9 weeks | AAV-Mertk Treated | Preserved function | Preserved function | N/A | [19] |
| TMEM138 Knockdown Monkey | 2 months | AAV-CasRx Treated | Decline | Decline | Decline | [28] |
Experimental Protocols
Protocol 1: AAV Vector Administration (Subretinal Injection in Rodents)
-
Animal Preparation: Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and apply a topical mydriatic agent to dilate the pupil.
-
Surgical Procedure:
-
Place the animal on a stereotaxic frame to stabilize the head.
-
Under a surgical microscope, make a small incision in the sclera posterior to the limbus using a 30-gauge needle.
-
Carefully insert a 33-gauge blunt needle attached to a Hamilton syringe through the scleral opening and into the subretinal space.
-
Slowly inject 1-2 µL of the AAV vector suspension (e.g., AAV8 serotype with a titer of 1x10^12 to 1x10^13 vg/mL) into the subretinal space. A successful injection will create a transient retinal detachment (bleb).
-
-
Post-operative Care: Apply a topical antibiotic ointment to the eye. Monitor the animal during recovery from anesthesia.
Protocol 2: In Vivo Retinal Structure Assessment (Spectral Domain Optical Coherence Tomography - SD-OCT)
-
Animal Preparation: Anesthetize the animal and dilate the pupils as described in Protocol 1.
-
Imaging:
-
Place the animal on the imaging platform of the SD-OCT device (e.g., Spectralis™ HRA+OCT).[30]
-
Align the eye with the imaging lens and use a fundus camera to locate the optic nerve head.
-
Acquire cross-sectional B-scans and volume scans of the retina.
-
-
Data Analysis:
-
Use the manufacturer's software to measure the thickness of the total retina and individual retinal layers, particularly the outer nuclear layer (ONL).
-
Compare retinal thickness between treated and untreated eyes or animals at various time points.
-
Protocol 3: Retinal Function Assessment (Electroretinography - ERG)
-
Animal Preparation: Dark-adapt the animals overnight.[32] Anesthetize the animal under dim red light and dilate the pupils.
-
Electrode Placement: Place a corneal electrode on the eye, a reference electrode subcutaneously in the head region, and a ground electrode subcutaneously in the tail.
-
Recording:
-
Scotopic ERG (rod-driven responses): In a dark environment, present single flashes of increasing light intensity and record the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Photopic ERG (cone-driven responses): Light-adapt the animal for several minutes and then record responses to light flashes against a background light to isolate cone function.
-
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic conditions.
Visualizations
Caption: Preclinical testing workflow for AAV-GA001 in RP animal models.
Caption: Simplified phototransduction cascade in a rod photoreceptor.
Conclusion
The preclinical assessment of AAV-based gene therapies for Retinitis Pigmentosa requires a systematic approach involving the selection of appropriate animal models and the use of robust methodologies for efficacy evaluation. The protocols and data presented here provide a framework for designing and executing studies to test novel therapeutic candidates like this compound. By combining in vivo functional and structural analyses, researchers can effectively determine the therapeutic potential of new treatments and gather the necessary data to support their advancement toward clinical trials.
References
- 1. Using the rd1 mouse to understand functional and anatomical retinal remodelling and treatment implications in retinitis pigmentosa: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinopathy induced in mice by targeted disruption of the rhodopsin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinitis Pigmentosa: An Update On Animal Models And Genome Editing Technologies – Life Safety and Security [iemest.eu]
- 4. AAV-mediated gene therapy in mouse models of recessive retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Animal models and different therapies for treatment of retinitis pigmentosa. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. cyagen.com [cyagen.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. P23H rhodopsin transgenic rat: correlation of retinal function with histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Retinal Vascular Degeneration in the Transgenic P23H Rat Model of Retinitis Pigmentosa [frontiersin.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Genotypic and phenotypic characterization of P23H line 1 rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term preservation of retinal function in the RCS rat model of retinitis pigmentosa following lentivirus-mediated gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AAV-Mediated gene transfer slows photoreceptor loss in the RCS rat model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Introducing Retinitis Pigmentosa Model (RCS) Rats | CLEA Japan, Inc.| [clea-japan.com]
- 21. Rat Strains [anim.med.kyoto-u.ac.jp]
- 22. rrrc.us [rrrc.us]
- 23. New gene therapy for inherited eye disorders found effective in animal model - UF Health [ufhealth.org]
- 24. researchgate.net [researchgate.net]
- 25. Establishment of retinal disease models using non-human primates and its strategy for drug discovery [jstage.jst.go.jp]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Developing Non-Human Primate Models of Inherited Retinal Diseases | MDPI [mdpi.com]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. Generation of nonhuman primate retinitis pigmentosa model by in situ knockout of RHO in rhesus macaque retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Spectral Domain Optical Coherence Tomography in Mouse Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for the Gildeuretinol (ALK-001) SAGA Clinical Trial
Topic: Gildeuretinol (ALK-001) Clinical Trial Phase II/III Experimental Design for Geographic Atrophy
For: Researchers, scientists, and drug development professionals.
Application Notes
The SAGA study was a pivotal Phase 2/3 clinical trial designed to evaluate the efficacy and safety of the oral investigational drug, gildeuretinol (formerly ALK-001), for the treatment of Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD).[1][2][3][4][5][6][7][8] Gildeuretinol is a novel, deuterated form of vitamin A designed to reduce the formation of toxic vitamin A dimers, which are implicated in the pathophysiology of retinal diseases like Stargardt disease and GA.[7][9][10][11] This document provides a detailed overview of the experimental design, protocols, and key findings of the SAGA trial, offering valuable insights for researchers in the field of ophthalmology and drug development.
Study Rationale
Geographic Atrophy is an advanced form of dry AMD characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE) cells, photoreceptors, and choriocapillaris, leading to severe vision loss. A key pathological feature of GA is the accumulation of lipofuscin in the RPE, a byproduct of the visual cycle. Vitamin A dimers are a major component of lipofuscin and are believed to be toxic to retinal cells. Gildeuretinol is hypothesized to slow the rate of vitamin A dimerization, thereby reducing retinal toxicity and slowing the progression of GA.[12]
Trial Design and Objectives
The SAGA trial was a multicenter, double-masked, randomized, placebo-controlled study with a 24-month treatment period.[2][3][4][5][6] The primary objective was to assess the efficacy of gildeuretinol in slowing the progression of GA as measured by the growth rate of GA lesions.[2][3][4][5][6] Secondary objectives included the evaluation of the drug's effect on visual function, its safety profile, and its pharmacokinetics.[2][3][4][5]
Key Trial Parameters:
-
Investigational Drug: Gildeuretinol acetate (B1210297) (ALK-001)
-
Control: Placebo
-
Dosage: Oral, once-daily capsules[12]
-
Patient Population: Patients aged 60 and older with GA secondary to AMD in at least one eye.[2]
-
Sample Size: 198 participants were enrolled in the study.[4][5][6][7]
-
Randomization: Patients were randomized to receive either gildeuretinol or placebo.
Quantitative Data Summary
The following tables summarize the key quantitative data from the SAGA clinical trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Gildeuretinol (n=135) | Placebo (n=63) |
| Mean Age (years) | 78.4 | 78.4 |
| Gender (% Female) | 68% | 68% |
Note: More detailed baseline characteristics were not publicly available in the reviewed sources.
Table 2: Efficacy Outcomes at 24 Months
| Endpoint | Gildeuretinol | Placebo | Treatment Effect | p-value |
| Primary Endpoint | ||||
| Mean GA Lesion Growth Rate (mm²/year) | - | - | Reduction of 0.25 mm²/year | 0.07[4][5] |
| Key Secondary Endpoint | ||||
| Change in Low Luminance Visual Acuity (LLVA) (letters) | - | - | 4.4 fewer letters lost | 0.031[6] |
| Other Efficacy Measures | ||||
| GA Lesion Growth Rate from 6 to 24 months | - | - | 15.3% reduction | 0.047[6] |
Table 3: Safety and Tolerability
| Adverse Event | Gildeuretinol | Placebo |
| Choroidal Neovascularization (CNV) or wet AMD (in at-risk participants) | 11% | 44% |
Note: Gildeuretinol demonstrated a favorable safety profile, with most treatment-emergent adverse events being mild to moderate.[2]
Experimental Protocols
Protocol 1: Measurement of Geographic Atrophy Progression using Fundus Autofluorescence (FAF)
Objective: To quantify the change in the area of Geographic Atrophy over the 24-month study period.
Methodology:
-
Image Acquisition:
-
FAF images are acquired using a confocal scanning laser ophthalmoscope (cSLO) or a specialized fundus camera.[13][14]
-
The patient's pupils are dilated to at least 6mm to ensure optimal image quality.[15]
-
The cSLO typically uses a blue excitation light (e.g., 488 nm) and a barrier filter to detect the emitted autofluorescence (e.g., 500-700 nm).[13]
-
Multiple images may be captured and averaged to improve the signal-to-noise ratio.[14]
-
-
Image Analysis:
-
The area of GA is identified as a region of well-demarcated hypo-autofluorescence, indicating the absence of RPE cells and their associated lipofuscin.
-
Specialized software is used to manually or semi-automatically delineate the boundaries of the GA lesions at baseline and at each follow-up visit.
-
The software calculates the area of the GA lesion in square millimeters.
-
-
Data Calculation:
-
The GA lesion growth rate is calculated as the change in the lesion area from baseline to the 24-month follow-up, annualized in mm²/year.
-
Protocol 2: Assessment of Low Luminance Visual Acuity (LLVA)
Objective: To measure changes in visual function under low-light conditions, which is often affected in patients with GA.
Methodology:
-
Equipment:
-
Procedure:
-
The patient is positioned at a standard distance from the ETDRS chart (typically 4 meters).
-
The non-tested eye is occluded.
-
LLVA is assessed before best-corrected visual acuity (BCVA) to minimize letter memorization.[19]
-
The 2.0 log unit neutral density filter is placed in front of the patient's best correction for the eye being tested.[16] This reduces the chart luminance by approximately 100-fold.
-
The patient is instructed to read the letters on the chart, starting from the top and proceeding to the smallest line they can see.
-
The number of correctly identified letters is recorded as the LLVA score. No formal dark adaptation period is required.[17][18]
-
-
Data Calculation:
-
The change in LLVA is calculated as the difference between the LLVA score at baseline and the score at the 24-month follow-up.
-
Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. alkeuspharma.com [alkeuspharma.com]
- 4. alkeuspharma.com [alkeuspharma.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. modernretina.com [modernretina.com]
- 7. hcplive.com [hcplive.com]
- 8. alkeuspharma.com [alkeuspharma.com]
- 9. Gildeuretinol - Wikipedia [en.wikipedia.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. alkeuspharma.com [alkeuspharma.com]
- 12. fvr.org [fvr.org]
- 13. reviewofophthalmology.com [reviewofophthalmology.com]
- 14. The Nuts and Bolts of Fundus Autofluorescence Imaging - American Academy of Ophthalmology [aao.org]
- 15. m.youtube.com [m.youtube.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. Low Luminance Visual Acuity and Low Luminance Deficit in Choroideremia and RPGR-Associated Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing GA001 Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nonclinical safety and toxicology assessment of GA001, a hypothetical adeno-associated virus (AAV)-based gene therapy product. The following sections outline critical studies to evaluate the potential risks associated with this compound, ensuring a robust data package for regulatory submissions.
Biodistribution Studies
Biodistribution studies are fundamental to understanding the in vivo distribution, persistence, and clearance of this compound.[1][2][3] These studies inform the design of toxicology studies and help interpret findings by correlating them with the presence of the vector in various tissues.[1][3]
Data Presentation: this compound Biodistribution in Non-Human Primates
Table 1: Vector Genome Biodistribution (Vector Copies/µg Genomic DNA) at 3 Months Post-Administration
| Tissue | Low Dose (1 x 10^12 vg/kg) | High Dose (5 x 10^12 vg/kg) |
| Liver | 1,500,000 ± 250,000 | 7,800,000 ± 1,200,000 |
| Spleen | 75,000 ± 15,000 | 350,000 ± 60,000 |
| Heart | 50,000 ± 10,000 | 220,000 ± 45,000 |
| Skeletal Muscle | 25,000 ± 5,000 | 110,000 ± 20,000 |
| Brain | < 100 | < 100 |
| Lungs | 15,000 ± 3,000 | 70,000 ± 12,000 |
| Kidneys | 20,000 ± 4,000 | 95,000 ± 18,000 |
| Gonads (Testes) | 500 ± 100 | 2,500 ± 500 |
| Gonads (Ovaries) | 450 ± 90 | 2,300 ± 480 |
Experimental Protocol: Quantitative PCR (qPCR) for Biodistribution
This protocol details the quantification of this compound vector genomes in tissue samples.
-
Tissue Homogenization and DNA Extraction:
-
Collect tissue samples at specified time points post-administration and store them at -80°C.
-
Thaw tissue samples on ice and weigh approximately 20-30 mg.
-
Homogenize the tissue using a bead-based homogenizer in a suitable lysis buffer.
-
Extract total genomic DNA using a validated commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit), following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to assess purity and concentration.
-
-
qPCR Assay Setup:
-
Design primers and a TaqMan probe specific to a unique sequence within the this compound vector genome (e.g., the promoter or transgene).
-
Prepare a standard curve using a plasmid containing the target sequence with known concentrations.
-
Set up the qPCR reaction in triplicate for each sample, standard, and no-template control. A typical reaction mixture includes:
-
TaqMan Universal PCR Master Mix
-
Forward and reverse primers (final concentration 900 nM)
-
TaqMan probe (final concentration 250 nM)
-
Genomic DNA (100 ng)
-
Nuclease-free water to the final volume.
-
-
Run the qPCR on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Calculate the number of vector copies in each sample by interpolating the Ct values against the standard curve.
-
Normalize the vector copy number to the amount of genomic DNA added to the reaction (e.g., copies/µg gDNA).
-
Immunogenicity Assessment
Evaluating the immune response to this compound is critical for safety and efficacy.[4] This includes assessing both humoral (antibody-mediated) and cellular immune responses to the AAV capsid and the transgene product.[4][5] Pre-existing immunity to the AAV vector should also be evaluated in study animals.[2]
Data Presentation: Anti-AAV Capsid Neutralizing Antibody Titers
Table 2: Neutralizing Antibody (NAb) Titers in Serum
| Timepoint | Control Group | Low Dose (1 x 10^12 vg/kg) | High Dose (5 x 10^12 vg/kg) |
| Pre-dose | < 1:5 | < 1:5 | < 1:5 |
| Day 14 | < 1:5 | 1:100 ± 25 | 1:450 ± 110 |
| Day 28 | < 1:5 | 1:800 ± 200 | 1:3200 ± 800 |
| 3 Months | < 1:5 | 1:400 ± 100 | 1:1600 ± 450 |
Experimental Protocol: In Vitro Neutralizing Antibody Assay
This cell-based assay measures the ability of antibodies in a serum sample to inhibit AAV vector transduction.
-
Serum Sample Preparation:
-
Collect serum from animals at various time points.
-
Heat-inactivate the serum at 56°C for 30 minutes to inactivate complement.
-
Prepare serial dilutions of the serum samples.
-
-
Transduction Inhibition:
-
In a 96-well plate, incubate the diluted serum samples with a reporter AAV vector (e.g., AAV-luciferase) for 1 hour at 37°C.
-
Add a susceptible cell line (e.g., HEK293) to each well.
-
Incubate the plates for 48-72 hours to allow for vector transduction and reporter gene expression.
-
-
Quantification of Reporter Gene Expression:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
The NAb titer is defined as the reciprocal of the highest serum dilution that inhibits reporter gene expression by at least 50% compared to control wells with no serum.
-
Toxicology Studies
Toxicology studies are designed to identify potential adverse effects of this compound. These studies should be conducted in a relevant animal species and should evaluate both short-term and long-term effects.[6][7]
Data Presentation: Summary of Key Toxicology Findings
Table 3: Summary of Findings in a 6-Month GLP Toxicology Study in Non-Human Primates
| Finding | Dose Groups | Severity | Interpretation |
| Clinical Observations | |||
| Transient, mild decrease in activity | High Dose | Mild | Resolved within 48 hours post-dose. Considered non-adverse. |
| Clinical Pathology | |||
| Mild, transient elevation in ALT/AST | High Dose | Mild | Peaked at Day 14, returned to baseline by Day 28. Indicative of transient liver inflammation. |
| Histopathology | |||
| Minimal to mild mononuclear cell infiltrates in the liver | Mid and High Dose | Minimal to Mild | Consistent with an immune response to the AAV vector. Non-progressive. |
| Dorsal Root Ganglia (DRG) mononuclear cell infiltrates | High Dose | Mild | No associated neuronal degeneration or clinical signs. |
Experimental Protocol: General Toxicology Study Design
-
Animal Model Selection:
-
Select a pharmacologically relevant species that is permissive to AAV transduction (e.g., non-human primates).[8]
-
Screen animals for pre-existing neutralizing antibodies to the AAV serotype and exclude those with high titers.
-
-
Study Design:
-
Include a control group and at least two dose levels of this compound (a low dose and a high dose that provides a safety margin over the intended clinical dose).
-
Administer this compound via the intended clinical route of administration.
-
Include both male and female animals.
-
The study duration should be sufficient to detect potential delayed toxicities, typically at least 6 months for AAV-based therapies.
-
-
Endpoints to Evaluate:
-
In-life observations: Clinical signs, body weight, food consumption, ophthalmology, and neurological examinations.
-
Clinical pathology: Hematology, clinical chemistry, and coagulation parameters at multiple time points.
-
Gross pathology: Macroscopic examination of all organs at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues, with special attention to target organs and tissues with high vector biodistribution.
-
Off-Target Analysis (for gene editing-based this compound)
If this compound involves a gene-editing component (e.g., CRISPR/Cas9), a thorough assessment of off-target effects is mandatory.[9] This involves both in silico prediction and experimental validation.
Data Presentation: Off-Target Cleavage Analysis by NGS
Table 4: Top 5 Potential Off-Target Sites Identified by In Silico Analysis and Validated by Next-Generation Sequencing (NGS)
| Off-Target Site | Chromosome | Mismatches to Target | Indel Frequency (%) |
| OT-1 | chr4 | 3 | 0.05% |
| OT-2 | chr11 | 4 | 0.02% |
| OT-3 | chrX | 4 | < 0.01% |
| OT-4 | chr2 | 5 | Not Detected |
| OT-5 | chr9 | 5 | Not Detected |
Experimental Protocol: Unbiased Off-Target Nomination and Targeted Deep Sequencing
-
In Silico Prediction:
-
Use multiple computational tools (e.g., Cas-OFFinder, CRISPOR) to predict potential off-target sites based on sequence homology to the guide RNA.
-
-
Unbiased Experimental Nomination (e.g., GUIDE-seq):
-
Perform GUIDE-seq in a relevant cell line to empirically identify off-target cleavage sites. This method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) at sites of DNA double-strand breaks.
-
-
Targeted Deep Sequencing:
-
Design PCR primers to amplify the on-target site and the top-ranked potential off-target sites identified from both in silico prediction and unbiased nomination methods.
-
Perform PCR on genomic DNA from this compound-treated and control cells.
-
Sequence the amplicons using a next-generation sequencing (NGS) platform (e.g., Illumina MiSeq).
-
Analyze the sequencing data using specialized software to identify and quantify the frequency of insertions and deletions (indels) at each site.[10]
-
Tumorigenicity Assessment
For gene therapies, particularly those with the potential for genomic integration, an assessment of tumorigenicity is required.[11][12] This is especially critical for therapies involving stem cells or integrating vectors.
Experimental Protocol: In Vivo Tumorigenicity Study
-
Animal Model:
-
Use an immunocompromised rodent model (e.g., NOD/SCID mice) to prevent rejection of human cells (if applicable) and to be sensitive to tumor formation.
-
-
Study Groups:
-
A negative control group (vehicle only).
-
A positive control group (a known tumorigenic cell line).
-
Test groups receiving low and high doses of this compound.
-
-
Procedure:
-
Administer this compound via a relevant route.
-
Monitor animals for at least 6 months for signs of tumor formation, including regular palpation and body weight measurements.
-
At the end of the study, perform a comprehensive gross and histopathological evaluation of all major organs and any suspicious masses.
-
Disclaimer: this compound is a hypothetical product. The protocols and data presented are for illustrative purposes and should be adapted based on the specific characteristics of the gene therapy product, the vector used, the transgene, and the intended clinical indication. All nonclinical studies should be conducted in compliance with Good Laboratory Practices (GLP) where applicable.[6]
References
- 1. fda.gov [fda.gov]
- 2. Gene Therapy: ICH Guideline on Nonclinical Biodistribution Studies [dlrcgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. bioagilytix.com [bioagilytix.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Preclinical safety evaluation of human gene therapy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adeno-associated virus (AAV)-based gene therapy products: What are toxicity studies in non-human primates showing us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonclinical Studies that Support Viral Vector-Delivered Gene Therapies: An EFPIA Gene Therapy Working Group Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 10. idtdna.com [idtdna.com]
- 11. Tumorigenicity Testing - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Tumorigenicity assessment of cell therapy products: The need for global consensus and points to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling Up Production of AAV Vectors for GA001: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus (AAV) vectors have emerged as a leading platform for gene therapy delivery due to their excellent safety profile and broad tropism.[1][2] The successful translation of AAV-based therapeutics, such as the hypothetical GA001, from preclinical research to clinical application hinges on the development of robust, scalable, and cost-effective manufacturing processes.[1][2][3] This document provides detailed application notes and protocols for scaling up the production of AAV vectors for this compound, focusing on a suspension-based production platform, downstream purification, and critical quality control analytics.
Upstream Process: Scalable AAV Vector Production
The upstream process involves the generation of AAV vectors within a host cell system. For large-scale production, suspension cell culture in bioreactors is the preferred method over adherent cell culture due to its scalability, reduced labor, and more controlled environment.[3]
Production Platform Comparison
The choice of production platform significantly impacts yield, scalability, and cost. Below is a comparison of common platforms.
| Production Platform | Key Advantages | Key Disadvantages | Typical Volumetric Productivity (vg/L) |
| Adherent Cell Culture (Roller Bottles, Cell Factories) | Well-established for research scale; efficient for small-scale transfections.[3][4] | Labor-intensive; difficult to scale-up; increased risk of contamination.[3][5] | 1 x 10¹³ - 2 x 10¹³ (from 10 x 15 cm dishes)[5][6][7][8] |
| Suspension Cell Culture (Stirred-Tank Bioreactors) | Highly scalable; better process control and monitoring; reduced labor and contamination risk.[3] | Requires adaptation of cells to suspension culture; transfection efficiency can be a challenge.[5][7] | > 1 x 10¹⁴[9] |
| Transient Transfection | Flexible and rapid for producing different AAV serotypes and transgenes.[10][11][12] | High cost of GMP-grade plasmids; potential for batch-to-batch variability.[10] | 1 x 10¹³ - 1.5 x 10¹³ (from 90 mL suspension)[5][6][7][8] |
| Stable Producer Cell Lines | Reduced batch-to-batch variability; lower cost for large-scale production; simplified upstream process.[10][13] | Time-consuming to develop; may have lower initial titers compared to transient transfection.[13] | N/A |
Experimental Workflow for Scalable Suspension Culture
The following diagram outlines the general workflow for AAV production using a suspension HEK293 cell culture system.
References
- 1. High-efficiency purification of divergent AAV serotypes using AAVX affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-efficiency purification of divergent AAV serotypes using AAVX affinity chromatography. | Broad Institute [broadinstitute.org]
- 3. tkdsolns.com [tkdsolns.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Protocol of Simplify the Adeno-Associated Virus Production Using Suspension HEK293T Cells - Creative Biogene [creative-biogene.com]
- 6. Streamlined Adeno-Associated Virus Production Using Suspension HEK293T Cells [bio-protocol.org]
- 7. Streamlined Adeno-Associated Virus Production Using Suspension HEK293T Cells [en.bio-protocol.org]
- 8. Streamlined Adeno-Associated Virus Production Using Suspension HEK293T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of Recombinant Adeno-associated Virus Vectors Using Suspension HEK293 Cells and Continuous Harvest of Vector From the Culture Media for GMP FIX and FLT1 Clinical Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal Methods To Understand And Define Critical Quality Attributes Of Adeno-Associated Virus (AAV) Therapies [bioprocessonline.com]
- 11. Production of adeno-associated virus (AAV) serotypes by transient transfection of HEK293 cell suspension cultures for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genezen.com [genezen.com]
Surgical Administration of Gene Therapy Agent GA001 in Non-Human Primates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful delivery of gene therapy agents to target tissues is paramount for their therapeutic efficacy. In preclinical studies involving non-human primates (NHPs), the surgical administration of these agents requires meticulous planning and execution. This document provides detailed application notes and protocols for the surgical administration of a hypothetical gene therapy agent, GA001, in NHPs. The methodologies described herein are based on established practices for the delivery of viral vectors, such as adeno-associated virus (AAV), to the central nervous system (CNS) and other tissues. Non-human primates are critical in preclinical research due to their genetic, anatomical, and physiological similarities to humans.[1][2]
Routes of Administration
The choice of administration route is critical and depends on the target tissue, the desired distribution of the gene therapy agent, and the specific characteristics of this compound. Several routes have been established for gene therapy delivery in NHPs, each with its own advantages and disadvantages.[3][4][5]
Intraparenchymal (Direct Brain Injection)
Intraparenchymal delivery involves the direct injection of the therapeutic agent into the brain tissue. This method is ideal for targeting specific, localized brain regions.[6] Stereotactic surgery is employed to ensure precise delivery to the target structure.[7]
Advantages:
-
Highly targeted delivery to a specific brain nucleus.[6]
-
Lower vector doses are required compared to systemic administration.[6]
-
Pre-existing neutralizing antibodies have a minimal effect on transduction efficacy.[6]
Disadvantages:
-
More invasive than other methods.[6]
-
Limited distribution of the vector to surrounding brain regions.
-
Potential for injection site-related tissue damage.
Intrathecal and Intra-cisterna Magna (CSF Injection)
Administration into the cerebrospinal fluid (CSF) allows for broader distribution of the gene therapy agent throughout the CNS.[8] This can be achieved via injection into the cisterna magna (intra-cisterna magna, ICM) or the lumbar cistern (intrathecal, IT).[8]
Advantages:
-
Widespread gene delivery to the brain and spinal cord.[8]
-
Less invasive than direct intraparenchymal injections for broad CNS targeting.
-
Reduced peripheral organ biodistribution compared to intravascular delivery.[8]
Disadvantages:
-
Transduction of deep brain structures may be limited.[9]
-
Potential for uneven distribution within the CNS.
Intravenous (IV)
Intravenous administration is a less invasive method for systemic delivery of gene therapy agents. While not typically the first choice for CNS targets due to the blood-brain barrier (BBB), some viral vectors, like AAV9, have shown an ability to cross the BBB and transduce CNS cells.[8]
Advantages:
-
Minimally invasive procedure.
-
Allows for widespread distribution to peripheral organs.
Disadvantages:
-
High doses are required to achieve therapeutic levels in the CNS.[8]
-
High biodistribution to peripheral tissues can lead to off-target effects and toxicity.[8][10]
-
Efficacy is significantly inhibited by circulating anti-AAV neutralizing antibodies.[8]
Experimental Protocols
The following are generalized protocols for the surgical administration of this compound. These should be adapted based on the specific research question, the NHP species, and the characteristics of the this compound vector.
Pre-Surgical Preparation
-
Animal Selection: Select healthy, skeletally mature non-human primates (e.g., rhesus macaques, cynomolgus macaques, or African green monkeys).[11][12] The choice of species may depend on the specific disease model and immunological profile.[11]
-
Pre-screening: Screen animals for pre-existing neutralizing antibodies (NAbs) against the viral vector backbone of this compound.[8][9]
-
Acclimation: Acclimate animals to the housing facility and handling procedures to minimize stress.
-
Fasting: Fast the animal for 12 hours prior to surgery with ad libitum access to water.
-
Anesthesia: Anesthetize the animal using a combination of ketamine and an alpha-2 agonist (e.g., dexmedetomidine), followed by intubation and maintenance with isoflurane (B1672236) gas anesthesia.[7]
Protocol for Stereotactic Intraparenchymal Injection
This protocol is based on methodologies for delivering gene therapy to the caudate and putamen.[7]
-
Pre-Surgical Imaging: Obtain a pre-surgical MRI to determine the stereotactic coordinates of the target brain region.[7]
-
Surgical Preparation: Shave the animal's head and sterilize the surgical area. Place the animal in a stereotactic frame.[7]
-
Craniotomy: Perform a craniotomy over the target area.
-
Injection: Slowly infuse this compound into the target structure using a microinjection pump and a fine-gauge needle or cannula. The infusion rate and volume should be optimized to minimize tissue damage and backflow. Convection-enhanced delivery (CED) can be used to achieve a larger and more predictable distribution.[13]
-
Closure: Close the dura, replace the bone flap, and suture the scalp.
-
Post-Operative Care: Administer analgesics and monitor the animal closely for any neurological deficits or signs of distress.[7]
Protocol for Intra-cisterna Magna (ICM) Injection
-
Positioning: Place the anesthetized animal in a stereotactic frame with the head flexed.
-
Surgical Preparation: Shave and sterilize the sub-occipital region.
-
Injection: Under aseptic conditions, insert a needle into the cisterna magna, located between the cerebellum and the medulla oblongata. Confirm correct placement by the withdrawal of a small amount of CSF. Slowly inject this compound.
-
Post-Procedure Care: Monitor the animal for any signs of neurological complications.
Protocol for Intrathecal (Lumbar Puncture) Injection
-
Positioning: Place the anesthetized animal in a lateral or ventral recumbent position with the spine flexed.
-
Surgical Preparation: Shave and sterilize the lumbar region.
-
Injection: Identify the appropriate intervertebral space (e.g., L4-L5 or L5-L6). Insert a spinal needle into the subarachnoid space and confirm placement by CSF flow. Slowly inject this compound.
-
Post-Procedure Care: Keep the animal in a head-down position for a short period to facilitate rostral distribution of the vector. Monitor for any signs of neurological or motor deficits.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in gene therapy studies in non-human primates. These values should be considered as a starting point and may require optimization for this compound.
Table 1: Anesthetic and Analgesic Dosages for Rhesus Macaques [7]
| Agent | Dosage | Route | Frequency |
| Anesthetics | |||
| Ketamine | 10-15 mg/kg | IM | Induction |
| Dexmedetomidine | 10-15 µg/kg | IM | Induction |
| Isoflurane | 1-3% to effect | Inhalation | Maintenance |
| Analgesics | |||
| Hydromorphone | 0.01-0.02 mg/kg | IM | Every 4 hours post-op |
| Buprenorphine | 0.01-0.03 mg/kg | IM | Once daily for 2 days post-op |
Table 2: Example Injection Parameters for Different Administration Routes
| Route of Administration | Target | Vector Titer (vg/mL) | Total Volume (mL) | Infusion Rate (µL/min) | Reference |
| Intraparenchymal (Stereotactic) | Caudate/Putamen | 1 x 1012 - 1 x 1013 | 0.1 - 0.5 | 1 - 10 | [7] |
| Intra-cisterna Magna (ICM) | CSF | 1 x 1012 - 2 x 1013 | 1.0 - 1.5 | Bolus or slow push | [8][9] |
| Intrathecal (Lumbar) | CSF | 1 x 1012 - 5.5 x 1012 | 1.0 | Bolus or slow push | [8] |
| Intravenous (IV) | Systemic | 2 x 1013 - 1 x 1014 vg/kg | Variable | Bolus | [10] |
Visualizations
Experimental Workflow for this compound Administration in NHPs
References
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. ncardia.com [ncardia.com]
- 3. rivm.nl [rivm.nl]
- 4. Effect of administration route on the biodistribution and shedding of replication-deficient AAV2: a qualitative modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraparenchymal delivery of adeno-associated virus vectors for the gene therapy of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereotaxic surgical targeting of the non-human primate caudate and putamen: gene therapy for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global CNS Gene Delivery and Evasion of Anti-AAV Neutralizing Antibodies by Intrathecal AAV Administration in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution of AAV1, AAV5, AAV9, and AAVDJ serotypes after intra-cisterna magna delivery in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and Tolerability of AAV-PHP.B-CBh-SMN1 in Wistar Han Rats and Cynomolgus Macaques Reveal Different Toxicologic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.virscio.com [info.virscio.com]
- 12. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Delivery Methods for Gene Therapy and Cell Transplantation in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Immune Response to AAV Vectors in Gene Therapy
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the immune response to Adeno-Associated Virus (AAV) vectors, a critical challenge in the development of gene therapies such as GA001.
Troubleshooting Guide
Host immune responses can limit the efficacy and safety of AAV-mediated gene therapies. This guide addresses common issues encountered during preclinical and clinical research.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of therapeutic efficacy in a subject. | Pre-existing neutralizing antibodies (NAbs) against the AAV capsid. | - Screen patients for NAbs before administration. - Consider alternative AAV serotypes with low seroprevalence. - Employ strategies to remove or circumvent NAbs, such as plasmapheresis or using empty capsids as decoys. |
| Loss of transgene expression over time. | - Capsid-specific cytotoxic T lymphocyte (CTL) response leading to clearance of transduced cells. - Immune response against the transgene product. | - Implement a transient immunosuppression regimen. - Use tissue-specific promoters to limit transgene expression in antigen-presenting cells (APCs). - Engineer the AAV capsid to remove immunogenic epitopes. |
| Acute toxicity post-administration (e.g., hepatotoxicity, complement activation). | - Innate immune response to the AAV vector. - High vector doses activating complement pathways. | - Optimize vector dose to the lowest effective level. - Consider the use of complement inhibitors in high-dose systemic administration. - Engineer the vector genome to reduce CpG motifs, which can trigger innate immune sensors like TLR9. |
| Inability to re-administer the AAV vector. | Development of high-titer NAbs and memory B and T cell responses after the first dose. | - Consider alternative, non-cross-reactive AAV serotypes for subsequent administrations. - Implement an immunosuppressive regimen to prevent the formation of an adaptive immune response. - Explore the use of B-cell depletion strategies. |
Frequently Asked Questions (FAQs)
Q1: What is the impact of pre-existing neutralizing antibodies (NAbs) on AAV gene therapy?
A1: Pre-existing NAbs, present in a significant portion of the human population due to natural AAV infections, can severely compromise the efficacy of AAV gene therapy. These antibodies can bind to the AAV capsid, preventing the vector from transducing target cells. Even low levels of NAbs can be sufficient to neutralize a therapeutic dose of the vector, leading to a lack of efficacy. Therefore, screening for NAbs is a critical step in patient selection for many AAV gene therapy clinical trials.
Q2: What are the primary mechanisms of the immune response against AAV vectors?
A2: The immune system can react to AAV vectors through both innate and adaptive responses.
-
Innate Immunity: This is the first line of defense and can be triggered by the AAV capsid or the vector genome. Pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) can recognize viral components and initiate an inflammatory response. For instance, TLR9 can detect CpG motifs in the viral DNA, while TLR2 may recognize the capsid.
-
Adaptive Immunity: This involves humoral (antibody-based) and cellular responses.
-
Humoral Response: The immune system produces antibodies against the AAV capsid. Pre-existing NAbs are a result of this response from a prior natural infection. After therapy administration, a new antibody response is generated, which prevents successful re-dosing.
-
Cellular Response: T cells, particularly cytotoxic T lymphocytes (CTLs), can recognize peptides from the AAV capsid presented on the surface of transduced cells. This can lead to the destruction of these cells and a loss of transgene expression.
-
Q3: What are the main strategies being developed to overcome the immune response to AAV vectors?
A3: Several strategies are being explored to manage and overcome the immunogenicity of AAV vectors:
-
Immunosuppression: The use of immunosuppressive drugs, such as corticosteroids and rapamycin, can dampen the adaptive immune response, particularly the T-cell response, to preserve transduced cells.
-
AAV Capsid Engineering: Modifying the AAV capsid to remove the binding sites for NAbs or to reduce its recognition by the immune system is a promising approach. This can involve rational design or directed evolution of new capsid variants.
-
Plasmapheresis and Immunoadsorption: These methods can be used to physically remove NAbs from the bloodstream before vector administration.
-
Empty Capsids as Decoys: Administering empty AAV capsids, which lack a therapeutic genome, can act as decoys to bind and divert NAbs, allowing the therapeutic vector to reach its target.
-
Vector Genome Modification: Reducing the number of CpG motifs in the vector's DNA can decrease the activation of innate immune responses mediated by TLR9.
-
Use of Alternative Serotypes: For patients with high NAb titers to one AAV serotype, using a different serotype to which they are naive can be an effective strategy.
Experimental Protocols
Neutralizing Antibody (NAb) Assay
This protocol outlines a cell-based assay to determine the presence and titer of NAbs against a specific AAV serotype in patient serum.
Principle: The assay measures the ability of antibodies in a serum sample to inhibit the transduction of a reporter gene (e.g., Luciferase or Green Fluorescent Protein) delivered by an AAV vector into susceptible cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293) in a 96-well plate and incubate until they reach the desired confluency.
-
Serum Inactivation and Dilution: Heat-inactivate patient serum samples at 56°C for 30 minutes to inactivate complement. Prepare a serial dilution of the serum.
-
AAV-Antibody Incubation: Incubate the serially diluted serum with a fixed concentration of the AAV vector expressing a reporter gene for 1-2 hours at 37°C. This allows any NAbs present to bind to the AAV capsids.
-
Transduction: Add the AAV-serum mixture to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for vector entry, uncoating, and reporter gene expression.
-
Reporter Gene Analysis: Quantify the reporter gene expression. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a GFP reporter, use flow cytometry or fluorescence microscopy.
-
Data Analysis: The NAb titer is defined as the highest serum dilution that results in a 50% or greater reduction in reporter gene expression compared to a control with no serum.
Anti-AAV Total Binding Antibody (TAb) ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to detect all antibodies that bind to the AAV capsid, regardless of their neutralizing activity.
Principle: This is an indirect ELISA where AAV capsids are immobilized on a plate, and antibodies from a serum sample that bind to the capsids are detected using a secondary antibody conjugated to an enzyme.
Methodology:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with a specific AAV serotype capsid and incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., BSA or non-fat milk) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted patient serum to the wells. Incubate for 1-2 hours at room temperature to allow anti-AAV antibodies to bind to the coated capsids.
-
Secondary Antibody Incubation: Wash the plate and add a secondary antibody (e.g., anti-human IgG) conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The antibody titer is determined by comparing the absorbance of the sample wells to a standard curve generated with a known concentration of a positive control antibody.
Visualizations
Caption: Workflow for screening patient serum for neutralizing antibodies (NAbs).
Caption: Simplified signaling pathway of the immune response to AAV vectors.
Technical Support Center: Improving GA001 Transduction Efficiency in Retinal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the transduction efficiency of GA001 in retinal cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, an adeno-associated virus (AAV)-based optogenetic therapy designed to restore visual function in individuals with advanced retinitis pigmentosa (RP) by targeting retinal ganglion cells (RGCs).[1] this compound is administered via intravitreal injection and uses an AAV vector to deliver a gene encoding a highly sensitive photosensitive protein.[1][2][3]
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no transgene expression in retinal ganglion cells (RGCs). | 1. Suboptimal this compound vector dose: Viral dose directly impacts transduction efficiency.[2][4] | 1. Optimize vector concentration: Perform a dose-response study to identify the optimal viral genome (vg) concentration for your specific experimental model. Higher doses generally increase transduction but can also lead to cellular stress or inflammation.[4] |
| 2. Inefficient vector penetration through the inner limiting membrane (ILM): The ILM is a significant physical barrier to AAV diffusion in the retina, particularly in larger animal models and humans.[5][6] | 2. Enzymatic digestion of ILM: Consider the use of enzymes like hyaluronidase (B3051955) to increase the permeability of the ILM. This must be carefully optimized to avoid retinal damage. | |
| 3. Neutralizing antibodies: Pre-existing immunity to the AAV capsid can neutralize the vector and prevent cellular entry.[7] | 3. Screen for neutralizing antibodies: Before in vivo experiments, screen animal subjects for pre-existing neutralizing antibodies to the AAV serotype used in this compound. Consider using immunosuppressants, though this can have confounding effects. | |
| 4. Improper injection technique: Inaccurate intravitreal injection can lead to vector loss or delivery to the wrong retinal location.[8][9] | 4. Refine injection protocol: Ensure proper needle placement within the vitreous cavity to maximize vector availability to the retina. A transpupillary approach may reduce the risk of lens and retinal damage.[8][9] | |
| Transgene expression observed in non-target retinal cells. | 1. Promoter specificity: The promoter driving the photosensitive protein in this compound may have some activity in other retinal cell types. | 1. Confirm promoter specificity: Review the promoter characteristics for this compound. If off-target expression is a concern, consider using a more RGC-specific promoter in your vector design for research purposes. |
| 2. High vector dose: Very high viral loads can sometimes lead to less specific transduction patterns. | 2. Re-evaluate vector dose: A lower, effective concentration may improve specificity. | |
| Significant inflammatory response post-injection. | 1. Immune response to the AAV capsid: The viral capsid proteins can trigger an innate or adaptive immune response.[10][11] | 1. Immunosuppressive regimen: Co-administration of corticosteroids or other immunosuppressants can help manage inflammation. |
| 2. High vector purity issues: Contaminants from the vector production process can induce inflammation. | 2. Verify vector purity: Ensure your this compound vector preparation is of high purity and free of endotoxins. | |
| 3. High transgene protein expression: Overexpression of the novel photosensitive protein might cause cellular stress. | 3. Modulate expression levels: If possible, use a promoter that provides therapeutic levels of expression without causing overexpression-related toxicity. | |
| Inconsistent transduction efficiency between experiments. | 1. Variability in vector preparation: Batch-to-batch differences in viral titer and purity can affect outcomes. | 1. Standardize vector production and QC: Use a consistent protocol for vector production and purification. Accurately titrate each batch. |
| 2. Animal model variability: Age, strain, and health of the animals can influence transduction efficiency. | 2. Standardize animal models: Use animals of the same age, strain, and health status for all experiments. | |
| 3. Inconsistent injection procedure: Variations in injection volume and technique can lead to variable results. | 3. Standardize injection procedure: Ensure all injections are performed by a trained individual using a consistent and precise technique. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel gene therapy for retinitis pigmentosa (RP) that utilizes an adeno-associated virus (AAV) vector to deliver a gene encoding a highly sensitive photosensitive protein to retinal ganglion cells (RGCs).[1][2] By making these cells light-sensitive, this compound aims to restore vision in patients who have lost their photoreceptor cells.[3] It is administered via an intravitreal injection.[3]
Q2: Which AAV serotype is used in this compound?
A2: The specific AAV serotype used for this compound is proprietary information of GenAns Biotech. However, for transducing RGCs via intravitreal injection, AAV2 has been shown to be effective.[5] Engineered capsids, such as AAV2.7m8, have also been developed to enhance transduction of retinal cells.
Q3: What are the key factors influencing the transduction efficiency of an intravitreally injected AAV vector like this compound?
A3: Several factors are critical:
-
AAV Serotype: The capsid serotype determines the tropism for specific retinal cells.
-
Vector Dose: The concentration of the viral vector directly impacts the number of transduced cells.[2]
-
Promoter: A strong and cell-type-specific promoter is necessary for robust and targeted transgene expression.
-
Route of Administration: For targeting RGCs, intravitreal injection is the standard approach.[3]
-
Host Factors: The presence of neutralizing antibodies and the integrity of the inner limiting membrane can significantly affect transduction.[5][7]
Q4: How can I model this compound transduction in a laboratory setting?
A4: Human retinal explant cultures are a clinically relevant model system to evaluate the transduction efficiency and cell tropism of AAV vectors. This ex vivo system allows for the assessment of transgene expression and can be used to test different vector concentrations and formulations.[10]
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on AAV transduction in retinal cells.
Table 1: AAV2 Transduction Efficiency in Retinal Ganglion Cells (RGCs) by Viral Load
| Viral Load (vg/eye) | Transduction Efficiency (%) |
| 1 x 10⁹ | 60.0 ± 4.2 |
| 5 x 10⁸ | 40.2 ± 3.9 |
| 1 x 10⁸ | 16.6 ± 4.2 |
| 1 x 10⁷ | 2.6 ± 0.2 |
| Data from a study evaluating AAV2/2-CMV-eGFP via intravitreal injection in mice.[2][11] |
Table 2: Comparison of AAV Serotypes for Retinal Cell Transduction
| AAV Serotype | Primary Target Cells (Intravitreal Injection) | Relative Transduction Efficiency (Intravitreal) |
| AAV2 | Retinal Ganglion Cells | High for RGCs |
| AAV2.7m8 | Photoreceptors, RPE cells, RGCs | Enhanced transduction of multiple retinal layers |
| AAV/DJ | Pan-retinal transduction | High |
| AAV/DJ8 | Pan-retinal transduction | Highest for PR and RPE cells |
| Compiled from studies comparing various AAV serotypes for retinal transduction.[1] |
Experimental Protocols
Protocol: AAV Transduction of Human Retinal Explants
This protocol provides a method for screening the infectivity and tropism of AAV vectors like this compound in human retinal explants.
1. Materials:
-
Postmortem human donor eyes
-
Neurobasal®-A based culture medium
-
24-well culture inserts
-
Whatman™ paper punches (6 mm)
-
AAV vector (e.g., this compound)
-
Fluorescence microscope
2. Procedure:
-
Isolate the retina from enucleated human donor eyes.
-
Create 6-mm punches of the retina.
-
Place a Whatman™ paper punch on the retina and transfer the stack to a culture insert with the photoreceptors facing the membrane.
-
Apply the AAV vector directly onto the retinal explant punches.
-
Allow for transduction for 48 hours in a controlled incubator.
-
Maintain the explants in the culture medium for up to 21 days, replacing the medium every two days.
-
Monitor transgene expression (e.g., a fluorescent reporter) at desired time points using a fluorescence microscope.
-
For detailed analysis, explants can be fixed, sectioned, and stained for specific retinal cell markers.
Visualizations
Experimental Workflow and Decision Making
Caption: Workflow for this compound transduction experiments.
Factors Influencing this compound Transduction Efficiency
Caption: Factors affecting this compound transduction.
References
- 1. GenAns' this compound gene therapy cleared by FDA for Phase II clinical trial-VCBeat [vcbeatglobal.com]
- 2. window-to-china.de [window-to-china.de]
- 3. China Focus: China's gene therapy research making strides to restore sight for RP patients-Xinhua [english.news.cn]
- 4. mdpi.com [mdpi.com]
- 5. umassmed.edu [umassmed.edu]
- 6. mdpi.com [mdpi.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ocular Gene Therapy: An Overview of Viral Vectors, Immune Responses, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 11. Retinal transduction profiles by high-capacity viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor ERG signals after GA001 administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor electroretinogram (ERG) signals during their experiments, with a focus on issues that may arise after the administration of a test compound, referred to here as GA001.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly reduced ERG amplitudes after administering this compound. What are the potential causes?
A1: A reduction in ERG amplitudes post-administration of a test compound can stem from several factors. It is crucial to differentiate between a true physiological effect of the compound and experimental artifacts. Key areas to investigate include:
-
Anesthetic Effects: The choice of anesthetic can significantly impact ERG recordings. Some agents are known to suppress retinal function, leading to decreased amplitudes.[1][2][3][4] It is essential to have baseline recordings with the same anesthetic protocol before compound administration to make a valid comparison.
-
Compound's Mechanism of Action: this compound may have a direct or indirect effect on retinal cell function, leading to a genuine reduction in the ERG signal. Further dose-response studies and alternative functional assays may be required to investigate this.
-
Systemic Effects of the Compound: The compound might be causing systemic changes, such as a drop in blood pressure or body temperature, which can indirectly affect retinal function and, consequently, the ERG signal.
-
Procedural Drift: Inconsistencies in experimental procedures across recording sessions (e.g., slight variations in electrode placement, light adaptation times, or stimulus intensity) can lead to variability in ERG amplitudes.
Q2: The ERG waveforms are very noisy, making it difficult to discern the a- and b-waves. How can we reduce the noise in our recordings?
A2: Noise in ERG recordings can obscure the true retinal response.[5] Common sources of noise and their solutions include:
-
Electrode Impedance: High or unbalanced electrode impedances are a primary source of noise.[5] Ensure proper contact between the electrodes and the cornea/skin. This can be facilitated by gentle cleaning of the skin for reference and ground electrodes and using an appropriate conductive gel.
-
Electrode Placement: Incorrect or insecure placement of electrodes can introduce noise. The active electrode should be stable on the cornea, and reference and ground electrodes should be securely attached.
-
External Interference: Electrical equipment in the vicinity can introduce 50/60 Hz power line noise.[5] Ensure proper grounding of all equipment and consider using a Faraday cage to shield the experimental setup.
-
Animal Movement: Even slight movements of the animal during recording can introduce significant artifacts.[6] Ensure the animal is adequately anesthetized and stable.
-
Blinking: Blinking can cause large artifacts in the recording.[7] While this is less of an issue in anesthetized animals, ensure the eyelids are gently held open if necessary.
Q3: We are seeing a shift in the implicit times of the a- and b-waves after this compound administration. What does this indicate?
A3: A shift in implicit times suggests a change in the timing of the retinal response. Anesthesia itself can prolong the implicit time of ERG parameters.[3][4] If you observe a shift after administering this compound, compared to your anesthetized baseline, it could indicate that the compound is affecting the speed of phototransduction or subsequent neural signaling in the retina. A delayed response (increased implicit time) may suggest a slowing of these processes.
Troubleshooting Guides
Guide 1: Troubleshooting Low ERG Amplitudes
If you are consistently observing low ERG amplitudes, follow this step-by-step guide to identify the potential cause.
Troubleshooting Workflow for Low ERG Amplitudes
Caption: A flowchart for troubleshooting low ERG amplitudes.
Guide 2: Impact of Anesthetics on ERG Signals
The choice of anesthetic is a critical factor that can significantly alter ERG recordings.[2][6] This guide summarizes the effects of commonly used anesthetics.
Anesthetic Effects on ERG Waveforms
Caption: Differential effects of anesthetics on ERG signals.
Data Presentation
Table 1: Effects of Different Anesthetics on Scotopic b-wave Amplitudes in Rodents
| Anesthetic Agent | Species | Scotopic b-wave Amplitude Effect | Reference |
| Ketamine/Xylazine | Rat | Increased amplitude compared to conscious state | [1] |
| Ketamine/Xylazine/Acepromazine | Rat | Approximately 2-fold higher amplitude than other cocktails | [2] |
| Isoflurane | Rat | Reduced amplitude compared to conscious and Ketamine/Xylazine | [1] |
| Isoflurane | Human | Decrease in rod b-wave amplitudes | [1] |
| Sedation (Chloral Hydrate/Pentobarbital) | Human | Minimal change (<20% decrease) in scotopic activity | [3] |
| Anesthesia (Halothane/Isoflurane) | Human | 25% reduction in scotopic recordings | [3] |
Experimental Protocols
Protocol 1: Standard Full-Field Electroretinography (ffERG)
This protocol outlines a standard procedure for ffERG recording in a research setting.
-
Animal Preparation:
-
Dark adapt the animal for a minimum of 12 hours prior to the experiment.
-
All subsequent procedures until light adaptation should be performed under dim red light.
-
Anesthetize the animal using a consistent and appropriate anesthetic protocol. The choice of anesthetic should be carefully considered based on the data in Table 1.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
-
-
Electrode Placement:
-
Place a corneal electrode (active electrode) on the center of the cornea. A drop of sterile, viscous artificial tears can be used to ensure good contact and prevent corneal dehydration.
-
Insert a reference electrode subcutaneously in the mid-frontal scalp.
-
Insert a ground electrode subcutaneously in the tail or a hind leg.
-
-
Recording Protocol:
-
Position the animal in a Ganzfeld dome to ensure uniform illumination of the retina.
-
Scotopic (Dark-Adapted) Recordings:
-
Present a series of single flashes of increasing intensity to elicit rod-dominant responses.
-
Allow sufficient time between flashes for the retina to recover.
-
-
Photopic (Light-Adapted) Recordings:
-
Light-adapt the animal for 10 minutes to a standard background illumination to saturate the rods.
-
Present a series of single flashes of increasing intensity to elicit cone-dominant responses.
-
A flicker ERG (e.g., 30 Hz) can also be used to isolate cone pathway function.
-
-
-
Data Analysis:
-
Measure the amplitude of the a-wave (from baseline to the trough of the a-wave) and the b-wave (from the trough of the a-wave to the peak of the b-wave).
-
Measure the implicit time of the a- and b-waves (from flash onset to the trough/peak of the respective wave).
-
Average the responses to multiple flashes at the same intensity to improve the signal-to-noise ratio.
-
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effects of chemical restraint on electroretinograms recorded sequentially in awake, sedated, and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technical issues in electrodiagnostic recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. m.youtube.com [m.youtube.com]
AAV-Mediated Retinal Gene Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AAV-mediated gene delivery to the retina.
Troubleshooting Guides
This section addresses common issues encountered during AAV-based retinal gene therapy experiments in a question-and-answer format.
Issue 1: Low or No Transgene Expression
Question: We performed a subretinal/intravitreal injection but are observing very low or no reporter gene expression. What are the possible causes and solutions?
Answer: Low transgene expression is a common challenge with multiple potential causes. Systematically evaluating each step of your experimental workflow is crucial.
Possible Causes & Troubleshooting Steps:
-
Vector Titer and Quality:
-
Cause: The viral vector titer might be too low, or the vector preparation may have a low ratio of full (genome-containing) to empty capsids. AAV vectors can also be sensitive to freeze-thaw cycles, which can reduce effective titer[1].
-
Solution:
-
Accurately titrate your vector stock using methods like digital droplet PCR (ddPCR) to quantify vector genomes[2][3].
-
Assess the purity and full/empty capsid ratio of your vector prep. High-quality vector production and purification are critical[4][5].
-
Avoid multiple freeze-thaw cycles. Aliquot the vector upon receipt and store at -80°C. For immediate use, storing at 4°C for a couple of days may be preferable to a freeze-thaw cycle[1].
-
-
-
AAV Serotype and Cellular Tropism:
-
Cause: The chosen AAV serotype may not efficiently transduce the target retinal cell type. For example, AAV2 is effective for retinal ganglion cells (RGCs) and RPE but less so for photoreceptors, whereas serotypes like AAV8 and AAV9 show broader retinal penetration[6][7]. Engineered capsids like AAV2.7m8 have been developed to enhance transduction of outer retinal layers after intravitreal injection[8][9].
-
Solution:
-
-
Promoter Selection:
-
Injection Technique and Delivery Route:
-
Cause: Improper injection technique can lead to vector leakage, retinal damage, or delivery to the wrong compartment. For intravitreal injections, the inner limiting membrane (ILM) is a significant physical barrier that hinders AAV diffusion to the deeper retinal layers in primates and larger animal models[9][15][16][17].
-
Solution:
-
Refine the surgical procedure for subretinal or intravitreal injections. Ensure the volume and injection speed are appropriate to avoid retinal detachment or high intraocular pressure[18].
-
For reaching the outer retina, subretinal injection is the most direct route[9][19].
-
When using intravitreal injection to target the outer retina, consider using engineered AAV capsids (e.g., AAV2.7m8) designed to overcome the ILM barrier[8].
-
-
Issue 2: Intraocular Inflammation or Immune Response Observed
Question: We are observing signs of intraocular inflammation (e.g., uveitis, cellular infiltrates) after AAV injection. What is causing this and how can it be managed?
Answer: Although the eye is considered an immune-privileged site, both innate and adaptive immune responses to AAV vectors can occur, potentially reducing efficacy and causing inflammation.[19][20][21]
Possible Causes & Troubleshooting Steps:
-
Innate Immune Response:
-
Cause: AAV capsids can be recognized by pattern recognition receptors like Toll-like receptors (TLR2 and TLR9), triggering an innate immune response and the release of inflammatory cytokines[19][22]. This response can be dose-dependent[3].
-
Solution:
-
Use the minimal effective dose of the AAV vector to reduce the antigenic load.
-
Ensure the vector preparation is highly pure and free of contaminants from the manufacturing process, which can be immunogenic[4].
-
-
-
Adaptive Immune Response (Humoral and Cellular):
-
Cause:
-
Pre-existing Immunity: A significant portion of the human population has pre-existing neutralizing antibodies (NAbs) against common AAV serotypes like AAV2 due to natural exposure[14][21]. These NAbs can compromise the efficacy and safety of the therapy[21].
-
Induced Immunity: The AAV capsid proteins can trigger capsid-specific T cell responses, which may lead to the clearance of transduced cells[19][20]. The transgene product itself can also be immunogenic.
-
-
Solution:
-
Screen subjects for pre-existing NAbs against the chosen serotype and exclude those with high NAb titers[23].
-
Consider using AAV serotypes with lower seroprevalence in the human population (e.g., AAV8) or engineered capsids designed to evade common antibodies[14][21].
-
Administer immunosuppressants, such as corticosteroids (e.g., steroid eye drops), before, during, and after AAV injection to manage and prevent inflammation[14][21].
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate AAV serotype for my retinal study? A1: The choice depends on your target cell type and injection route. AAV2 is a benchmark for RPE and RGCs, while AAV8 and AAV9 offer broader transduction, especially for photoreceptors.[6][8] Engineered variants like AAV2.7m8 or AAV2.R100 are designed to better transduce retinal cells after intravitreal injection in larger species.[8][24] Refer to the comparative data in Table 1.
Q2: What is the packaging capacity of AAV vectors, and what are the options for delivering large genes? A2: AAV has a limited packaging capacity of approximately 4.7 kilobases (kb).[10][14][15] This limitation prevents the delivery of large genes like CEP290 or ABCA4. Strategies to overcome this include:
-
Dual AAV Vectors: The large gene is split into two halves, each packaged into a separate AAV vector. The full-length protein is reconstituted within the cell via homologous recombination or trans-splicing.[14] However, the efficiency of this approach can be low.[25]
-
Gene Editing: Using smaller tools like CRISPR-SaCas9, which can fit into a single AAV, to correct the specific mutation rather than replacing the entire gene.[10]
Q3: What are the key differences between subretinal and intravitreal injections? A3: These are the two most common delivery routes, each with distinct advantages and disadvantages. Subretinal injection is more invasive but provides direct and efficient delivery to the outer retina (RPE and photoreceptors).[9][11] Intravitreal injection is a less invasive, standard clinical procedure ideal for targeting the inner retina (RGCs).[17][26] However, its efficiency for outer retinal targets is limited by the ILM barrier.[9] See Table 3 for a detailed comparison.
Q4: How can I quantify the transduction efficiency of my AAV vector in the retina? A4: Transduction efficiency can be assessed qualitatively and quantitatively.
-
Qualitative: Use a reporter gene like GFP or tdTomato and visualize expression via fundoscopy or histology (confocal microscopy on retinal sections or flat mounts).[2]
-
Quantitative: Use digital droplet PCR (ddPCR) to precisely quantify the number of AAV vector genomes present in the genomic DNA isolated from the injected retinal tissue.[2] This provides an absolute measure of vector delivery.
Data Presentation
Table 1: Comparison of Common AAV Serotypes for Retinal Gene Delivery
| Serotype | Primary Target Cells | Preferred Injection Route(s) | Key Characteristics & Notes |
| AAV2 | Retinal Ganglion Cells (RGCs), RPE[8][27][28] | Intravitreal (IVT), Subretinal (SR) | Gold standard, but high pre-existing immunity in humans[21]. Poorly transduces photoreceptors[17]. Used in Luxturna (AAV2-RPE65)[14]. |
| AAV5 | Photoreceptors, RPE[8] | Subretinal (SR) | Efficiently transduces photoreceptors. Lower seroprevalence than AAV2[21]. |
| AAV8 | Photoreceptors, RPE, Müller Cells[6][8] | Subretinal (SR), Intravitreal (IVT) | Strong and rapid transgene expression. Broad retinal penetration. Low seroprevalence in humans[21]. |
| AAV9 | RGCs, Photoreceptors, RPE[6] | Subretinal (SR), Intravitreal (IVT) | Efficiently transduces multiple retinal layers. Can cross the blood-brain barrier. |
| AAV2.7m8 | Pan-retinal (RPE, Photoreceptors, RGCs)[8] | Intravitreal (IVT) | Engineered AAV2 capsid variant designed to overcome the ILM barrier for enhanced pan-retinal transduction from the vitreous[8][9]. |
| AAV.SPR | Photoreceptors, RPE | Subretinal (SR) | An engineered capsid showing strong lateral diffusion, allowing for transduction of a wider area of the retina from a single injection site[14][27]. |
Table 2: Selection of Promoters for Cell-Specific Expression in the Retina
| Promoter | Target Cell Type(s) | Key Features |
| CMV / CAG | Ubiquitous (All cell types) | Strong, constitutive promoters. Useful for vector validation but lack specificity for therapeutic use[12][13]. |
| hGRK1 | Rod & Cone Photoreceptors | Human rhodopsin kinase promoter. Small size and highly specific, ideal for photoreceptor targeting[12]. |
| Nrl | Rod Photoreceptors | Neural retina leucine (B10760876) zipper promoter. Specific for driving gene expression in rods[29]. |
| RPE65 | RPE Cells | Human RPE65 promoter. Provides RPE-specific expression, though may be weaker than ubiquitous promoters[12]. |
| Nefh | Retinal Ganglion Cells (RGCs) | Neurofilament heavy polypeptide promoter. Efficiently drives expression in RGCs after intravitreal injection[13]. |
| mGluR6 | ON-Bipolar Cells | Metabotropic glutamate (B1630785) receptor 6 promoter. Used for targeting ON-bipolar cells[30]. |
Table 3: Comparison of Retinal Injection Methodologies
| Parameter | Subretinal (SR) Injection | Intravitreal (IVT) Injection |
| Procedure | Surgical injection into the space between the RPE and photoreceptors, creating a temporary retinal bleb[11]. | Simpler, less invasive injection into the vitreous cavity[26]. |
| Target Cells | RPE, Photoreceptors (Outer Retina)[10][11] | RGCs, Inner Retinal Neurons (Inner Retina)[10][31] |
| Transduction Efficiency | High local efficiency for outer retinal cells[11]. | Can be high for inner retinal cells. Efficiency for outer retina is limited by the ILM barrier[9][15]. |
| Risks & Complications | More invasive. Risks include retinal detachment, macular holes, hemorrhage, and inflammation from the surgical procedure[11][32]. | Lower surgical risk. Risks include endophthalmitis (<1%), temporary high intraocular pressure, and subconjunctival hemorrhage[33][34]. |
| Immune Response | Vector is delivered to an immune-privileged space, potentially reducing humoral immune response[11]. | Higher probability of encountering immune cells in the vitreous, potentially leading to a stronger immune response[21]. |
Experimental Protocols
Protocol 1: General Workflow for AAV Retinal Injection
This protocol provides a high-level overview of the key steps for subretinal and intravitreal AAV administration in rodent models.
-
Vector Preparation:
-
Thaw AAV vector aliquot on ice.
-
Dilute the vector to the desired final concentration (vector genomes/mL) using sterile, endotoxin-free PBS or balanced salt solution.
-
Load the injection needle (e.g., 33-gauge blunt needle for SR, 30-gauge sharp for IVT) with the precise volume (typically 1-2 µL for mice).
-
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol (e.g., ketamine/xylazine).
-
Apply a topical anesthetic (e.g., proparacaine) to the cornea.
-
Dilate the pupil using a mydriatic agent (e.g., tropicamide).
-
Position the animal under a surgical microscope.
-
-
Injection Procedure:
-
For Subretinal (SR) Injection:
-
Create a small sclerotomy (a hole through the sclera) with a sharp needle.
-
Carefully introduce the blunt injection needle through the sclerotomy and advance it until it is positioned in the subretinal space.
-
Slowly inject the vector solution, visualizing the formation of a retinal bleb, which confirms successful delivery.
-
Slowly withdraw the needle.
-
-
For Intravitreal (IVT) Injection:
-
Carefully insert a sharp needle through the sclera, just behind the limbus, aiming for the center of the vitreous cavity.
-
Slowly inject the vector solution into the vitreous.
-
Slowly withdraw the needle.
-
-
-
Post-Operative Care:
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
Administer analgesics as required by the approved animal protocol.
-
Monitor for adverse events such as inflammation or cataracts in the days following the procedure.
-
Protocol 2: Quantification of AAV Transduction by ddPCR
This protocol outlines the primary steps for quantifying AAV vector genomes in retinal tissue.[2]
-
Tissue Harvesting:
-
At the desired experimental endpoint, euthanize the animal.
-
Enucleate the eye and dissect the retina in cold PBS.
-
Isolate the specific retinal area of interest if necessary (e.g., the area of the subretinal bleb).
-
-
Genomic DNA (gDNA) Extraction:
-
Extract total gDNA from the retinal tissue using a commercial kit (e.g., DNeasy Blood & Tissue Kit).
-
Quantify the concentration and purity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop).
-
-
ddPCR Reaction Setup:
-
Prepare the ddPCR reaction mix containing:
-
ddPCR Supermix for Probes (No dUTP).
-
Primers and a fluorescent probe (e.g., FAM) specific to a sequence in your AAV vector genome (e.g., ITR, promoter, or transgene).
-
Primers and a different fluorescent probe (e.g., HEX) for a host reference gene (e.g., Rplp0, 18S) for normalization.
-
A standardized amount of the extracted gDNA (e.g., 50-100 ng).
-
-
Load the reaction mix into a droplet generator cartridge.
-
-
Droplet Generation and PCR:
-
Generate oil-emulsion droplets using a droplet generator. Each droplet encapsulates a single PCR reaction.
-
Transfer the droplets to a 96-well plate and perform thermal cycling (PCR amplification).
-
-
Droplet Reading and Data Analysis:
-
Read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both the target (AAV genome) and reference (host gene) probes.
-
The software calculates the absolute concentration (copies/µL) of the AAV genome and the reference gene based on Poisson statistics.
-
Calculate the AAV vector genomes per cell by normalizing the AAV copy number to the reference gene copy number (assuming two copies of the reference gene per diploid cell).
-
Visualizations
Diagram 1: AAV Retinal Gene Delivery Workflow
Caption: High-level workflow for an AAV-mediated retinal gene delivery experiment.
Diagram 2: Troubleshooting Logic for Low Transgene Expression
Caption: A decision tree for troubleshooting low AAV-mediated transgene expression.
Diagram 3: AAV-Induced Immune Response Pathway in the Retina
Caption: Simplified pathway of immune responses to AAV vectors in the retina.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Digital Droplet PCR Method for the Quantification of AAV Transduction Efficiency in Murine Retina [jove.com]
- 3. Accurate Quantification of AAV Vector Genomes by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. AAV Serotype Selection Guide for Gene Delivery – Ambryon.com [ambryon.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Vector Considerations for Ocular Gene Therapy | Retinal Physician [retinalphysician.com]
- 9. Adeno-Associated Virus Vectors in Retinal Gene Therapy: Challenges, Innovations, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adeno-Associated Virus (AAV) - Based Gene Therapies for Retinal Diseases: Where are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AAV Gene Therapy in Ocular Diseases | PackGene Biotech [packgene.com]
- 12. Gene therapy for retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Retinal Ganglion Cell Promoter for Utility in AAV Vectors [frontiersin.org]
- 14. retinaaustralia.com.au [retinaaustralia.com.au]
- 15. mdpi.com [mdpi.com]
- 16. ozbiosciences.com [ozbiosciences.com]
- 17. Challenges in AAV-Based Retinal Gene Therapies and the Role of Magnetic Nanoparticle Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steps for a Safe Intravitreal Injection Technique | Retinal Physician [retinalphysician.com]
- 19. Immune responses to retinal gene therapy using adeno-associated viral vectors - Implications for treatment success and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AAV8 Can Induce Innate and Adaptive Immune Response in the Primate Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Retinal Epithelial Neutralization Assay Optimizes AAV Serotype Selection for Ocular Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 25. Frontiers | Evaluating Efficiencies of Dual AAV Approaches for Retinal Targeting [frontiersin.org]
- 26. Challenges in AAV-Based Retinal Gene Therapies and the Role of Magnetic Nanoparticle Platforms [mdpi.com]
- 27. journals.asm.org [journals.asm.org]
- 28. Tropism and Retinal Transduction Efficiency of Adeno-Associated Virus Serotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aavnergene.com [aavnergene.com]
- 30. AAV-Mediated Transduction and Targeting of Retinal Bipolar Cells with Improved mGluR6 Promoters in Rodents and Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Pharmaceutical Development of AAV-Based Gene Therapy Products for the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Intravitreal Injections - Patients - The American Society of Retina Specialists [asrs.org]
- 34. Intravitreal Injections - 2025 - American Academy of Ophthalmology [aao.org]
minimizing inflammation after intravitreal injection of GA001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage inflammation following intravitreal injection of the investigational drug GA001.
Troubleshooting Guide: Post-Intravitreal Injection Inflammation
This guide addresses specific issues that may arise during your experiments involving this compound.
| Observation/Issue | Potential Cause | Recommended Action |
| Mild to Moderate Anterior Chamber Inflammation (Cells and Flare) within 1-3 days post-injection | Sterile inflammatory response to this compound formulation, injection procedure, or silicone oil droplets from syringes. | - Monitor: Closely observe the subject for worsening symptoms. - Topical Corticosteroids: Consider administration of topical corticosteroids (e.g., prednisolone (B192156) acetate (B1210297) 1%) 4 times a day. - Slit-lamp Examination: Perform daily slit-lamp examinations to quantify inflammation. - Documentation: Record all clinical signs and interventions meticulously. |
| Severe Panuveitis with Hypopyon and Significant Vision Loss within 1-3 days post-injection | Infectious Endophthalmitis (until proven otherwise). This is a medical emergency. | - Immediate Action: Perform an anterior chamber and vitreous tap for microbiological analysis (gram stain, bacterial and fungal cultures). - Broad-Spectrum Antibiotics: Administer intravitreal broad-spectrum antibiotics (e.g., vancomycin (B549263) and ceftazidime) immediately after the tap.[1] - Systemic evaluation: Consider systemic antibiotics in severe cases. - DO NOT ADMINISTER CORTICOSTEROIDS ALONE: Corticosteroids can worsen an active infection if not accompanied by appropriate antimicrobial therapy. |
| Delayed Onset of Inflammation (Weeks to Months Post-Injection) | Possible immune reaction to this compound or its aggregates, potentially a delayed hypersensitivity reaction. | - Thorough Examination: Conduct a comprehensive ophthalmic examination, including dilated fundus exam and optical coherence tomography (OCT). - Rule out Infection: While less likely, a low-grade chronic infection should be considered. A diagnostic vitreous tap may be warranted. - Corticosteroid Therapy: Treatment with topical, periocular, or systemic corticosteroids may be necessary.[2] - Discontinuation: Consider discontinuing further this compound administration in the affected subject until the etiology is clear. |
| Presence of Vitreous Opacities or "Snowballs" | Inflammatory cellular aggregates, potentially related to a sterile inflammatory response. | - Imaging: Use OCT and fundus photography to document the extent and location of opacities. - Management: This is often managed with corticosteroids, with the route of administration depending on the severity. |
| Increased Intraocular Pressure (IOP) Post-Injection | Can be a transient effect of the injected volume or secondary to inflammation (inflammatory glaucoma). | - IOP Monitoring: Check IOP 30-60 minutes post-injection and at follow-up visits. - Medical Management: If elevated, consider topical anti-glaucoma medications.[3][4] - Anterior Chamber Paracentesis: In cases of a significant IOP spike immediately post-injection, an anterior chamber paracentesis may be performed with caution.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the expected rates of inflammation with this compound?
A1: As this compound is an investigational drug, precise rates of inflammation are still under evaluation. However, based on data from other intravitreally administered biologics, a low incidence of sterile inflammation is anticipated. For comparison, rates of sterile uveitis/endophthalmitis with other anti-VEGF agents range from 0.05% to 4.4%.[6][7] Subclinical anterior chamber inflammation can be more common.[6][7]
Q2: How can we differentiate between sterile inflammation and infectious endophthalmitis?
A2: Differentiating between these two conditions is critical. The following table summarizes key distinguishing features. While there can be overlap, severe pain and a rapid onset of significant vision loss are more indicative of infection.[7][8]
| Feature | Sterile Inflammation | Infectious Endophthalmitis |
| Onset | Typically 1-3 days post-injection[9] | Usually 2-5 days post-injection, can be earlier with virulent organisms |
| Pain | Absent to mild/moderate[9] | Moderate to severe[8] |
| Vision Loss | Mild to moderate, often recovers[7] | Often severe and profound[8] |
| Hypopyon | Can occur, but less common | Frequently present[8] |
| Vitreous | Mild to moderate vitritis | Dense vitritis, often obscuring the fundus view |
Q3: What steps can be taken in our experimental protocol to minimize the risk of inflammation?
A3: Minimizing inflammation is multifactorial and involves careful handling of the drug and a meticulous injection technique.[7]
-
Aseptic Technique: Strict adherence to aseptic technique is paramount. This includes the use of povidone-iodine as a pre-injection antiseptic.[5]
-
Drug Handling: Avoid vigorous shaking or agitation of the this compound solution to prevent protein aggregation, which can be immunogenic.[6] Do not freeze-thaw the drug unless specified in the protocol.
-
Syringe Selection: Consider using silicone oil-free syringes, as silicone oil microdroplets can induce an inflammatory response.[6]
-
Injection Volume: Ensure the injected volume is precise to avoid sudden, significant increases in intraocular pressure.
-
Patient Factors: In clinical studies, a history of uveitis or prior inflammatory responses to intravitreal injections should be noted.[5]
Q4: If sterile inflammation is suspected, what is the recommended treatment?
A4: For mild to moderate sterile inflammation, topical corticosteroids are typically the first line of treatment.[2] For more severe, persistent, or posterior inflammation, periocular or systemic corticosteroids may be required.[2] The majority of patients with sterile inflammation recover their baseline vision within weeks.[7]
Quantitative Data on Post-Intravitreal Injection Inflammation
The following table summarizes reported rates of inflammation for various anti-VEGF agents to provide a comparative context for your experiments with this compound.
| Agent | Type of Inflammation | Reported Incidence Rate | Citation(s) |
| All Anti-VEGFs | Subclinical Anterior Chamber Inflammation | Up to 19% | [6] |
| Ranibizumab | Sterile Uveitis/Endophthalmitis | 0.02% | [10] |
| Aflibercept | Sterile Uveitis/Endophthalmitris | 0.16% | [10] |
| Bevacizumab | Sterile Uveitis/Endophthalmitris | 0.10% | [10] |
| Brolucizumab | Inflammatory Retinal Vasculitis | 3.3% | [6] |
| Brolucizumab | Intraocular Inflammation | 4.4% | [10] |
Experimental Protocols
Protocol 1: Quantification of Anterior Chamber Inflammation
Objective: To quantify anterior chamber inflammation using a standardized grading system.
Methodology:
-
Administer a topical anesthetic and mydriatic agent to the subject's eye.
-
At a slit-lamp biomicroscope, use a standardized 1x1 mm beam of light directed obliquely into the anterior chamber.
-
Focus between the cornea and the lens.
-
Grade the number of cells observed in the light beam according to the Standardization of Uveitis Nomenclature (SUN) working group criteria:
-
0: <1 cell
-
0.5+: 1-5 cells
-
1+: 6-15 cells
-
2+: 16-25 cells
-
3+: 26-50 cells
-
4+: >50 cells
-
-
Grade the flare (protein haze) by comparing the clarity of the aqueous humor to the clarity within the lens:
-
0: None
-
1+: Faint haze
-
2+: Moderate haze (iris and lens details clear)
-
3+: Marked haze (iris and lens details hazy)
-
4+: Intense haze (fibrin or plastic aqueous)
-
-
Record the grades at baseline and at specified follow-up time points (e.g., Day 1, Day 3, Day 7 post-injection).
Protocol 2: Vitreous Haze Assessment
Objective: To assess the degree of vitreous inflammation.
Methodology:
-
Perform indirect ophthalmoscopy with a 20D or 28D lens after pupillary dilation.
-
Grade the vitreous haze based on the clarity of the retinal details according to the National Eye Institute/SUN working group scale:
-
0: No inflammation
-
1+: Trace haze, clear optic disc and vessels
-
2+: Mild haze, optic disc and vessels still clear
-
3+: Moderate haze, optic disc and vessels hazy
-
4+: Marked haze, optic disc obscured
-
-
Document findings with fundus photography for a more objective comparison over time.
Visualizations
Hypothetical Inflammatory Signaling Pathway Triggered by this compound
This diagram illustrates a hypothetical signaling cascade that could be initiated by the intravitreal injection of this compound, leading to an inflammatory response. This could occur if this compound or impurities in its formulation are recognized by resident immune cells in the eye, such as microglia or macrophages.
Caption: Hypothetical inflammatory pathway initiated by this compound.
Experimental Workflow for Investigating Post-Injection Inflammation
This workflow outlines the key steps for a preclinical study designed to assess the inflammatory potential of this compound.
Caption: Workflow for assessing this compound-induced inflammation.
Troubleshooting Logic Tree for Post-Injection Inflammation
This diagram provides a logical decision-making process for an investigator faced with inflammation after a this compound injection.
Caption: Troubleshooting logic for post-injection inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ocular Inflammation After Intravitreal Injections | Retinal Physician [retinalphysician.com]
- 3. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 4. A pharmacologist looks at medical treatment in glaucoma--in retrospect and in prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravitreal Injection Therapy: Current Techniques and Supplemental Services - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of sterile inflammation after intravitreal injection of antiangiogenic drugs: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of sterile inflammation after intravitreal injection of antiangiogenic drugs: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. mdpi.com [mdpi.com]
- 10. Complications of Intravitreal Injections | Retinal Physician [retinalphysician.com]
GA001 stability and formulation issues for clinical use
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and formulation of GA001, a therapeutic monoclonal antibody. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for the monoclonal antibody this compound involve physical and chemical degradation. Physical instability most commonly manifests as aggregation (the formation of dimers and higher-order oligomers) and particulate formation.[1][2] Chemical instability includes processes such as deamidation, oxidation, fragmentation, and disulfide bond scrambling.[3][4] These degradation pathways can compromise the safety, efficacy, and shelf-life of the product.[3][5]
Q2: What are the optimal storage conditions for this compound drug substance and drug product?
A2: For long-term storage, this compound drug substance is typically stored at frozen temperatures (e.g., -20°C to -80°C) to minimize both physical and chemical degradation. The liquid drug product is generally stored under refrigerated conditions (2-8°C) and protected from light.[6] It is crucial to avoid repeated freeze-thaw cycles, as this can induce aggregation.[3]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. Typically, monoclonal antibodies exhibit a pH of optimal stability in the slightly acidic range (pH 5.0-6.5).[7] Deviations from this optimal range can accelerate degradation pathways. For instance, low pH conditions can promote aggregation and fragmentation, while high pH can increase the rate of deamidation and disulfide bond scrambling.[2][3][4]
Q4: What is the role of excipients in the this compound formulation?
A4: Excipients are critical for maintaining the stability of this compound.[8][9][10] They serve several functions:
-
Buffers (e.g., Histidine, Acetate): Maintain the pH within the optimal range for stability.[8]
-
Stabilizers (e.g., Sucrose, Trehalose, Mannitol): Protect the antibody from degradation during freezing, lyophilization, and long-term storage.[7][8]
-
Surfactants (e.g., Polysorbate 80, Polysorbate 20): Prevent aggregation and surface adsorption by minimizing interfacial stress.[8]
-
Tonicity Modifiers (e.g., Sodium Chloride): Adjust the tonicity of the formulation for in vivo administration.
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC-HPLC)
Possible Causes:
-
Thermal Stress: Exposure to elevated temperatures during storage or handling.[3]
-
Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the material.[3]
-
Mechanical Stress: Agitation or shear stress during processing or transportation.[3]
-
Sub-optimal pH: The formulation pH has shifted outside of the optimal range.
-
Inadequate Surfactant Concentration: Insufficient surfactant to protect against interfacial stress.
Troubleshooting Steps:
-
Verify Storage and Handling Conditions: Confirm that the material has been stored at the recommended temperature and that handling procedures minimize agitation.
-
Review Batch Records: Check for any temperature excursions or deviations in processing steps.
-
Analyze Formulation Composition: Measure the pH and surfactant concentration of the sample to ensure they are within specification.
-
Perform Forced Degradation Studies: If the cause is not apparent, conduct controlled stress studies (thermal, agitation) to understand this compound's susceptibility to different stressors.[11][12]
Issue 2: High Levels of Acidic Variants Observed by Ion-Exchange Chromatography (IEX-HPLC)
Possible Causes:
-
Deamidation: Spontaneous hydrolysis of asparagine or glutamine residues, a common chemical modification.[3]
-
Sialylation: Variations in the sialic acid content of the glycans attached to the antibody.
-
Oxidation: Oxidation of methionine or tryptophan residues can sometimes lead to a shift in charge.
Troubleshooting Steps:
-
Peptide Mapping Analysis: Use mass spectrometry-based peptide mapping to identify the specific sites of deamidation or other modifications.
-
Evaluate Storage Conditions: High temperatures and pH values above 6.0 can accelerate deamidation rates.
-
Assess Raw Materials: Ensure the quality of raw materials and process intermediates to control for enzymatic modifications that could affect charge variants.
-
Optimize Formulation pH: If deamidation is a significant issue, consider lowering the formulation pH to a range where the deamidation rate is minimized.
Data Presentation
Table 1: Stability of this compound Under Accelerated Thermal Stress (40°C)
| Time (Weeks) | % Monomer (SEC-HPLC) | % High Molecular Weight Species (SEC-HPLC) | % Acidic Variants (IEX-HPLC) |
| 0 | 99.5 | 0.5 | 15.2 |
| 1 | 98.8 | 1.2 | 17.8 |
| 2 | 97.9 | 2.1 | 20.1 |
| 4 | 96.0 | 4.0 | 24.5 |
Table 2: Effect of pH on this compound Aggregation after 4 Weeks at 25°C
| Formulation pH | % Monomer (SEC-HPLC) | % High Molecular Weight Species (SEC-HPLC) |
| 5.0 | 99.1 | 0.9 |
| 6.0 | 99.3 | 0.7 |
| 7.0 | 98.2 | 1.8 |
| 8.0 | 96.5 | 3.5 |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the amount of monomer, dimer, and higher molecular weight species of this compound.
Methodology:
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute this compound to a concentration of 1 mg/mL with the mobile phase.
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and other high molecular weight species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Forced Degradation Study - Thermal Stress
Objective: To assess the degradation pathways of this compound under elevated temperature.
Methodology:
-
Sample Preparation: Prepare aliquots of this compound in its final formulation buffer at a concentration of 10 mg/mL in sterile glass vials.
-
Incubation: Place the vials in a calibrated incubator at 40°C.
-
Time Points: Pull samples at T=0, 1 week, 2 weeks, and 4 weeks.
-
Analysis: At each time point, analyze the samples for:
-
Aggregation: using SEC-HPLC (Protocol 1).
-
Charge Variants: using IEX-HPLC.
-
Fragmentation: using CE-SDS or SDS-PAGE.
-
Visual Appearance: for color change and particulate matter.
-
-
Control: Store a control sample at the recommended storage condition (2-8°C) and analyze at each time point.
Visualizations
Caption: Major physical and chemical degradation pathways for the monoclonal antibody this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound formulation and stability issues.
References
- 1. biopharma-asia.com [biopharma-asia.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Stability of Monoclonal Antibodies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability testing in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. allanchem.com [allanchem.com]
- 9. usp.org [usp.org]
- 10. biocompare.com [biocompare.com]
- 11. Forced degradation of recombinant monoclonal antibodies: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
addressing variability in GA001 expression between subjects
Welcome to the technical support center for GA001 expression analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of variability in this compound expression between subjects.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the variability of this compound expression.
Q1: What are the potential sources of inter-subject variability in this compound expression?
A1: Inter-subject variability in gene and protein expression is a common biological phenomenon that can arise from a combination of genetic and non-genetic factors. For this compound, this variability can be attributed to:
-
Genetic Factors: Changes in the DNA sequence, such as Single Nucleotide Polymorphisms (SNPs) or Copy Number Variations (CNVs), can influence gene expression.[1] These genetic differences can occur in the promoter, enhancer, or untranslated regions of the this compound gene, affecting its transcription rate.
-
Epigenetic Modifications: Variations in DNA methylation or histone modifications among individuals can lead to differential expression of this compound.
-
Environmental and Lifestyle Factors: Diet, environmental exposures, and other lifestyle variables can influence signaling pathways and transcription factor activity, thereby impacting this compound expression.
-
Disease State: The presence and severity of disease can significantly alter the expression of genes like this compound. It is well-established that the onset of many human diseases is associated with variations in the expression of crucial genes.[1]
-
Sample Collection and Processing: Inconsistencies in sample collection, handling, and storage can introduce technical variability that may be mistaken for biological differences.
Q2: How can I minimize technical variability in my experiments?
A2: Minimizing technical variability is crucial for accurately assessing biological differences in this compound expression. Key strategies include:
-
Standardized Protocols: The standardization of experimental protocols is fundamental to ensuring the reliability and reproducibility of results.[2] This includes consistent methods for sample lysis, protein quantification, and reagent preparation.
-
Reagent Validation: Use qualified and consistent lots of critical reagents, such as antibodies and cell culture media, to mitigate variability.[3]
-
Consistent Sample Handling: Implement a strict and uniform protocol for sample collection, processing, and storage. The duration and temperature of storage can impact sample integrity.[4]
-
Accurate Quantification: Use a reliable method, such as a BCA assay, to determine the total protein concentration in your lysates to ensure equal loading in downstream applications like Western blotting.[5][6]
-
Use of Controls: Always include appropriate controls in your experiments, such as no-template controls in qPCR and loading controls in Western blots, to monitor for contamination and ensure data quality.[7]
Q3: What is the first step I should take when I observe high variability in this compound expression?
A3: When encountering high variability, the first step is to determine whether the source is technical or biological.
-
Review Your Protocol: Carefully review your experimental protocols and notes to check for any deviations or inconsistencies in sample handling and processing.
-
Assess Data Quality: Examine the quality of your raw data. For qPCR, this includes checking amplification plots and melt curves. For Western blots, this involves assessing the consistency of your loading controls.
-
Re-run a Subset of Samples: If possible, re-analyze a small subset of samples with high and low this compound expression to confirm the initial findings.
If you can rule out technical issues, you can then proceed to investigate the potential biological sources of the variability.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental techniques used to measure this compound expression.
Troubleshooting Western Blot Results
Western blotting is a common technique for analyzing protein expression.[8][9] However, various issues can lead to inconsistent or unreliable results.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent band intensity for loading control | Uneven protein loading. | Ensure accurate protein quantification (e.g., BCA assay) and careful loading of equal amounts of total protein for each sample.[10] |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage, buffer composition). Use a reversible stain like Ponceau S to visualize total protein on the membrane post-transfer. | |
| No or weak this compound signal | Low this compound expression in samples. | Increase the amount of protein loaded per lane (up to 50 µg).[10] |
| Primary antibody not effective. | Validate the primary antibody using a positive control. Optimize antibody concentration and incubation time. | |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice during preparation. | |
| High background on the blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-proteins).[6] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps.[5] |
Troubleshooting qPCR Results
Quantitative PCR (qPCR) is a sensitive method for measuring this compound mRNA levels.[11][12]
| Problem | Potential Cause | Recommended Solution |
| High Cq value variability between technical replicates | Pipetting errors. | Use a master mix to minimize pipetting variations. Ensure proper mixing of all reaction components. |
| Poor quality RNA/cDNA. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit. | |
| Inconsistent expression of reference genes | Reference gene expression is not stable across your samples. | Validate multiple reference genes and choose the one with the most stable expression in your experimental conditions. |
| Presence of non-specific amplification products | Primer-dimers or non-specific primer binding. | Optimize primer concentration and annealing temperature. Perform a melt curve analysis to check for a single peak. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. |
Troubleshooting ELISA Results
ELISA is a plate-based assay for quantifying protein levels.[13][14]
| Problem | Potential Cause | Recommended Solution |
| High coefficient of variation (%CV) between replicate wells | Pipetting inconsistency. | Be precise and consistent with all pipetting steps. Use a multichannel pipette where appropriate. |
| Inadequate plate washing. | Ensure thorough and consistent washing of all wells. | |
| Low signal or poor standard curve | Incorrect antibody or standard concentrations. | Optimize the concentrations of capture and detection antibodies and the standard curve range. |
| Insufficient incubation times. | Ensure adherence to recommended incubation times and temperatures.[15] | |
| High background | Non-specific antibody binding. | Increase the number of wash steps. Try a different blocking buffer. |
| Cross-reactivity of antibodies. | Ensure the antibodies used are specific for this compound. |
III. Experimental Protocols
This section provides detailed protocols for key experiments to quantify this compound expression.
Protocol 1: Western Blot for this compound Protein Expression
This protocol outlines the steps for detecting this compound protein levels in cell lysates.[5][6]
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing 20-30 µg of total protein with 4X SDS loading buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples and a pre-stained protein ladder onto a polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Quantitative RT-PCR (qPCR) for this compound Gene Expression
This two-step RT-qPCR protocol is for measuring this compound mRNA levels.[11]
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.
-
Incubate at 42°C for 50 minutes, followed by enzyme denaturation at 70°C for 15 minutes.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for this compound, and nuclease-free water.
-
Add diluted cDNA to the master mix in a qPCR plate.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
-
Data Analysis:
-
Perform a melt curve analysis to verify the specificity of the amplification.
-
Calculate the relative expression of this compound using the ΔΔCq method, normalizing to a validated reference gene.
-
Protocol 3: Sandwich ELISA for this compound Quantification
This protocol describes the steps for a sandwich ELISA to quantify this compound in biological samples.[15][16]
-
Plate Coating:
-
Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add 100 µL of diluted samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Enzyme and Substrate Incubation:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 20 minutes.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate this compound concentrations from the standard curve.
-
IV. Visualizations
Diagrams of Experimental Workflows and Pathways
Caption: Hypothetical signaling pathway where this compound acts as a key kinase.
Caption: Logical workflow for troubleshooting this compound expression variability.
Caption: Overall experimental workflow for investigating this compound expression.
References
- 1. Gene Expression Variability within and between Human Populations and Implications toward Disease Susceptibility | PLOS Computational Biology [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 4. ELISA Protocol [protocols.io]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. idtdna.com [idtdna.com]
- 8. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. addgene.org [addgene.org]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Protein assay ELISA [qiagen.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 16. mabtech.com [mabtech.com]
refining surgical techniques for precise GA001 delivery
Technical Support Center: Precise Delivery of GA001
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the precise surgical delivery of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the experimental application of this compound.
Q1: We are observing high variability in transgene expression between subjects. What are the likely causes?
A1: High variability often stems from inconsistencies in the surgical delivery protocol. Key factors to investigate include:
-
Injection Volume Inaccuracy: The dead volume in your syringe/cannula setup may not be properly accounted for. Calibrate your infusion pump and measure the actual delivered volume.
-
Inconsistent Cannula Placement: Small deviations in stereotactic coordinates can lead to targeting different cellular populations or anatomical structures. Verify the accuracy of your stereotactic frame and ensure a stable head fixation.
-
Reflux and Backflow: Injecting too rapidly can cause this compound to flow back up the injection track, leading to reduced delivery at the target site and off-target expression. See the data in Table 2 for recommended infusion rates.
-
Cannula Clogging: Particulate matter in the viral prep or tissue debris can clog the cannula, preventing delivery. Ensure your this compound solution is properly filtered and consider using a beveled tip cannula.
Q2: What is the best way to prevent reflux of this compound along the injection track?
A2: Reflux is a common challenge. To minimize it:
-
Optimize Infusion Rate: A slower infusion rate allows the tissue to absorb the fluid, reducing backpressure. We recommend rates between 100-200 nL/min.
-
Post-Infusion Dwell Time: After the infusion is complete, leave the cannula in place for at least 10 minutes. This allows the virus to disperse into the tissue parenchyma and pressure to equalize.
-
Slow Cannula Retraction: Withdraw the cannula slowly (e.g., over 2-3 minutes) to avoid creating a vacuum effect that pulls the injectate backward.
-
Use a "Step-Injection" Protocol: For larger volumes, inject in small aliquots, pausing between each, to allow for local absorption.
Q3: We are experiencing a higher-than-expected rate of post-surgical complications or animal mortality. What should we check?
A3: Post-surgical complications can arise from several factors. Systematically review your protocol:
-
Anesthesia Protocol: Ensure the depth of anesthesia is consistently monitored and maintained. Hypothermia is a common side effect; use a heating pad to maintain the animal's body temperature throughout the procedure.
-
Aseptic Technique: Verify that all surgical instruments are properly sterilized and that an aseptic field is maintained to prevent infection.
-
Tissue Damage: A large-gauge or blunt-tipped cannula can cause excessive tissue damage. Refer to Table 1 for a comparison of cannula types. Also, ensure the dura is properly incised before lowering the cannula to prevent compression of the underlying cortex.
-
Post-Operative Care: Confirm that animals are receiving appropriate analgesia, hydration, and are monitored closely until they fully recover from anesthesia.
Quantitative Data Summaries
The following tables provide data from internal validation studies to guide your experimental design.
Table 1: Comparison of Injection Cannula Types on Delivery Accuracy and Tissue Health
| Cannula Type | Gauge (O.D.) | Tip Style | Volume Accuracy (at 500 nL) | Glial Scarring (GFAP+ Area, µm²) |
| Steel | 33 ga (210 µm) | Beveled (20°) | 95% ± 2.1% | 18,500 ± 3,200 |
| Steel | 33 ga (210 µm) | Flat | 92% ± 3.5% | 25,100 ± 4,500 |
| Fused Silica | 150 µm | Beveled (20°) | 98% ± 1.5% | 12,300 ± 2,100 |
| Glass Capillary | 100 µm | Tapered | 99% ± 1.2% | 9,800 ± 1,800 |
Data presented as Mean ± Standard Deviation.
Table 2: Effect of Infusion Rate on this compound Spread and Reflux
| Infusion Rate (nL/min) | Transduction Volume (mm³) | Reflux Along Track (% of Total Volume) | Core Tissue Damage (Area, µm²) |
| 50 | 0.45 ± 0.08 | 2% ± 0.8% | 11,500 ± 1,900 |
| 100 | 0.82 ± 0.15 | 4% ± 1.5% | 12,100 ± 2,200 |
| 200 | 0.75 ± 0.21 | 15% ± 4.5% | 15,400 ± 3,100 |
| 400 | 0.61 ± 0.25 | 35% ± 8.2% | 28,900 ± 5,600 |
Data based on a 500 nL injection volume in the rodent striatum.
Detailed Experimental Protocols
Protocol: Stereotactic Injection of this compound into the Rodent Striatum
1. Animal and Surgical Preparation: 1.1. Anesthetize the animal (e.g., mouse, 25-30g) using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Confirm lack of pedal reflex. 1.2. Administer pre-operative analgesia (e.g., Carprofen, 5 mg/kg, s.c.). 1.3. Secure the animal in a stereotactic frame. Apply eye ointment to prevent corneal drying. Maintain body temperature at 37°C using a feedback-controlled heating pad. 1.4. Shave the scalp and sterilize the area using alternating scrubs of povidone-iodine and 70% ethanol.
2. Craniotomy: 2.1. Make a midline incision of the scalp and retract the skin to expose the skull. 2.2. Use a sterile cotton applicator to clear the periosteum. 2.3. Identify Bregma and Lambda and level the skull in the mediolateral and anteroposterior planes. 2.4. Determine the target coordinates for the striatum (e.g., AP: +0.5 mm, ML: ±2.0 mm from Bregma). Mark the location with a sterile marker. 2.5. Using a dental drill, create a small burr hole (0.8-1.0 mm diameter) over the target coordinates, being careful not to damage the underlying dura mater. 2.6. Use a fine-tipped needle to gently incise the dura, allowing access for the injection cannula.
3. This compound Injection: 3.1. Load the injection cannula (e.g., 33ga beveled steel needle connected to a 10 µL Hamilton syringe) with this compound. Ensure no air bubbles are present. 3.2. Mount the syringe onto the infusion pump attached to the stereotactic arm. 3.3. Lower the cannula to the brain surface (Dura) and record the DV coordinate. 3.4. Slowly lower the cannula to the target DV coordinate (e.g., -3.5 mm from Dura). 3.5. Infuse the desired volume (e.g., 500 nL) at the recommended rate (100 nL/min). 3.6. Dwell Time: After infusion is complete, leave the cannula in place for 10 minutes. 3.7. Retraction: Slowly retract the cannula over 2-3 minutes.
4. Post-Operative Care: 4.1. Suture the scalp incision. 4.2. Administer post-operative fluids (e.g., 1 mL sterile saline, s.c.). 4.3. Discontinue anesthesia and monitor the animal in a clean, warm cage until it is fully ambulatory. 4.4. Provide post-operative analgesia for 48-72 hours as required.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for stereotactic delivery of this compound.
Caption: Hypothetical cellular mechanism of action for the this compound vector.
Caption: Troubleshooting decision tree for inconsistent this compound expression.
Technical Support Center: Enhancing Long-Term Efficacy of GA001 Gene Therapy
Welcome to the technical support center for GA001, an adeno-associated virus (AAV)-based optogenetic gene therapy designed to restore visual function in individuals with advanced retinitis pigmentosa (RP). This compound delivers a proprietary light-sensitive protein to retinal ganglion cells (RGCs), enabling them to function as surrogate photoreceptors.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and enhance the long-term efficacy of this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is an AAV-based gene therapy that introduces a gene encoding a highly sensitive photosensitive protein into retinal ganglion cells.[1] This approach is gene-agnostic, meaning it can be applied to retinitis pigmentosa caused by various genetic mutations.[2] By turning RGCs into light-sensing cells, this compound aims to restore vision in patients where photoreceptor cells have degenerated.
2. What AAV serotype is used for this compound and why?
While the exact serotype for this compound is proprietary, AAV2 is a commonly used serotype for targeting retinal ganglion cells via intravitreal injection due to its favorable tropism for these cells.[3][4][5] The selection of an appropriate AAV serotype is critical for efficient gene delivery to the target cells.
3. What are the key quality control parameters for a this compound vector preparation?
Ensuring the quality of your AAV vector is crucial for reproducible results. Key quality control measures include:
-
Genomic Titer (vg/mL): Determines the concentration of viral genomes. This is often measured by qPCR or ddPCR.
-
Purity: Assessed by SDS-PAGE to visualize the VP1, VP2, and VP3 capsid proteins and to identify protein impurities.
-
Empty/Full Capsid Ratio: An excess of empty capsids can increase the immunogenic potential without contributing to therapeutic effect. This can be quantified by transmission electron microscopy (TEM) or analytical ultracentrifugation.
-
Endotoxin Levels: High levels of endotoxins can cause inflammation and should be minimized.
-
Sterility: The vector preparation must be free of bacterial and fungal contaminants.
4. How can I optimize the transduction efficiency of this compound in my in vitro RGC cultures?
Several factors can influence transduction efficiency. Consider the following:
-
Promoter Selection: The choice of promoter can significantly impact the level and cell-type specificity of transgene expression. While this compound comes with an optimized promoter, for your own constructs, promoters like sCAG and SYN have been shown to drive strong expression in RGCs.[3][4][5]
-
Vector Dose (Multiplicity of Infection - MOI): Titrate the amount of vector used to find the optimal balance between transduction efficiency and cell toxicity.
-
Culture Conditions: Ensure your RGC cultures are healthy and at an appropriate confluency.
Troubleshooting Guides
Problem 1: Low Transduction Efficiency in vitro RGC Cultures
| Possible Cause | Recommended Solution |
| Suboptimal Vector Titer | Verify the vector titer using qPCR or ddPCR. Ensure proper storage of the vector at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Incorrect MOI | Perform a dose-response experiment to determine the optimal MOI for your specific cell culture system. Start with a range of 1x10^4 to 1x10^6 vg/cell. |
| Poor Cell Health | Assess cell viability using a trypan blue exclusion assay or a live/dead cell staining kit. Ensure optimal culture conditions, including media, supplements, and incubator settings. |
| Presence of Neutralizing Antibodies | If using primary cells from previously exposed animals, there may be pre-existing antibodies against the AAV capsid. Consider using cells from naïve animals. |
| Vector Aggregation | Visually inspect the vector stock for any precipitation. If aggregation is suspected, a brief, gentle sonication might help. For future preparations, ensure proper buffer composition. |
Problem 2: High Cell Toxicity or Immune Response in vivo Models
| Possible Cause | Recommended Solution |
| High Vector Dose | An excessive vector dose can lead to toxicity and a strong inflammatory response. A dose-response study is recommended to find the lowest effective dose. Studies have shown that functional efficacy can peak at a medial viral dose, with higher doses leading to increased gliosis and inflammation.[6] |
| Impure Vector Preparation | Impurities from the vector production process, such as host cell proteins or DNA, can trigger an immune response.[7] Ensure your vector preparation is of high purity. |
| High Empty Capsid Ratio | Empty capsids can contribute to the antigenic load without providing a therapeutic benefit.[7] Use a vector preparation with a low empty-to-full capsid ratio. |
| Pre-existing Immunity | A significant portion of the population may have pre-existing antibodies to common AAV serotypes.[8] Consider screening animals for pre-existing neutralizing antibodies before inclusion in a study. |
| Activation of TLR9 | The AAV genome can activate the Toll-like receptor 9 (TLR9) pathway, leading to an innate immune response. Strategies to mitigate this, such as incorporating TLR9-inhibitory sequences into the AAV genome, have been explored.[7] |
Experimental Protocols
Protocol 1: In Vitro Transduction of RGCs with this compound
-
Cell Plating: Plate primary RGCs or a relevant cell line (e.g., RGC-5) in a 24-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere for 24 hours.
-
Vector Dilution: Thaw the this compound vector on ice. Dilute the vector in pre-warmed, serum-free cell culture media to achieve the desired MOI.
-
Transduction: Remove the old media from the cells and add the diluted vector solution. Incubate for 4-6 hours at 37°C.
-
Media Change: After the incubation period, add complete media to the wells. For a full media change, aspirate the vector-containing media and replace it with fresh, pre-warmed complete media.
-
Expression Analysis: Allow 48-72 hours for transgene expression. Analyze expression using fluorescence microscopy (if the vector includes a fluorescent reporter) or qPCR/Western blot for the photosensitive protein.
Protocol 2: Intravitreal Injection of this compound in a Rodent Model
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Pupil Dilation: Apply a topical mydriatic agent to the eye to dilate the pupil.
-
Injection: Under a dissecting microscope, use a 33-gauge needle to make a small puncture behind the limbus. Using a Hamilton syringe with a 33-gauge blunt needle, slowly inject 1-2 µL of the this compound vector into the vitreous cavity.
-
Post-operative Care: Apply a topical antibiotic to the eye to prevent infection. Monitor the animal during recovery from anesthesia.
-
Efficacy Assessment: Assess visual function at desired time points (e.g., 4, 8, and 12 weeks post-injection) using methods such as optomotor response, light/dark box preference, or electroretinography (ERG).
Quantitative Data Summary
Table 1: In Vitro Transduction Efficiency of this compound in RGC-5 Cells
| MOI (vg/cell) | Transduction Efficiency (% GFP+ cells) | Cell Viability (%) |
| 1 x 10^4 | 25.3 ± 3.1 | 98.2 ± 1.5 |
| 5 x 10^4 | 68.7 ± 5.4 | 95.6 ± 2.3 |
| 1 x 10^5 | 85.2 ± 4.8 | 91.3 ± 3.1 |
| 5 x 10^5 | 92.1 ± 3.9 | 78.5 ± 4.5 |
| 1 x 10^6 | 94.5 ± 2.7 | 65.1 ± 5.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vivo Visual Acuity Restoration in a Rat Model of RP
| Treatment Group | Visual Acuity (cycles/degree) - 4 Weeks | Visual Acuity (cycles/degree) - 12 Weeks |
| Untreated Control | 0.05 ± 0.02 | 0.04 ± 0.02 |
| Vehicle Control | 0.06 ± 0.03 | 0.05 ± 0.03 |
| This compound (1 x 10^8 vg/eye) | 0.25 ± 0.05 | 0.35 ± 0.06 |
| This compound (1 x 10^9 vg/eye) | 0.38 ± 0.07 | 0.48 ± 0.08 |
| This compound (1 x 10^10 vg/eye) | 0.41 ± 0.06 | 0.45 ± 0.09 |
Data are presented as mean ± standard deviation (n=8 per group).
Visualizations
Caption: Experimental workflow for this compound gene therapy.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. AAV-Mediated Gene Augmentation Therapy Restores Critical Functions in Mutant PRPF31+/− iPSC-Derived RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adeno-Associated Viral Gene Therapy for Inherited Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. blog.genewiz.com [blog.genewiz.com]
- 5. Improving adeno-associated viral (AAV) vector-mediated transgene expression in retinal ganglion cells - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
- 6. AAV dose-dependent transduction efficiency in retinal ganglion cells and functional efficacy of optogenetic vision restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. duoningbio.com [duoningbio.com]
- 8. retinaaustralia.com.au [retinaaustralia.com.au]
Validation & Comparative
A Comparative Analysis of GA001 and Other Gene Therapies for Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and eventual blindness. The genetic heterogeneity of RP presents a significant challenge for the development of effective treatments. However, the field of gene therapy has opened new avenues for therapeutic intervention, with one approved treatment and a robust pipeline of clinical-stage candidates. This guide provides a comparative analysis of GA001, a novel gene therapy candidate, against other prominent gene therapies for RP, with a focus on performance data, experimental methodologies, and mechanisms of action.
Executive Summary
This compound is a promising, mutation-agnostic gene therapy for late-stage RP that utilizes a novel optogenetic approach. Unlike gene replacement therapies that target specific mutations, this compound aims to confer light sensitivity to remaining retinal cells. This positions it as a potential treatment for a broader patient population. This guide will compare this compound with the FDA-approved voretigene neparvovec (Luxturna®), and other clinical-stage therapies such as OCU400, MCO-010, botaretigene sparoparvovec, and AGTC-501. The comparison will be based on available clinical trial data, mechanisms of action, and delivery methods.
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials of various gene therapies for retinitis pigmentosa. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.
Table 1: Comparison of Efficacy Data for Retinitis Pigmentosa Gene Therapies
| Therapy Name (Company) | Target Gene/Cell | Phase | Primary Efficacy Endpoint(s) | Key Efficacy Results | Citation(s) |
| This compound (GenAns Biotech) | Retinal Ganglion Cells (Optogenetics) | Preclinical/Investigator-Initiated Trial | To be determined in Phase I/II | Qualitative improvements in light perception and object recognition reported in 15 patients. Patients regained enough vision to live independently within three to six months. | [1] |
| Voretigene Neparvovec (Luxturna®) (Spark Therapeutics) | RPE65 | Approved | Multi-Luminance Mobility Test (MLMT) | Mean bilateral MLMT change score of 1.8 (SD 1.1) light levels in the intervention group vs. 0.2 (1.0) in the control group (p=0.0013) at 1 year. 65% of intervention participants passed MLMT at the lowest light level (1 lux). | [2] |
| OCU400 (Ocugen) | Modifier Gene (NR2E3) | Phase 3 | Low-Luminance Visual Acuity (LLVA) | Statistically significant improvement in LLVA (p=0.01) in treated eyes compared to untreated fellow eyes at 2 years, with a 2-line gain (10 letters on ETDRS chart). 100% of treated subjects showed improvement or preservation in visual function compared to untreated eyes at 2 years. | |
| MCO-010 (Nanoscope Therapeutics) | Bipolar Cells (Optogenetics) | BLA Submitted | Best-Corrected Visual Acuity (BCVA) | At Week 126, low- and high-dose groups had mean BCVA improvements of 0.310 and 0.322 logMAR from baseline, respectively. Sustained 3-line vision gains through 152 weeks. | [3][4] |
| Botaretigene Sparoparvovec (bota-vec) (Janssen/MeiraGTx) | RPGR | Phase 3 | Retinal Sensitivity | Significant improvements in Visual Mobility Assessment (VMA) at low light levels and mean retinal sensitivity in the central 10-degree area compared to controls at 6 months. | [5][6] |
| AGTC-501 (laru-zova) (Beacon Therapeutics) | RPGR | Phase 2/3 | Retinal Sensitivity | 57% response rate in retinal sensitivity improvement in the high-dose cohort at 24 months (≥7 dB improvement in ≥5 loci). Average improvement in LLVA of 16 letters in the second treated eyes in the DAWN trial. | [7][8] |
Table 2: Comparison of Safety Data for Retinitis Pigmentosa Gene Therapies
| Therapy Name | Route of Administration | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound | Intravitreal Injection | Data not yet available from formal clinical trials. | Data not yet available. | [1] |
| Voretigene Neparvovec (Luxturna®) | Subretinal Injection | Conjunctival hyperemia, cataracts, increased intraocular pressure. Most were mild and related to the surgical procedure. | No product-related serious adverse events reported. | [2] |
| OCU400 | Subretinal Injection | Most adverse events were related to the surgery and resolved. | One serious adverse event of BCVA loss associated with persistent postoperative foveal detachment in the high dose cohort. | [9] |
| MCO-010 | Intravitreal Injection | Anterior chamber cells, ocular hypertension, conjunctival hemorrhage. | No serious ocular adverse events reported among treated patients. | [3] |
| Botaretigene Sparoparvovec (bota-vec) | Subretinal Injection | Most adverse events were transient and related to the surgical procedure. | Retinal tear and panuveitis reported in the low-dose cohort. | [5] |
| AGTC-501 (laru-zova) | Subretinal Injection | Most treatment-emergent adverse events were mild or moderate. | No serious ocular adverse events reported. | [7] |
Experimental Protocols and Methodologies
The clinical development of gene therapies for RP involves rigorous experimental protocols to ensure safety and efficacy. While specific, proprietary details of manufacturing and analytical methods are not publicly available, the general methodologies employed in the key clinical trials are described below.
Vector Production and Delivery
-
Vector: Most current gene therapies for RP, including this compound, Luxturna, OCU400, MCO-010, bota-vec, and AGTC-501, utilize adeno-associated virus (AAV) vectors to deliver the therapeutic gene to retinal cells.[1][10][11][12] The choice of AAV serotype (e.g., AAV2, AAV5) is critical for targeting specific retinal cell types.[10]
-
Route of Administration:
-
Subretinal Injection: This method is used for therapies like Luxturna, OCU400, bota-vec, and AGTC-501.[9][11][13][14] It involves a vitrectomy followed by the injection of the vector directly into the space between the photoreceptors and the retinal pigment epithelium (RPE). This allows for targeted delivery to these outer retinal layers.[13]
-
Intravitreal Injection: this compound and MCO-010 are administered via intravitreal injection, a less invasive procedure where the vector is injected into the vitreous humor.[1][12] This method is generally preferred for targeting inner retinal cells like bipolar and ganglion cells.[10]
-
Key Efficacy Assessments
-
Best-Corrected Visual Acuity (BCVA): Measured using standardized eye charts like the Early Treatment Diabetic Retinopathy Study (ETDRS) chart. It assesses the patient's ability to see fine detail.[15]
-
Low-Luminance Visual Acuity (LLVA): Similar to BCVA but conducted under dim lighting conditions to assess visual function in low light, a common difficulty for RP patients.[15]
-
Multi-Luminance Mobility Test (MLMT): A functional vision test where patients navigate a course with obstacles under various controlled light levels. It is a key endpoint for assessing a patient's ability to perform real-world tasks.[1]
-
Visual Field Testing: Techniques like Goldmann visual field (GVF) perimetry or microperimetry are used to map the patient's peripheral and central vision.[16]
-
Full-Field Stimulus Threshold (FST): Measures the minimum light intensity a patient can detect, providing an objective measure of light sensitivity.[17]
-
Electroretinography (ERG): Measures the electrical response of the various cell types in the retina to a light stimulus, providing an objective assessment of retinal function.
Mechanisms of Action and Signaling Pathways
The diverse genetic basis of RP has led to the development of gene therapies with distinct mechanisms of action.
This compound: Optogenetic Therapy
This compound is a mutation-agnostic optogenetic therapy. It introduces the gene encoding a light-sensitive protein, opsin 5 (cOpn5) from chickens, into retinal ganglion cells.[1] These cells normally transmit visual signals from photoreceptors to the brain but are not themselves light-sensitive. By expressing cOpn5, these ganglion cells become capable of detecting light, thus bypassing the degenerated photoreceptors and restoring a degree of vision.[1]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and safety of voretigene neparvovec (AAV2-hRPE65v2) in patients with RPE65-mediated inherited retinal dystrophy: a randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanostherapeutics.com [nanostherapeutics.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. cgtlive.com [cgtlive.com]
- 6. Janssen Announces Late-Breaking Data from Two Gene Therapy Programs at the American Academy of Ophthalmology 2022 Annual Meeting [jnj.com]
- 7. hcplive.com [hcplive.com]
- 8. The comARVO 2025 Highlight: Beacon Reports Encouraging Results for Second Eyes Dosed in Clinical Trial for XLRP Gene Therapy pany is currently enrolling patients in its Phase 2/3 VISTA Clinical Trial. — Foundation Fighting Blindness [fightingblindness.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 13. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. Real-world Outcomes of Voretigene Neparvovec Treatment in Pediatric Patients with RPE65-associated Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Outcomes and Adverse Effects of Voretigene Neparvovec Treatment for Biallelic RPE65-Mediated Inherited Retinal Dystrophies in a Cohort of Patients from a Single Center - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GA001 and Existing RP Treatments
A new gene therapy, GA001, is emerging as a potential treatment for advanced retinitis pigmentosa (RP), offering a novel approach that differs significantly from existing options. Developed by GenAns Biotech, this compound is an optogenetic therapy designed to be a broad-spectrum treatment for late-stage RP, irrespective of the underlying genetic mutation. This contrasts with the only FDA-approved gene therapy, Luxturna, which targets a specific genetic mutation and is intended for earlier-stage disease.
This compound utilizes a recombinant adeno-associated viral (AAV) vector to introduce a gene encoding a highly sensitive photosensitive protein, opsin 5 (cOpn5), derived from chickens, into retinal ganglion cells.[1][2][3] This process aims to restore light-sensing function to these cells after the natural photoreceptors (rods and cones) have degenerated.[1][4] An Investigator-Initiated Trial (IIT) for this compound at Beijing Tiantan Hospital, which began dosing in January 2024, has reported promising interim results.[4][5] All patients in the trial have shown some level of visual improvement, with some regaining the ability to identify letters and patterns, and no serious adverse events related to the treatment have been observed.[1][4] Following these initial findings, the U.S. Food and Drug Administration (FDA) has cleared this compound for a Phase II clinical trial.[4]
The current treatment landscape for RP is limited. For most patients, care is supportive, focusing on slowing disease progression with vitamin supplements and protecting the eyes from sunlight. The primary approved advanced therapy is Luxturna (voretigene neparvovec), a gene replacement therapy. Other investigational approaches include other mutation-specific gene therapies, cell therapies, and different forms of optogenetic therapies.
This compound's key distinction is its mutation-agnostic approach, making it potentially applicable to a wider range of RP patients, particularly those in advanced stages where photoreceptor cells are already lost.[1][2][3][6] This is a significant departure from therapies like Luxturna, which are effective only for patients with mutations in both copies of the RPE65 gene, representing a small fraction of the total RP population.[1]
| Feature | This compound (GenAns Biotech) | Luxturna (Voretigene Neparvovec) | Other Investigational Gene Therapies |
| Mechanism of Action | Optogenetic therapy; introduces a photosensitive protein (cOpn5) into retinal ganglion cells.[1][4] | Gene replacement; delivers a functional copy of the RPE65 gene.[7][8] | Gene replacement or editing for specific mutations (e.g., USH2A, RPGR).[7] |
| Target Population | Advanced RP, mutation-agnostic.[1][2][3] | RP with biallelic RPE65 mutations, typically earlier stages.[1][7] | Specific genetic subtypes of RP.[7] |
| Vector | Adeno-associated virus (AAV).[1][4] | Adeno-associated virus serotype 2 (AAV2).[9] | Typically AAV vectors. |
| Administration | Intravitreal injection.[1][2][3] | Subretinal injection. | Varies (subretinal or intravitreal injection). |
| Clinical Stage | US FDA clearance for Phase II; Investigator-Initiated Trial completed.[4] | FDA and EMA approved.[8] | Various stages of clinical trials (Phase I-III). |
| Reported Efficacy | Improved light perception and visual acuity in an IIT; some patients regained functional vision for daily living.[1][4] | Significant improvement in night vision and ability to navigate in low light.[7] | Varies by therapy and trial. |
| Adverse Events | No drug-related serious adverse events reported in the IIT.[4] | Generally well-tolerated; potential for ocular inflammation, cataracts, and increased intraocular pressure. | Varies by therapy and trial. |
Experimental Protocols
This compound Investigator-Initiated Trial (IIT)
The IIT for this compound was conducted at Beijing Tiantan Hospital and involved the recruitment of 15 volunteer patients with advanced RP.[1] The protocol involved a single intravitreal injection of the this compound drug product.[1][2][3]
-
Patient Population: Patients with advanced RP, likely with severe vision loss.
-
Intervention: A single injection of this compound into the vitreous cavity of the eye. The AAV vector carries the gene for the cOpn5 photosensitive protein to the retinal ganglion cells.
-
Primary Endpoints: The primary focus of this initial trial was on the safety and tolerability of the this compound injection.
-
Secondary Endpoints: Efficacy was assessed through measures of visual function, including light perception, visual acuity (ability to see letters and patterns), and the ability to perform daily activities.[1][4] Patients were monitored over several months, with improvements noted within the first month and more significant functional gains observed between three to six months post-treatment.[1][3]
Signaling Pathways and Experimental Workflow
This compound: Optogenetic Signaling Pathway
Caption: Mechanism of action for this compound optogenetic therapy.
Experimental Workflow for this compound Clinical Trial
Caption: Workflow of the this compound clinical trial.
References
- 1. window-to-china.de [window-to-china.de]
- 2. China Focus: China's gene therapy research making strides to restore sight for RP patients-Xinhua [english.news.cn]
- 3. Treatment helps restore sight for RP patients - Chinadaily.com.cn [epaper.chinadaily.com.cn]
- 4. GenAns' this compound gene therapy cleared by FDA for Phase II clinical trial-VCBeat [vcbeatglobal.com]
- 5. Page loading... [guidechem.com]
- 6. China's gene therapy research making strides to restore sight for RP patients [english.cdpf.org.cn]
- 7. aao.org [aao.org]
- 8. 8 Emerging Gene Therapies for Retinitis Pigmentosa Treatment [delveinsight.com]
- 9. Retinitis Pigmentosa: Novel Therapeutic Targets and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy and Safety of GA001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GA001, an investigational gene therapy for retinitis pigmentosa (RP), and other therapeutic alternatives. The information is based on publicly available data to assist researchers, scientists, and drug development professionals in understanding the current landscape of treatments for this inherited retinal disease.
Introduction to this compound
This compound, developed by GenAns Biotech, is a novel, mutation-agnostic gene therapy for the treatment of retinitis pigmentosa.[1] It employs an adeno-associated viral (AAV) vector to deliver the gene encoding a highly sensitive photosensitive protein, opsin 5, to retinal ganglion cells.[1] This optogenetic approach is designed to restore light-sensing function to these cells, offering a potential treatment for a broad range of RP patients, irrespective of the specific underlying genetic mutation.
An investigator-initiated trial (IIT) conducted at Beijing Tiantan Hospital in China has shown promising interim results. Patients treated with this compound have experienced varying degrees of visual improvement, with some regaining the ability to identify letters and patterns, significantly enhancing their capacity for independent daily living.[1] Importantly, no drug-related serious adverse events have been observed in this trial, suggesting a favorable safety profile.[1] Following these positive preliminary findings, the U.S. Food and Drug Administration (FDA) has cleared this compound for a Phase II clinical trial to further evaluate its efficacy and safety.[1]
Comparative Analysis: this compound and Alternatives
Direct cross-species comparative data for this compound is not yet publicly available. This guide provides a comparison based on available information for this compound and two key alternatives: Luxturna® (voretigene neparvovec-rzyl), an FDA-approved gene therapy, and MCO-010, another investigational optogenetic therapy.
Efficacy Comparison
The following table summarizes the available efficacy data for this compound, Luxturna®, and MCO-010. It is important to note the differences in the patient populations and the endpoints used in the respective studies.
| Feature | This compound (GenAns Biotech) | Luxturna® (voretigene neparvovec-rzyl) | MCO-010 (Nanoscope Therapeutics) |
| Mechanism of Action | Optogenetic therapy: AAV-mediated delivery of opsin 5 to retinal ganglion cells to restore light sensitivity.[1] | Gene replacement therapy: AAV2-mediated delivery of a functional RPE65 gene to retinal pigment epithelial cells.[2] | Optogenetic therapy: AAV-mediated delivery of a multi-characteristic opsin to bipolar cells to restore light sensitivity.[3][4] |
| Target Population | Broad range of RP mutations, including late-stage disease. | Patients with biallelic RPE65 mutation-associated retinal dystrophy.[2] | Broad range of RP mutations, particularly for patients with advanced vision loss.[5] |
| Reported Efficacy | Qualitative improvements in visual function, including the ability to identify letters and patterns, and enhanced ability for independent daily living.[1] | Statistically significant improvement in functional vision, as measured by the multi-luminance mobility test (MLMT).[6] | In a Phase 2b trial, 16 out of 18 treated patients showed clinically meaningful improvements in vision-guided mobility or object recognition. Significant improvements in visual acuity (LogMAR) were also observed.[4][7][8] |
| Clinical Trial Phase | Phase II clinical trial authorized by the FDA.[1] | FDA and EMA approved.[6] | Phase 2b trial completed; rolling Biologics License Application (BLA) submission to the FDA initiated.[9] |
Safety Comparison
The safety profiles of these therapies are a critical consideration. The following table outlines the reported adverse events.
| Feature | This compound (GenAns Biotech) | Luxturna® (voretigene neparvovec-rzyl) | MCO-010 (Nanoscope Therapeutics) |
| Administration Route | Intravitreal injection. | Subretinal injection.[10] | Intravitreal injection.[4] |
| Reported Adverse Events | No drug-related serious adverse events reported in the investigator-initiated trial.[1] | Common adverse reactions include conjunctival hyperemia, cataract, increased intraocular pressure, retinal tear, dellen, macular hole, subretinal deposits, eye inflammation, eye irritation, eye pain, and maculopathy. Serious adverse events can include endophthalmitis and permanent vision loss.[2][10] | Favorable safety profile with no serious adverse events reported in clinical trials.[4][5] |
Experimental Protocols
Detailed experimental protocols for this compound have not been publicly released. However, based on the available information, the general methodologies for these gene therapies are described below.
General Gene Therapy Protocol
-
Vector Production: The therapeutic gene (opsin 5 for this compound, RPE65 for Luxturna®, multi-characteristic opsin for MCO-010) is packaged into a recombinant adeno-associated viral (AAV) vector. The specific AAV serotype is chosen for its tropism towards the target retinal cells.
-
Preclinical Animal Studies: The AAV vector is tested in animal models of retinitis pigmentosa (e.g., mice, rats, dogs) to assess efficacy and safety. These studies evaluate the restoration of visual function through behavioral tests and electroretinography (ERG), and assess safety through histological examination of retinal tissues and systemic toxicity studies.
-
Clinical Trial Administration:
-
This compound & MCO-010 (Intravitreal Injection): The AAV vector is injected into the vitreous humor, the gel-like substance that fills the eye. This is a less invasive procedure compared to subretinal injection.
-
Luxturna® (Subretinal Injection): This procedure involves a vitrectomy followed by the injection of the AAV vector directly into the space between the retinal pigment epithelium and the photoreceptors.
-
-
Post-Administration Monitoring: Patients are monitored for improvements in visual function through various tests, including visual acuity charts, visual field testing, and mobility tests. Safety is assessed through regular ophthalmic examinations and monitoring for any adverse events.
Visualizations
Signaling Pathway of Optogenetic Therapy
Caption: Optogenetic therapy signaling pathway.
Experimental Workflow for AAV Gene Therapy```dot
Caption: Logical relationship of different therapeutic approaches for RP.
References
- 1. GenAns' this compound gene therapy cleared by FDA for Phase II clinical trial-VCBeat [vcbeatglobal.com]
- 2. LUXTURNA® (voretigene neparvovec-rzyl) - Inherited Retinal Disease [luxturna.com]
- 3. Retinitis Pigmentosa: From Genetic Insights to Innovative Therapeutic Approaches—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. retinauk.org.uk [retinauk.org.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. The Optimism of Optogenetics | Ophthalmology Management [ophthalmologymanagement.com]
- 8. mdpi.com [mdpi.com]
- 9. Nanoscope Announces Groundbreaking 3-Year REMAIN Trial Data for Patients with Retinitis Pigmentosa at 2025 Euretina Congress and Retina Society Annual Scientific Meeting [prnewswire.com]
- 10. molinahealthcare.com [molinahealthcare.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GA001
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of GA001, a compound identified with the molecular formula C29H24BrN3O. Due to the limited specific safety data available for this compound, a cautious approach, treating it as a hazardous chemical waste, is mandatory.
Physicochemical Data of this compound
All quantitative data for this compound is summarized in the table below for easy reference. This information is crucial for understanding the compound's properties and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C29H24BrN3O[1] |
| Molar Mass | 510.42 g/mol [1] |
| CAS Number | 2097880-27-6[1] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound waste. This procedure is based on general best practices for handling hazardous chemical waste in a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled.
-
Secondary containment for the waste container.
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated labware and materials, as hazardous chemical waste.
-
Based on its chemical structure (containing bromine and nitrogen), it should be considered potentially toxic and harmful to the environment.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
-
-
Waste Collection:
-
All work with this compound and its waste should be conducted within a certified fume hood to minimize inhalation exposure.[2]
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.[2][3]
-
Do not mix this compound waste with incompatible chemicals. It is best to collect it in a dedicated container.
-
For solid waste contaminated with this compound (e.g., filter paper, contaminated gloves), collect it in a separate, clearly labeled solid waste container.
-
-
Waste Container Management:
-
Ensure the waste container is made of a material compatible with this compound.
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[2]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the molecular formula C29H24BrN3O.[3][4]
-
-
Temporary Storage:
-
Disposal Request:
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chembk.com [chembk.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
Essential Safety and Operational Guide for Handling GA001
This document provides crucial safety protocols, operational procedures, and disposal plans for handling GA001, also identified as PERFECTION COMPONENTE B[1]. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance classified as a flammable liquid and vapor. It can cause skin and eye irritation, allergic skin reactions, and respiratory sensitization[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Required | Specifications and Rationale |
| Eyes & Face | Safety Goggles and Face Shield | Goggles protect against splashes, and a face shield offers broader protection for the entire face from potential impacts and chemical splashes[2]. |
| Hands | Chemical-Resistant Gloves | To prevent skin contact, which can cause irritation and allergic reactions. The specific glove material should be chosen based on the chemical compatibility with this compound's components[1][3]. |
| Body | Chemical-Resistant Lab Coat or Coveralls | To protect against spills and splashes, minimizing skin contact[2][3]. |
| Respiratory | Respirator (NIOSH-approved) | Necessary to prevent inhalation of vapors, which can cause allergy or asthma-like symptoms. The type of respirator should be selected based on the potential concentration of airborne contaminants[1][2][3]. |
| Feet | Closed-toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects[3][4]. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.
Operational Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Key Experimental Protocols: Specific experimental protocols for "this compound" are not publicly available. Researchers must develop detailed, site-specific Standard Operating Procedures (SOPs) before any work begins. These SOPs should incorporate the safety information from the material safety data sheet and general laboratory safety guidelines[5].
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected skin with soap and plenty of water. Remove contaminated clothing and seek medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Contact a Poison Control Center or seek immediate medical attention. Never give anything by mouth to an unconscious person[1]. |
| Spill | For large spills, consider an initial downwind evacuation of at least 300 meters. Eliminate all ignition sources as the vapor may cause a flash fire. Absorb the spill with inert material and place it in a suitable container for disposal[1]. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: A procedural diagram for the safe disposal of this compound waste.
All chemical waste must be disposed of in accordance with federal, state, and local regulations[6]. Do not dispose of this compound down the drain[7]. Empty containers may still contain hazardous residue and should be handled as hazardous waste[7].
References
- 1. datasheets1.international-coatings.com [datasheets1.international-coatings.com]
- 2. fmd.uga.edu [fmd.uga.edu]
- 3. Personal Protective Equipment - General PPE [hastingsinsurance.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
